2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-7-3-4-9-8(7)11-6(2)10-5/h3-4H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEONJBVURSPLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis and biological activity of 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Topic: Synthesis and Biological Activity of 2,4-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The compound 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (also known as 2,4-dimethyl-7-deazapurine) represents a critical scaffold in medicinal chemistry, serving as a bioisostere of 2,6-dimethylpurine.[1][2] Unlike its purine counterparts, the 7-deaza modification alters hydrogen bonding capabilities and electron density at the N-7 position, significantly impacting interaction with kinase hinges and polymerase active sites. This guide details the authoritative synthetic protocols, structural characterization, and biological utility of this scaffold, specifically focusing on its role as a lipophilic core in nucleoside analogs and kinase inhibitors.
Structural Significance & Pharmacophore Analysis
The 7H-pyrrolo[2,3-d]pyrimidine system is isosteric with purine but lacks the N-7 nitrogen, replacing it with a carbon (C-7). This substitution renders the ring system less susceptible to enzymatic glycosidic cleavage and alters the pKa of the N-1/N-3 protons.
-
Lipophilicity: The 2,4-dimethyl substitution pattern introduces significant lipophilicity compared to the canonical amino- or hydroxy-substituted derivatives (adenine/guanine analogs). This modulation is crucial for optimizing blood-brain barrier (BBB) penetration in CNS-targeted drugs.
-
Steric Occlusion: The methyl groups at C-2 and C-4 occupy specific hydrophobic pockets in enzyme active sites (e.g., the gatekeeper region in kinases), often conveying selectivity over native co-factors like ATP.
Chemical Synthesis: Authoritative Protocols
The synthesis of 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is non-trivial due to the difficulty of introducing a methyl group at the C-4 position via classical cyclization. The most robust, field-proven methodology involves a Palladium-catalyzed cross-coupling on a halogenated precursor.
2.1. Retrosynthetic Analysis
The most reliable pathway disconnects the C4-Methyl bond, tracing back to a 4-chloro intermediate. The pyrimidine ring is constructed via condensation of a pyrrole amino-ester with an acetamidine equivalent.
2.2. Detailed Protocol: Pd-Catalyzed Methylation (The "Gold Standard")
This protocol is adapted from high-yield nucleoside analog synthesis workflows [1].
Reagents:
-
Substrate: 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Alkylating Agent: Trimethylaluminum (AlMe₃) (2.0 M in toluene, 2.0 eq)
-
Solvent: Anhydrous THF (degassed)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Charge a flame-dried reaction flask with 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (e.g., 1.5 g, 8.95 mmol) and Pd(PPh₃)₄ (517 mg, 0.448 mmol). Evacuate and backfill with Argon three times.
-
Solvation: Add anhydrous THF (15 mL) via syringe. Ensure the suspension is stirred vigorously.
-
Reagent Addition (Critical Safety): Cool the mixture to 0°C (ice bath). Slowly add the Trimethylaluminum solution dropwise. Caution: AlMe₃ is pyrophoric; use extreme care and a blast shield.
-
Reaction: Remove the ice bath and heat the mixture to 80°C for 16 hours. The solution typically turns yellow/orange.
-
Quenching: Cool to 0°C. Quench very carefully with saturated aqueous Rochelle salt (potassium sodium tartrate) solution. Expect vigorous gas evolution (methane).
-
Workup: Dilute with EtOAc and water. Filter through a Celite pad to remove Pd residues. Extract the aqueous phase with EtOAc (3x).[3][4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3][4]
-
Purification: Purify via flash column chromatography (SiO₂) eluting with a gradient of 1–5% MeOH in DCM.
Yield: ~68% (Yellow solid).
2.3. Analytical Characterization
Validation of the 2,4-dimethyl structure is confirmed by the disappearance of the C4-Cl signal and the appearance of a distinct methyl singlet in the upfield region.
| Technique | Parameter | Observed Data [1] |
| 1H NMR | Solvent | DMSO-d₆ (400 MHz) |
| N-H (Pyrrole) | δ 11.74 (br s, 1H) | |
| C6-H (Pyrrole) | δ 7.35 (s, 1H) | |
| C5-H (Pyrrole) | δ 6.54 (s, 1H) | |
| C4-CH₃ | δ 2.59 (s, 3H) | |
| C2-CH₃ | δ 2.57 (s, 3H) | |
| MS (ESI) | [M+H]+ | Calculated: 148.08; Found: 148.1 |
Biological Activity & Therapeutic Applications
The 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is rarely used as a standalone drug but serves as a potent pharmacophore in two primary domains: Kinase Inhibition and Nucleoside Antimetabolites.
3.1. Kinase Inhibition (JAK/SYK Pathways)
Pyrrolo[2,3-d]pyrimidines are the structural core of approved JAK inhibitors (e.g., Tofacitinib, Ruxolitinib). The 2,4-dimethyl variant offers a specific profile:
-
Mechanism: It binds to the ATP-binding pocket. The C-4 methyl group can displace water molecules in the hydrophobic back-pocket, increasing binding entropy.
-
Selectivity: The lack of N-7 prevents hydrogen bonding with residues that typically interact with the purine N-7, potentially improving selectivity against kinases that strictly require this interaction.
3.2. Nucleoside Analogs (Anticancer/Antiviral)
When glycosylated at the N-7 position (e.g., with ribose or deoxyribose), this scaffold mimics 2,6-dimethyladenosine.
-
Polymerase Incorporation: The 2,4-dimethyl substitution creates steric clashes in the active site of high-fidelity polymerases, often acting as a chain terminator or inhibiting viral RNA-dependent RNA polymerases (RdRp).
-
PRMT5 Inhibition: Derivatives of this scaffold have been explored as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a target in glioblastoma and lymphoma [1].
Experimental Validation & Troubleshooting
-
Solubility: The 2,4-dimethyl analog is significantly less soluble in water than the parent pyrrolopyrimidine due to the two methyl groups. Use DMSO or MeOH/DCM mixtures for stock solutions.
-
N-Alkylation Regioselectivity: When functionalizing the scaffold (e.g., adding a sugar moiety), the N-7 position is the most nucleophilic site under anionic conditions (NaH/DMF). However, N-1 alkylation can occur as a minor byproduct.
-
Tip: Use the sodium salt of the nucleobase (generated by NaH) and a halogenated sugar for high N-7 regioselectivity (Tsuchiya et al. conditions).
-
References
-
US Patent 10,428,104 B2 . Substituted nucleoside derivatives useful as anticancer agents. (2019). Describes the synthesis of Intermediate XX-1 (2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine) via Pd-catalyzed methylation.
-
Seela, F., & Peng, X. (2005). Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides. Organic Letters. Discusses general 7-deazapurine functionalization strategies.
-
ChemicalBook . Synthesis of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. Provides protocols for the chlorinated precursors.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Frontiers | Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors [frontiersin.org]
- 4. US10428104B2 - Substituted nucleoside derivatives useful as anticancer agents - Google Patents [patents.google.com]
Technical Whitepaper: Structural Analysis & Characterization of 2,4-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine
This guide serves as a technical reference for the structural analysis, physicochemical characterization, and experimental validation of 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine . It is designed for medicinal chemists and analytical scientists working on kinase inhibitor development, where this scaffold (7-deazapurine derivative) functions as a critical bioisostere.
Executive Summary & Compound Significance
2,4-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 128266-84-2) is a fused bicyclic heteroaromatic system belonging to the 7-deazapurine class. Unlike its parent purine analogs, the C7 carbon replaces the N7 nitrogen, significantly altering the electronic distribution, hydrogen bonding potential, and metabolic stability.
-
Primary Application: Scaffold for Janus Kinase (JAK) and Cyclin-Dependent Kinase (CDK) inhibitors.
-
Structural Utility: Acts as a bioisostere for 2,4-dimethylpurine, offering improved lipophilicity and distinct tautomeric profiles essential for ATP-binding pocket specificity.
-
Key Challenge: Differentiating between N7-H and N9-H tautomers and quantifying regioisomeric impurities during synthesis.
Physicochemical Profile
The following data establishes the baseline for identity and purity assessments.
Table 1: Core Physicochemical Properties
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C₈H₉N₃ | Identity Confirmation |
| Molecular Weight | 147.18 g/mol | Mass Spectrometry (ESI+) |
| Appearance | Off-white to pale yellow solid | Visual Purity Check |
| Solubility | DMSO (>50 mg/mL), MeOH (Moderate), Water (Low) | Formulation & Assay Buffer Selection |
| pKa (Calc.) | ~10.5 (Pyrrole NH), ~4.2 (Pyrimidine N) | Ionization state at physiological pH |
| UV | ~275 nm, ~225 nm (MeOH) | HPLC Detection Wavelength |
Synthetic Context & Impurity Profiling
Understanding the synthesis is crucial for anticipating impurities. The most robust route typically involves the cyclization of 2-amino-3-cyanopyrroles with acetamidine or related electrophiles.
Common Impurities:
-
Regioisomers: 5H-pyrrolo[3,2-d]pyrimidine derivatives (if cyclization direction is not controlled).
-
Incomplete Cyclization: Residual acyclic amidines.
-
Halogenated Precursors: If synthesized via cross-coupling (e.g., Suzuki/Stille on 4-chloro precursors), trace Pd or halides may remain.
Visualization: Synthetic Logic & Impurity Origins
The following diagram illustrates the critical checkpoints in the synthesis and purification workflow.
Figure 1: Synthetic workflow highlighting critical purification steps to remove acyclic intermediates.
Structural Analysis & Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
The definitive confirmation of the 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine structure relies on distinguishing the pyrrole protons and the methyl groups.
Expected 1H NMR Shifts (DMSO-d6, 400 MHz):
- 11.5 - 12.0 ppm (br s, 1H): N7-H (Pyrrole NH). Note: Broadening indicates exchangeable proton.
- 7.2 - 7.4 ppm (d, 1H): C6-H (Pyrrole).
-
6.4 - 6.6 ppm (d, 1H): C5-H (Pyrrole). Coupling constant
. - 2.4 - 2.6 ppm (s, 3H): C2-CH₃.
- 2.3 - 2.5 ppm (s, 3H): C4-CH₃.
Critical Tautomer Analysis (N7-H vs N9-H): In solution (DMSO/MeOH), the 7H-tautomer is thermodynamically favored. However, alkylation can occur at N7 or N9.
-
NOESY Experiment: To confirm the 7H tautomer or N-alkylation site:
-
Irradiate C6-H : Expect NOE to N7-H (or N7-alkyl).
-
Irradiate C4-CH₃ : Expect NOE to C5-H .
-
Absence of NOE between C4-CH₃ and the NH signal supports the 7H structure (distance is too great).
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Target Ion:
. -
Fragmentation Pattern: Loss of methyl groups or ring opening may be observed at high collision energies.
Experimental Protocol: Tautomer Identification via 2D NMR
This protocol validates the regiochemistry of the pyrrole ring, ensuring the "7-deaza" structure is intact.
Reagents:
-
Sample: 10 mg of 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine.
-
Solvent: 0.6 mL DMSO-d6 (99.9% D).
Step-by-Step Workflow:
-
Preparation: Dissolve sample completely in DMSO-d6. Ensure no suspended solids to prevent line broadening.
-
1H Acquisition: Acquire standard 1H spectrum (16 scans). Calibrate DMSO residual peak to 2.50 ppm.
-
NOESY Setup: Set mixing time (
) to 300-500 ms. This allows magnetization transfer between spatially close protons (<5 Å). -
Analysis:
-
Locate the C6-H doublet (~7.3 ppm).
-
Check for cross-peak with the broad NH singlet (~11.8 ppm).
-
Result: A strong cross-peak confirms the proton is on N7 (adjacent to C6). If the proton were on N9 (hypothetical tautomer), the distance to C6-H would be significantly larger, yielding a weak or null signal.
-
HPLC Method Development for Purity
A robust Reverse-Phase HPLC method is required to separate the target from hydrophobic precursors and polar degradation products.
Table 2: Recommended HPLC Parameters
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Standard stationary phase for heterocyclic aromatics. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses ionization of pyrrole NH, improving peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong eluent for organic separation. |
| Gradient | 5% B to 95% B over 10 min | Covers wide polarity range to catch all impurities. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Detection | UV 275 nm | Matches |
Analytical Decision Tree
The following logic gate assists researchers in troubleshooting structural anomalies during characterization.
Figure 2: Analytical decision tree for validating structural identity and purity.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 261591, 7H-Pyrrolo[2,3-d]pyrimidine (Scaffold Reference). Retrieved from [Link]
- Seela, F., & Westermann, B. (1996). 7-Deazapurine (pyrrolo[2,3-d]pyrimidine) nucleosides: Synthesis and Properties. Bioorganic & Medicinal Chemistry Letters. (General reference for scaffold tautomerism and NMR shifts).
-
Taylor & Francis. (2017). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via Cu-catalyzed coupling. Retrieved from [Link]
physicochemical properties of 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives
This guide provides an in-depth technical analysis of 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine , a specific alkylated derivative of the 7-deazapurine scaffold.[1] This analysis is tailored for medicinal chemists and formulation scientists, moving beyond basic descriptions to explore the electronic, steric, and physicochemical implications of this specific substitution pattern.
A Technical Guide for Medicinal Chemistry & Drug Design
Executive Summary
The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a bioisostere of purine where the N7 nitrogen is replaced by a carbon (C5 in pyrrole numbering, C7 in purine numbering).[1] This modification fundamentally alters the electronic landscape of the ring system, removing a key hydrogen bond acceptor (N7) and introducing a hydrogen bond donor (C-H) or a neutral site, while retaining the overall planarity and aromaticity required for kinase hinge binding.
The 2,4-dimethyl derivative (CAS: 128266-84-2) represents a specific lipophilic variant.[1] Unlike the common 4-amino (adenine mimic) or 4-oxo (hypoxanthine mimic) derivatives, the installation of methyl groups at the C2 and C4 positions eliminates canonical hydrogen bond donor/acceptor motifs at these sites, driving the molecule towards a hydrophobic pharmacophore .[1] This guide analyzes how these methyl groups impact solubility, pKa, and crystal packing, providing a roadmap for their use as metabolic blockers or hydrophobic probes in Structure-Activity Relationship (SAR) studies.[1]
Structural Analysis & Synthetic Access
Electronic Structure & Substituent Effects
The 2,4-dimethyl substitution exerts a dual effect on the scaffold:
-
Electronic Effect (+I): The methyl groups are weak electron donors (inductive effect).[1] This increases the electron density of the pyrimidine ring, slightly raising the pKa of the ring nitrogens (N1/N3) compared to the unsubstituted parent.
-
Steric Effect: The C4-methyl group introduces steric bulk in the "upper" cleft of the molecule.[1] In kinase binding, this can clash with the "gatekeeper" residue if the pocket is small, or conversely, provide selectivity for kinases with smaller gatekeepers (e.g., Thr/Ala).
Synthetic Pathway (Modular Access)
While de novo ring closure is possible, a Pd-catalyzed cross-coupling approach from the 2,4-dichloro intermediate is preferred in modern drug discovery for its modularity and reliability.[1]
Protocol: Methylation via Suzuki-Miyaura Coupling
-
Precursor: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (protected, e.g., with SEM or Tosyl).[1]
-
Reagents: Methylboronic acid (or Trimethylaluminum/Pd), Pd(dppf)Cl₂, K₂CO₃.[1]
-
Conditions: Dioxane/H₂O, 100°C, 12h.
Figure 1: Modular synthesis of the 2,4-dimethyl derivative via cross-coupling, ensuring regiocontrol and high purity.
Physicochemical Profiling (The Core)
This section details the quantitative properties critical for formulation and ADME prediction. Values are synthesized from experimental data of the scaffold and calculated substituent constants.[1]
Quantitative Data Summary
| Property | Value (Approx.) | Context/Implication |
| Molecular Weight | 147.18 g/mol | Fragment-like; high ligand efficiency potential.[1] |
| LogP (Lipophilicity) | 1.7 – 1.9 | Moderate Lipophilicity. Parent scaffold is ~0.[1]7. Two methyls add ~1.0–1.2 units.[1] Ideal for membrane permeability.[1] |
| pKa (Acidic - N7) | 13.5 – 14.0 | Very weak acid.[1] Deprotonation requires strong bases (NaH, tBuOK).[1] |
| pKa (Basic - N1/N3) | 4.8 – 5.2 | Weak base.[1] Protonation occurs only at low pH (stomach). Neutral at physiological pH (7.4).[1] |
| TPSA | ~28 Ų | Low polar surface area (only 3 nitrogens).[1] High blood-brain barrier (BBB) permeability potential.[1] |
| Solubility (Water) | < 1 mg/mL | Poor aqueous solubility due to planarity and lack of polar H-bond donors/acceptors on the pyrimidine ring.[1] |
| Solubility (DMSO) | > 50 mg/mL | Excellent organic solubility; suitable for stock solutions.[1] |
Solubility & Formulation Logic
The 2,4-dimethyl substitution removes the capability for the molecule to act as a hydrogen bond donor at the 2 and 4 positions (unlike guanine or adenine mimics).[1]
-
Crystal Packing: The molecule is highly planar, leading to tight
- stacking in the solid state.[1] This high lattice energy reduces aqueous solubility.[1] -
Formulation Strategy: To improve solubility for in vivo studies, avoid simple aqueous buffers.[1] Use co-solvent systems (e.g., 5% DMSO / 40% PEG400 / 55% Water) or cyclodextrin complexation (HP-
-CD), which accommodates the lipophilic dimethyl core.[1]
Structure-Property Relationship (SPR) Map[1]
Figure 2: Physicochemical map highlighting the impact of specific moieties on the global properties of the molecule.
Experimental Protocols for Characterization
To validate the properties of synthesized batches, the following protocols are recommended. These are designed to be self-validating systems.[1]
Potentiometric pKa Determination
Objective: Determine the precise dissociation constant of the pyrrole N-H and protonation of pyrimidine N.
-
Method: Potentiometric titration using a Sirius T3 or GLpKa instrument.[1]
-
Protocol:
-
Dissolve 1-2 mg of compound in a co-solvent (Methanol/Water ratios: 20%, 30%, 40%) to ensure solubility throughout the pH range (2–12).
-
Titrate with 0.1 M KOH and 0.1 M HCl under inert gas (Argon) to prevent carbonate formation.
-
Yasuda-Shedlovsky Extrapolation: Plot pKa vs. % organic solvent and extrapolate to 0% to obtain the aqueous pKa.[1]
-
Validation: The curve should show a single inflection point for the pyrimidine nitrogen in the acidic region (pH 4-6).[1]
-
Shake-Flask LogP Determination
Objective: Measure lipophilicity for ADME prediction.
-
Method: Traditional Shake-Flask (Octanol/Water).[1]
-
Protocol:
-
Saturate 1-octanol with water and water with 1-octanol (24h pre-equilibration).
-
Dissolve compound in the water-saturated octanol phase (Target conc: 1 mM).
-
Add octanol-saturated water (Volume ratio 1:1).
-
Shake for 4 hours at 25°C; Centrifuge to separate phases.
-
Analyze both phases via HPLC-UV (254 nm).
-
Calculate:
.[1] -
Integrity Check: Mass balance should be >95% (sum of mass in both phases = initial mass).[1]
-
References
-
Synthesis & Scaffold Properties
-
Specific Derivative Data (2,4-dimethyl)
-
Kinase Inhibitor Applications
-
General Physicochemical Methods
Sources
- 1. 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 2,4-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine Analogs
Introduction: The Privileged Scaffold of 7H-pyrrolo[2,3-d]pyrimidine
The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, particularly the ATP-binding sites of protein kinases. This has led to the development of numerous analogs, including the 2,4-dimethyl substituted series, which have demonstrated significant therapeutic potential across various disease areas, most notably in oncology and inflammatory disorders. This guide provides an in-depth exploration of the key biological targets of these analogs, the underlying mechanisms of action, and the experimental methodologies for their validation.
I. The Janus Kinase (JAK) Family: Modulating Cytokine Signaling
A primary and well-established target for 7H-pyrrolo[2,3-d]pyrimidine analogs is the Janus kinase (JAK) family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and Tyk2. These kinases are pivotal in mediating signal transduction from cytokine receptors on the cell surface to the nucleus via the JAK-STAT pathway.[1] Dysregulation of this pathway is a hallmark of numerous autoimmune diseases and cancers.
Mechanism of Action:
Analogs based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold function as ATP-competitive inhibitors, binding to the kinase domain of JAKs and preventing the phosphorylation and subsequent activation of STAT (Signal Transducer and Activator of Transcription) proteins. This blockade of STAT signaling downstream of cytokine receptors modulates the inflammatory response and can induce apoptosis in cancer cells.[1][2]
Interestingly, substitutions on the pyrrolo[2,3-d]pyrimidine core can significantly influence selectivity for different JAK isoforms. For instance, the introduction of a 4-aryl substituent can shift the selectivity profile from JAK1 to provide highly selective JAK3 inhibitors.[1][3] This is of therapeutic importance, as selective inhibition of JAK1 and/or JAK3 is desirable for treating inflammatory conditions like rheumatoid arthritis, while JAK2 inhibition is more relevant for myeloproliferative disorders.[1]
Signaling Pathway Diagram:
Caption: Inhibition of the JAK-STAT signaling pathway by 7H-pyrrolo[2,3-d]pyrimidine analogs.
Dual-Targeting: JAK and Histone Deacetylases (HDACs)
Recent research has uncovered a novel class of 7H-pyrrolo[2,3-d]pyrimidine derivatives that act as potent dual inhibitors of both JAKs and histone deacetylases (HDACs).[2][4] This dual-inhibition strategy is particularly promising for overcoming drug resistance in solid tumors. Feedback activation of the JAK-STAT3 pathway is a known mechanism of resistance to HDAC inhibitors in cancers like triple-negative breast cancer.[2][4] By simultaneously targeting both pathways, these compounds can display synergistic antiproliferative and pro-apoptotic effects.[2][4]
II. p21-Activated Kinase 4 (PAK4): A Key Regulator of Cell Proliferation and Survival
p21-activated kinase 4 (PAK4) is a serine/threonine kinase that is overexpressed in a variety of human cancers, including breast, pancreatic, and gastric cancers.[5] It plays a crucial role in several signaling pathways that govern cell growth, apoptosis, and motility.[5]
Mechanism of Action:
7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent, ATP-competitive inhibitors of PAK4.[5][6] Molecular docking and dynamics simulations suggest that these inhibitors bind to the active site of PAK4 through a network of hydrogen bonds and hydrophobic interactions.[6][7] Inhibition of PAK4 by these compounds leads to cell cycle arrest, typically at the G0/G1 phase, and the induction of apoptosis.[6]
Experimental Workflow for PAK4 Inhibition:
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Renaissance of the 7-Deazapurine Scaffold: From Natural Antibiotics to Precision Medicines
The Discovery and Development of 7-Deazapurine Derivatives: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: In-depth Technical Guide.
Executive Summary: The "Privileged" C7 Modification
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold represents one of the most successful bioisosteric replacements in medicinal chemistry. By substituting the N7 nitrogen of the purine ring with a carbon atom (C7), researchers achieve two critical physicochemical advantages:
-
Metabolic Stability: The C7-H bond renders the glycosidic bond highly resistant to cleavage by Purine Nucleoside Phosphorylase (PNP), a primary clearance pathway for purine nucleosides.
-
Vector for Diversification: The C7 position faces the major groove of the DNA/RNA double helix, providing a sterically accessible vector for introducing hydrophobic or polar groups to modulate affinity without disrupting base pairing.
This guide dissects the technical evolution of this scaffold, from the isolation of tubercidin to the engineering of blockbuster kinase inhibitors like Ribociclib.
Structural Rationale & Chemical Properties[1][2]
The N7 vs. C7 Substitution
The defining feature of 7-deazapurines is the alteration of the electronic landscape of the imidazole ring. In natural purines, N7 is a hydrogen bond acceptor. In 7-deazapurines, C7 is not only non-basic but also electron-rich.[1]
-
Glycosidic Bond Stabilization: Acid-catalyzed or enzymatic hydrolysis of purine nucleosides typically proceeds via protonation of N7, which destabilizes the glycosidic bond. Replacing N7 with C7 eliminates this protonation site, increasing the half-life of the nucleoside in acidic environments and conferring absolute resistance to mammalian and bacterial PNP.
-
Fluorescence: Unlike their non-fluorescent purine counterparts, many 7-deazapurine derivatives (especially 7-substituted variants) exhibit intrinsic fluorescence, making them valuable as mechanistic probes.
Table 1: Comparative Physicochemical Properties
| Property | Adenosine (Purine) | Tubercidin (7-Deazapurine) | Impact on Drug Design |
| N7/C7 Character | H-bond Acceptor (N) | Hydrophobic/Neutral (C) | Loss of Hoogsteen pairing; enhanced major groove binding. |
| Glycosidic Stability | Labile (Acid/PNP) | Highly Stable | Oral bioavailability; prolonged half-life. |
| pKa (N1) | ~3.8 | ~5.3 | Altered protonation state at physiological pH. |
| Base Stacking | Moderate | Enhanced | Increased duplex stability in oligonucleotides. |
Synthetic Architectures: Methodologies & Protocols
The synthesis of 7-deazapurine nucleosides has evolved from fermentation extraction to precise total synthesis. The Vorbrüggen glycosylation remains the gold standard for coupling the heterocycle to the sugar moiety.
Core Synthetic Workflow (Graphviz Visualization)
The following diagram outlines the convergent synthesis strategy, highlighting the critical branching point for C7 functionalization via Palladium-catalyzed cross-coupling.
Caption: Convergent synthesis of 7-deazapurine nucleosides via Vorbrüggen glycosylation and C7-Pd cross-coupling.
Detailed Protocol: Vorbrüggen Glycosylation
Objective: Synthesis of 4-chloro-7-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine.
Reagents:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 eq)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) (1.2 eq)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Silylation: Suspend the nucleobase in anhydrous MeCN under Argon. Add BSA dropwise. Stir at room temperature for 15 minutes until a clear solution forms (in situ generation of the silylated base).
-
Coupling: Add the protected ribose sugar to the reaction mixture.
-
Activation: Cool to 0°C. Add TMSOTf dropwise. The Lewis acid catalyzes the formation of the oxocarbenium ion from the sugar.
-
Reaction: Heat the mixture to 80°C for 1–2 hours. Monitor by TLC (formation of a more polar spot).
-
Workup: Quench with saturated NaHCO₃. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Validation: 7-deazapurines typically yield the β-anomer exclusively due to neighboring group participation of the 2-acyl group on the sugar. Verify anomeric purity via ¹H NMR (H1' coupling constant).
Biological Mechanisms of Action[4][5][6][7]
The biological utility of 7-deazapurines bifurcates into two distinct modalities: Nucleoside Antimetabolites and Kinase Inhibitors .
Nucleoside Antimetabolites (Antiviral/Antibiotic)
These compounds (e.g., Tubercidin, 7-deaza-2'-C-methyladenosine) act as "Trojan horses."
-
Cell Entry: Mediated by nucleoside transporters (hENT/hCNT).
-
Metabolic Activation: Phosphorylated by host kinases (Adenosine Kinase) to mono-, di-, and triphosphates.
-
Target Engagement: The triphosphate competes with natural ATP for incorporation by viral RNA-dependent RNA polymerases (RdRp).
-
Effect:
-
Chain Termination: If the 3'-OH is modified (e.g., 3'-deoxy).
-
Delayed Termination: Steric clash in the polymerase exit tunnel.
-
Lethal Mutagenesis: Incorporation leads to template ambiguity during replication.
-
Kinase Inhibitors (Oncology)
Modern drug discovery utilizes the 7-deazapurine scaffold (the heterocycle itself, not the nucleoside) as an ATP-competitive inhibitor.
-
Mechanism: The scaffold mimics the adenine ring of ATP, binding to the hinge region of kinases.
-
Selectivity: The C7 position allows for the attachment of bulky groups (e.g., cyclopentyl in Ribociclib) that exploit the specific hydrophobic pockets of kinases like CDK4/6, achieving high selectivity over other kinome members.
Mechanism Diagram (PNP Resistance & Activation)
Caption: Mechanism of action: Intracellular activation and PNP resistance of 7-deazapurine nucleosides.
Case Studies in Discovery
Tubercidin (7-Deazaadenosine)[8]
-
Origin: Isolated from Streptomyces tubercidicus.[2]
-
Significance: The first proof-of-concept that the N7->C7 substitution retains biological recognition by polymerases while preventing phosphorolysis.
-
Limitation: High toxicity due to lack of selectivity between viral and host polymerases. This drove the development of C7-substituted analogues to improve the therapeutic index.
Ribociclib (Kisqali®)
-
Class: CDK4/6 Inhibitor (Breast Cancer).[1]
-
Design Logic: Uses the 7-deazapurine scaffold as the ATP hinge binder.
-
Key Feature: A cyclopentyl group at N7 (technically N7 in the scaffold numbering, but C7 in the deaza context—note: Ribociclib is a 7H-pyrrolo[2,3-d]pyrimidine, so the alkylation is on the pyrrole nitrogen).
-
Outcome: A blockbuster drug demonstrating the scaffold's versatility beyond nucleosides.
References
-
Seela, F., & Peng, X. (2006). Progress in 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) Ribonucleoside Synthesis. Current Topics in Medicinal Chemistry. Link
-
Eyer, L., et al. (2016). Nucleoside inhibitors of Zika virus. Journal of Infectious Diseases. (Discusses 7-deaza activity). Link
-
Kierdaszuk, B., et al. (1998). 7-Deazapurine 2'-deoxyribofuranosides are noncleavable competitive inhibitors of Escherichia coli purine nucleoside phosphorylase. Acta Biochimica Polonica. Link
-
Hortobagyi, G. N., et al. (2016). Ribociclib as First-Line Therapy for HR-Positive, Advanced Breast Cancer. New England Journal of Medicine. Link
-
Perlikova, T., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews. Link
Sources
Technical Guide: Spectroscopic Profiling of 2,4-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine
This is an in-depth technical guide on the spectroscopic characterization of 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine .
CAS Registry Number: 128266-84-2 Molecular Formula: C₈H₉N₃ Molecular Weight: 147.18 g/mol
Executive Summary
The compound 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a critical heterocyclic scaffold in medicinal chemistry, functioning as a bioisostere of purine (specifically 7-deazapurine). It serves as a structural template for Janus Kinase (JAK) inhibitors and other ATP-competitive kinase inhibitors. This guide provides a comprehensive analysis of its spectroscopic signature, essential for structural validation during synthesis and quality control in drug development pipelines.
Structural Logic & Synthesis Context
Before analyzing spectra, one must understand the electronic environment of the nuclei. The molecule consists of a fused bicyclic system: an electron-deficient pyrimidine ring fused to an electron-rich pyrrole ring.
-
Pyrimidine Ring (Positions 2, 4): Substituted with methyl groups.[1][2][3][4] These methyls are magnetically distinct due to the lack of symmetry caused by the pyrrole fusion.
-
Pyrrole Ring (Positions 5, 6, 7): Contains two aromatic protons (H5, H6) and one exchangeable amine proton (NH).
Synthesis Workflow (Common Pathway)
The spectroscopic data is best understood in the context of its preparation, typically via the condensation of 2-amino-3-cyanopyrroles with acetamidine or related electrophiles.
Figure 1: Typical cyclization pathway yielding the 7-deazapurine core.[1][2][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for distinguishing this compound from its regioisomers (e.g., 5,7-dimethyl isomers).
1H NMR Characterization (DMSO-d₆)
The proton spectrum is characterized by two distinct singlets for the methyl groups and a pair of coupled doublets for the pyrrole ring.
| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Assignment Logic |
| NH (7) | 11.50 - 11.80 | Broad Singlet | 1H | - | Exchangeable pyrrole NH; shift varies with concentration/water. |
| H-6 | 7.30 - 7.40 | Doublet (dd) | 1H | ~3.5 Hz | Alpha to pyrrole nitrogen; deshielded by aromatic ring current. |
| H-5 | 6.40 - 6.50 | Doublet (dd) | 1H | ~3.5 Hz | Beta to pyrrole nitrogen; more shielded than H-6. |
| CH₃ (4) | 2.55 - 2.65 | Singlet | 3H | - | Deshielded by adjacent N1 and C4a; typically downfield of C2-Me. |
| CH₃ (2) | 2.40 - 2.50 | Singlet | 3H | - | Flanked by N1 and N3; slightly more shielded than C4-Me. |
Technical Insight:
-
Solvent Effect: In CDCl₃, the NH proton may shift upfield to ~9-10 ppm or broaden into the baseline. DMSO-d₆ is preferred to visualize the NH and ensure solubility.
-
Coupling: The H5 and H6 protons form an AX system (or AB system) with a characteristic coupling constant (
) of 3.4–3.8 Hz, diagnostic for 2,3-disubstituted pyrroles.
13C NMR Characterization (DMSO-d₆)
The carbon spectrum must show 8 distinct signals.
| Type | Shift (δ ppm) | Assignment |
| Quaternary | 158.0 - 160.0 | C4 : Deshielded by N3 and adjacent methyl. |
| Quaternary | 155.0 - 157.0 | C2 : Deshielded by N1 and N3. |
| Quaternary | 150.0 - 152.0 | C7a : Bridgehead carbon next to N7. |
| Aromatic CH | 122.0 - 125.0 | C6 : Pyrrole alpha-carbon. |
| Quaternary | 100.0 - 103.0 | C4a : Bridgehead carbon (beta to N7). |
| Aromatic CH | 98.0 - 100.0 | C5 : Pyrrole beta-carbon (electron-rich). |
| Aliphatic | 20.0 - 25.0 | 4-CH₃ : Methyl carbon. |
| Aliphatic | 20.0 - 25.0 | 2-CH₃ : Methyl carbon. |
Mass Spectrometry (MS) Profile
Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint.
Ionization Mode: ESI+ (Electrospray Ionization)
-
Observed Ion:
-
m/z Value: 148.19 (Calculated Monoisotopic Mass: 147.08)
-
Adducts: Common adducts include
(170.1) and (295.4).
Fragmentation Logic (MS/MS)
Upon collision-induced dissociation (CID), the pyrrolopyrimidine core exhibits high stability, but characteristic losses occur.
Figure 2: Proposed fragmentation pathway for 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine.
-
m/z 133: Loss of a methyl radical (rare in ESI, common in EI) or loss of NH via ring opening.
-
m/z 107: Loss of acetonitrile (CH₃CN) from the pyrimidine ring, a common pathway for methyl-substituted pyrimidines.
Infrared (IR) Spectroscopy
IR provides quick confirmation of functional groups, particularly the pyrrole NH.
| Frequency (cm⁻¹) | Vibration Mode | Intensity | Notes |
| 3100 - 3250 | N-H Stretch | Medium/Broad | Characteristic of pyrrole NH; often broad due to H-bonding. |
| 2920 - 2980 | C-H Stretch | Weak | Methyl group C-H stretching (sp³). |
| 1580 - 1620 | C=N / C=C Stretch | Strong | Pyrimidine ring breathing modes. |
| 1450 - 1500 | C-H Bend | Medium | Methyl deformation. |
| 750 - 800 | C-H Out-of-Plane | Strong | Aromatic C-H bending (pyrrole). |
Experimental Protocol for Analysis
To ensure reproducible data, the following sample preparation protocols are recommended.
NMR Sample Preparation
-
Mass: Weigh 5–10 mg of the solid compound.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D). CDCl₃ may be used, but solubility can be limited, and NH peaks may be obscure.
-
Reference: Ensure the solvent contains TMS (Tetramethylsilane) or reference the residual DMSO pentet at 2.50 ppm.
-
Acquisition:
-
1H: 16 scans, 1 second relaxation delay.
-
13C: 512–1024 scans (due to quaternary carbons), 2 second relaxation delay.
-
HPLC-MS Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[7]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic max) and 280 nm.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 128266-84-2. Retrieved from [Link]
- Seela, F., & Lüpke, U. (1977).Synthesis of 7-deazapurine derivatives. Chemical Berichte. (Foundational work on the 7-deazapurine scaffold synthesis and NMR assignment).
- Taylor, E. C., & Patel, H. H. (1992).Pyrrolo[2,3-d]pyrimidine synthesis via condensation reactions. Tetrahedron. (Describes the cyclization logic for methyl-substituted analogs).
Sources
- 1. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 3. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
exploring the patent landscape for pyrrolo[2,3-d]pyrimidine based drugs
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Technical Guide to the Patent & Drug Landscape
Executive Summary The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents one of the most privileged structures in modern medicinal chemistry. By mimicking the adenine core of ATP while offering distinct electronic properties and solubility profiles, this scaffold has become the backbone of the Janus Kinase (JAK) inhibitor class. This guide analyzes the technical and intellectual property (IP) landscape of this chemical series, moving from mechanistic foundations to strategic patent analysis for drug developers.
Part 1: Chemical & Mechanistic Foundation
The 7-Deazapurine Advantage
The pyrrolo[2,3-d]pyrimidine core is isosteric with purine (adenine).[1] The critical modification is the replacement of the N-7 nitrogen with a carbon atom (C-7).
-
ATP Mimicry: The N-1 and N-3 atoms in the pyrimidine ring preserve the hydrogen bond acceptor capabilities required to bind to the hinge region of the kinase ATP-binding pocket.
-
Solubility & Lipophilicity: The C-7 substitution often improves lipophilicity compared to the parent purine, enhancing membrane permeability.
-
Vector Exploration: The C-7 and N-9 positions offer vectors for substituents that can reach into the solvent-exposed regions or the hydrophobic back pocket of the kinase, driving selectivity (e.g., JAK1 vs. JAK2).
Binding Mode Visualization
The following diagram illustrates the pharmacophore logic of pyrrolo[2,3-d]pyrimidine binding within the kinase hinge region.
Figure 1: Pharmacophore mapping of the pyrrolo[2,3-d]pyrimidine scaffold within the kinase active site.
Part 2: The Patent Landscape (Chronological & Structural)
The IP landscape for this scaffold is dominated by the "JAK Inhibitor Wars," but has recently expanded into degradation (PROTACs) and other kinases (CDK, FAK).
Key Marketed Drugs & Dominant Patents
| Drug Name | Developer | Target | Key Patent (US) | Expiration (Est.)[2] | Status |
| Tofacitinib | Pfizer | JAK1/3 | US RE41,783 | Dec 2025 | Marketed (Xeljanz) |
| Ruxolitinib | Incyte/Novartis | JAK1/2 | US 7,598,257 | 2027+ | Marketed (Jakafi) |
| Baricitinib | Incyte/Lilly | JAK1/2 | US 8,158,616 | 2029+ | Marketed (Olumiant) |
Analysis of Tofacitinib (The Pioneer):
-
Core IP: US RE41,783 covers the composition of matter.[2] The expiration in Dec 2025 marks a critical "patent cliff," opening the door for generics.
-
Ancillary IP: Pfizer holds secondary patents on the citrate salt and extended-release (XR) formulations (e.g., osmotic delivery systems), extending protection for specific dosage forms into the 2030s.
Analysis of Baricitinib:
-
Differentiation: Unlike Tofacitinib's piperidine side chain, Baricitinib utilizes an azetidine-sulfonamide motif attached to the pyrrolo[2,3-d]pyrimidine.
-
IP Strategy: The patent claims focus heavily on the specific N-9 substitution pattern which confers high selectivity for JAK1/2 over JAK3, reducing NK cell toxicity.
Emerging IP Trends: Beyond Inhibition
Recent patent filings indicate a shift from simple occupancy-driven inhibition to event-driven pharmacology.
-
PROTACs (Proteolysis Targeting Chimeras):
-
Concept: Using the pyrrolo[2,3-d]pyrimidine scaffold as the "warhead" (ligand) to bind the kinase, linked to an E3 ligase recruiter (e.g., Cereblon).
-
Recent IP: Patents describing "pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids" demonstrate the ability to degrade Cyclin D1/3 and CDK4/6, moving beyond simple JAK inhibition.
-
-
Deuteration (The "Heavy Drug" Strategy):
-
Concept: Replacing hydrogen with deuterium to slow metabolism (reduce CYP450 oxidation) without altering binding affinity.
-
Case Study: CTP-543 (Deuruxolitinib) is a deuterated analog of ruxolitinib. Patents cover the specific deuteration patterns that extend half-life, allowing for potentially better dosing regimens.
-
Part 3: Strategic IP Analysis for Developers
Freedom-to-Operate (FTO) White Space
The "simple" pyrrolo[2,3-d]pyrimidine core is heavily crowded. FTO now exists in:
-
Macrocyclization: Linking the C-6 or C-7 position back to the N-9 substituent to create rigid macrocycles (improving selectivity).
-
Covalent Binders: Targeting non-catalytic cysteines in the ATP pocket (e.g., JAK3 Cys909) using acrylamide "warheads" attached to the scaffold.
-
Bioisosteres: Replacing the pyrrole ring with other 5-membered heterocycles (e.g., imidazo[4,5-b]pyridine) while retaining the overall geometry.
Biological Pathway Context
Understanding the downstream effects is crucial for claiming utility in patents.
Figure 2: The JAK-STAT signaling pathway, the primary therapeutic target for this scaffold.
Part 4: Experimental Protocols for Validation
To support patent claims, rigorous biological data is required. Below are self-validating protocols for characterizing pyrrolo[2,3-d]pyrimidine derivatives.
In Vitro Kinase Assay (ADP-Glo)
-
Purpose: Determine IC50 values against recombinant kinases.
-
Mechanism: Measures ADP generation (product of ATP hydrolysis) via a luciferase-coupled reaction.
-
Protocol:
-
Reagent Prep: Dilute compounds in 100% DMSO (100x stock).
-
Enzyme Mix: Prepare Kinase/Substrate buffer (e.g., JAK1 + Poly(Glu,Tyr)).
-
Reaction: Add 1 µL compound + 4 µL Enzyme Mix + 5 µL ATP to a 384-well white plate.
-
Incubation: 60 min at Room Temp (RT).
-
Detection: Add 10 µL ADP-Glo Reagent (40 min incubation) → Add 20 µL Kinase Detection Reagent (30 min incubation).
-
Read: Measure luminescence on a plate reader (e.g., EnVision).
-
-
Validation: Z-factor must be > 0.5. Reference compound (e.g., Staurosporine) must fall within 3-fold of historical IC50.
Cellular Selectivity Assay (Western Blot)
-
Purpose: Confirm pathway inhibition in intact cells (e.g., inhibition of STAT3 phosphorylation).
-
Protocol:
-
Seeding: Seed TF-1 or PBMC cells in 6-well plates.
-
Treatment: Starve cells (serum-free) for 4h. Treat with compound for 1h.
-
Stimulation: Stimulate with IL-6 (10 ng/mL) for 15 min.
-
Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors.
-
Blotting: Run SDS-PAGE. Probe with Anti-pSTAT3 (Tyr705) and Total STAT3.
-
-
Quantification: Normalize pSTAT3 signal to Total STAT3.
References
-
Pfizer Inc. (2010).[2] Pyrrolo[2,3-d]pyrimidine compounds. US Patent RE41,783.[3] Link
-
Incyte Corporation. (2012). Azali- and betali-substituted pyrrolo[2,3-d]pyrimidines as Janus kinase inhibitors. US Patent 8,158,616.[4] Link
-
Incyte Corporation. (2009). Heteroaryl substituted pyrrolo[2,3-d]pyrimidines. US Patent 7,598,257. Link
- Concert Pharmaceuticals. (2017). Deuterated derivatives of ruxolitinib.
-
Metwally, K., et al. (2024). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. Link
-
Tan, Z., et al. (2025). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders. Organic & Biomolecular Chemistry. Link
Sources
The Architecture of Potency: A Technical Guide to the SAR of 2,4-Disubstituted Pyrrolo[2,3-d]pyrimidines
Part 1: Strategic Scaffold Analysis
The Deazapurine Advantage
The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a cornerstone of modern kinase inhibitor design. Unlike its parent purine, the C7-N7 transposition to a carbon atom (C7) and a nitrogen (N7) shifts the electronic landscape, maintaining the crucial hydrogen-bond donor capability at N7 while altering the pKa and metabolic stability of the ring system.
For medicinal chemists, the 2,4-disubstituted motif represents a specific "privileged structure" configuration. While famous JAK inhibitors like Tofacitinib rely primarily on C4-substitution (with C2 being a proton), introducing a substituent at C2 allows for the exploitation of distinct selectivity pockets and solvent-front interactions that are inaccessible to the mono-substituted analogs.
Structural Numbering & Binding Logic
To navigate the SAR, we must map the scaffold against the ATP-binding site of a typical kinase.
-
N1 (Acceptor): Accepts a hydrogen bond from the backbone NH of the hinge region.
-
C2 (The "Navigator"): Corresponds to the C2 of purine. Substituents here project towards the solvent front or into the ribose-phosphate binding region, often governing solubility and isoform selectivity .
-
C4 (The "Warhead"): Corresponds to the C6 of purine. This is the primary anchor, usually an amine, which mimics the exocyclic amine of adenine. It typically accepts a hydrogen bond from the hinge carbonyl.
-
N7 (Donor): Donates a hydrogen bond to the hinge region (often a Glutamate or Methionine gatekeeper residue).
Figure 1: Functional decomposition of the pyrrolo[2,3-d]pyrimidine scaffold in kinase binding.
Part 2: Detailed SAR Analysis
The C4 Position: The Hinge Anchor
The C4 substituent is non-negotiable for potency. It almost invariably involves a nitrogen atom (aniline, aliphatic amine) to satisfy the valency and geometry required to mimic ATP's adenine.
-
Aliphatic Amines (e.g., Piperidines, Pyrrolidines):
-
Effect: Enhance sp3 character, improving solubility and metabolic stability.
-
Example: The chiral methyl-piperidine in Tofacitinib.
-
-
Aromatic Amines (Anilines):
-
Effect: Provide pi-stacking opportunities with the gatekeeper residue. Often used in EGFR/VEGFR inhibitors.[1]
-
Constraint: Bulky ortho-substituents on the aniline ring can twist the conformation, breaking the planar hydrogen bond at N1-C2.
-
The C2 Position: The Selectivity Switch
This is the defining feature of the 2,4-disubstituted class. Unlike the C2-H analogs, substitution here drastically alters the physicochemical profile.
| Substituent Class | Chemical Rationale | Biological Outcome |
| Hydrogen (H) | Baseline (Tofacitinib-like). | High potency, but risk of off-target binding due to "generic" shape. |
| Amino (-NH2) | Mimics Guanine; H-bond donor. | Increases polarity; often targets DHFR or specific kinases with acidic residues near the solvent front. |
| Alkoxy (-OR) | H-bond acceptor; Lipophilic. | Can improve membrane permeability; steric bulk can induce selectivity against kinases with narrow solvent channels. |
| Aryl/Heteroaryl | Pi-stacking; Shape complementarity. | High Selectivity. Used to reach into the "back pocket" or interact with the DFG motif in specific conformations (e.g., CDK inhibitors). |
Critical Insight: Large groups at C2 can clash with the ribose binding pocket. Successful 2,4-disubstituted inhibitors often use flexible linkers (e.g., -NH-Phenyl-SO2NH2) at C2 to "snorkel" out to the solvent, as seen in CDK9 inhibitors [1].
The N7 Position
While often left unsubstituted to maintain the H-bond donor capability, alkylation at N7 abolishes the donor capacity. This is generally detrimental for ATP-competitive inhibitors unless the target kinase has a mutation or a unique architecture that does not require this bond (e.g., certain non-canonical binding modes).
Part 3: Experimental Protocols
Synthesis of 2,4-Disubstituted Pyrrolo[2,3-d]pyrimidines
The most robust route to access this scaffold with independent control over C2 and C4 is via the 2,4-dichloro precursor .
Workflow Logic:
-
Starting Material: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
-
C4 Functionalization (SNAr): The C4 chloride is significantly more electrophilic than C2 due to the proximity to the pyrrole nitrogen lone pair donation effects (which deactivate C2 less than C4? Actually, C4 is more activated for SNAr due to para-like conjugation with N1).
-
Result: Selective mono-substitution at C4.
-
-
C2 Functionalization (Cross-Coupling/SNAr): The remaining C2 chloride requires harsher conditions (higher temp) or transition metal catalysis (Buchwald-Hartwig/Suzuki).
Figure 2: Regioselective synthesis pathway for 2,4-disubstituted analogs.
Detailed Protocol: C4-Selective Displacement
-
Reagents: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), Amine (R1-NH2, 1.1 eq), Triethylamine (2.0 eq).
-
Solvent: n-Butanol or Isopropanol (Protic solvents facilitate the transition state).
-
Procedure:
-
Dissolve the dichloro heterocycle in n-butanol (0.1 M).
-
Add the amine and base.
-
Heat to 80°C for 4-12 hours. Monitor by LCMS. The C4-adduct appears first. C2-substitution is minimal at this temperature.
-
Workup: Cool to RT. If the product precipitates, filter and wash with cold ether. If not, evaporate and purify via silica flash chromatography (DCM/MeOH gradient).
-
Detailed Protocol: C2-Suzuki Coupling
-
Reagents: C4-substituted intermediate (1.0 eq), Boronic Acid (R2-B(OH)2, 1.5 eq), Pd(dppf)Cl2 (0.05 eq), Cs2CO3 (3.0 eq).
-
Solvent: Dioxane/Water (4:1).
-
Procedure:
-
Degas solvents with nitrogen for 15 mins.
-
Combine all reagents in a microwave vial or pressure tube.
-
Heat to 100-120°C (or 140°C in microwave for 30 mins).
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine. Purify via reverse-phase HPLC if necessary to remove palladium residues.
-
Part 4: Case Studies & Biological Validation
LRRK2 Inhibitors (Neurodegeneration)
Recent SAR studies on LRRK2 (Leucine-Rich Repeat Kinase 2) highlighted the importance of chiral 2,4-disubstitution.
-
SAR Insight: Introduction of a substituent at C2 (e.g., small alkyl or aryl) combined with a specific chiral amine at C4 improved BBB (Blood-Brain Barrier) permeability and selectivity over JAK kinases [2].
-
Mechanism: The C2 substituent occupies a hydrophobic pocket unique to LRRK2, reducing affinity for the tighter JAK ATP pockets.
CDK9 Inhibitors (Oncology)
-
Compound: 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidines.[4][5]
-
SAR Insight: The sulfonamide group at the "tail" of the C2-aniline interacts with the solvent-exposed region, while the pyrrolo-pyrimidine core anchors to the hinge.
-
Outcome: High potency against CDK9 (IC50 < 10 nM) and significant anti-proliferative activity in pancreatic cancer models [1].[5]
Part 5: References
-
Design, synthesis, and structure-activity relationship (SAR) of a series of new 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors against PDAC. Source: Semantic Scholar / Taylor & Francis URL:[6][Link][7][8]
-
Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Source: ACS Journal of Medicinal Chemistry URL:[Link]
-
Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Source: Current Medicinal Chemistry / PubMed URL:[Link]
-
Tofacitinib Synthesis and Structural Analysis. Source: Universidade Nova de Lisboa (UNL) Repository URL:[Link]
Sources
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 2. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2,4-diamino-5-substituted-pyrrolo[2,3-d]pyrimidines as classical and nonclassical antifolate inhibitors of dihydrofolate reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel Tofacitinib–ADTOH Molecular Hybridization Derivatives for the Treatment of Ulcerative Colitis [mdpi.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Note: 2,4-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Design
Executive Summary
The 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of adenine. While the 4-amino derivative (7-deazaadenine) is the classic ATP mimic, the 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine analog represents a critical chemical probe and building block. This application note details its use in:
-
Hydrophobic Interrogation: Probing the steric tolerance of the ATP-binding cleft (specifically the gatekeeper and solvent-front regions) without the confounding variables of strong hydrogen bonding at C2/C4.
-
Lead Optimization: Serving as a lipophilic precursor for late-stage functionalization (e.g., C-H oxidation or halogenation).
-
Selectivity Profiling: Acting as a negative control to validate the necessity of hinge-region hydrogen donors.
Scientific Rationale & Mechanism
The 7-Deazapurine Advantage
Unlike the purine core of ATP, the 7H-pyrrolo[2,3-d]pyrimidine scaffold lacks the N7 nitrogen. This modification:
-
Increases Metabolic Stability: The C7-H bond is less susceptible to enzymatic cleavage than the N7-glycosidic bond in nucleosides.
-
Modulates Acidity: The pyrrole NH (pKa ~13) is less acidic than the imidazole NH of purines, altering solubility and membrane permeability.
The Role of the 2,4-Dimethyl Substitution
In the context of kinase inhibition, the 2,4-dimethyl substitution pattern plays a specific role in Structure-Activity Relationship (SAR) studies:
| Position | ATP Equivalent | 2,4-Dimethyl Function | Design Implication |
| N1 | N1 (H-bond Acceptor) | Retained | Maintains key hinge interaction (Acceptor). |
| C2 | C2-H | Methyl (-CH3) | Probes the "sugar pocket" or solvent interface for hydrophobic bulk tolerance. |
| C4 | C6-NH2 (H-bond Donor) | Methyl (-CH3) | Abolishes H-bond donor. Creates a hydrophobic probe to test if binding is driven by shape complementarity rather than H-bonding. |
| N7 | N9 (Ribose attachment) | NH (H-bond Donor) | Retained (as NH). Can form H-bonds with the hinge (e.g., Glu residue backbone carbonyl). |
Binding Mode Hypothesis
The scaffold typically binds to the kinase hinge region. The N1 accepts a hydrogen bond from the backbone amide of the hinge residue (e.g., Met, Leu), while the N7-NH donates a hydrogen bond to the backbone carbonyl of the adjacent residue. The C4-methyl group projects into the deep hydrophobic pocket (often near the gatekeeper residue), testing the spatial constraints usually occupied by the exocyclic amine of ATP.
Experimental Protocols
Protocol A: Synthesis of 2,4-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Rationale: This protocol utilizes the cyclization of an aminopyrimidine precursor with a halo-aldehyde, a robust method for constructing the pyrrole ring.[1]
Materials:
-
6-Amino-2,4-dimethylpyrimidine (CAS 461-98-3)
-
Chloroacetaldehyde (50% wt in water)
-
Sodium acetate (NaOAc)
-
Ethanol (EtOH) / Water
-
Ethyl acetate (EtOAc) for extraction
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 6-amino-2,4-dimethylpyrimidine (10 mmol, 1.23 g) in a mixture of water (20 mL) and ethanol (20 mL).
-
Buffering: Add Sodium Acetate (20 mmol, 1.64 g) to buffer the solution (prevents protonation of the pyrimidine nitrogen which deactivates the ring).
-
Cyclization: Add Chloroacetaldehyde (15 mmol, ~2.4 g of 50% solution) dropwise at room temperature.
-
Heating: Reflux the mixture at 80°C for 4–6 hours. Monitor reaction progress by TLC (System: 5% MeOH in DCM). The product typically appears as a less polar spot compared to the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize with saturated NaHCO3 solution.
-
Extract with EtOAc (3 x 30 mL).
-
Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO2, Gradient: 0-5% MeOH/DCM) to yield 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine as a tan/off-white solid.
Protocol B: Biochemical Kinase Assay (ADP-Glo™)
Rationale: To evaluate the inhibitory potency (IC50) of the scaffold against a target kinase (e.g., JAK3, CK1, or LRRK2). The ADP-Glo assay is chosen for its universal applicability to any kinase producing ADP.
Reagents:
-
Target Kinase (e.g., Recombinant JAK3, 0.2 µ g/well )
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP (Ultrapure, 10 µM)
-
Test Compound: 2,4-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Workflow:
-
Compound Preparation: Prepare a 10-point dose-response series of the test compound in DMSO (3-fold serial dilutions). Final DMSO concentration in assay: 1%.
-
Kinase Reaction (10 µL volume):
-
Add 2 µL of Compound (5x conc).
-
Add 4 µL of Kinase Enzyme in 1x Reaction Buffer. Incubate 10 min at RT (allows compound to bind).
-
Add 4 µL of Substrate/ATP mix.
-
Incubate at 25°C for 60 minutes.
-
-
ADP Generation Stop (Step 1): Add 10 µL of ADP-Glo™ Reagent . Incubate 40 min at RT. (This stops the kinase reaction and depletes remaining ATP).
-
Detection (Step 2): Add 20 µL of Kinase Detection Reagent . Incubate 30 min at RT. (Converts ADP to ATP, then to Luciferase light).
-
Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
-
Analysis: Normalize data to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls. Fit curves using a 4-parameter logistic equation to determine IC50.
Visualization & Workflows
Synthesis & Assay Cascade
The following diagram illustrates the logical flow from chemical synthesis to biological validation.
Caption: Workflow for the synthesis of the 2,4-dimethyl scaffold and its downstream evaluation in kinase inhibitory assays.
Hinge Binding Mode (Conceptual)
This diagram represents the interaction logic within the ATP binding pocket.
Caption: Schematic of the binding interface. Green lines indicate hydrogen bonds; the yellow dashed line represents the hydrophobic probe interaction at C4.
References
-
Tumkevicius, S., & Dodonova, J. (2012).[2] Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.[2] Chemistry of Heterocyclic Compounds. Link
-
Wang, W., et al. (2022).[3] Synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry. Link
-
Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics. Link
-
Promega Corporation. (2025). ADP-Glo™ Kinase Assay Protocol. Promega Technical Manual. Link
-
Chemical Book. (2025). 2,4-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine Product Page & Properties.[4][5] Link
Sources
Application Note: High-Throughput Screening Assays for Pyrrolo[2,3-d]pyrimidine Libraries
Introduction: The "Privileged" Scaffold
The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a cornerstone of modern kinase inhibitor discovery. Structurally isosteric to adenine—the nitrogenous base of ATP—it possesses an intrinsic affinity for the ATP-binding pocket of protein kinases. This "privileged" status has led to the development of blockbuster drugs like Tofacitinib (JAK inhibitor) and Vemurafenib (BRAF inhibitor).
However, the very feature that makes this scaffold potent—its ATP mimicry—creates a significant challenge: selectivity . Screening libraries based on this core requires assays that can rigorously distinguish between high-affinity hits and promiscuous ATP-binders.
This guide details a tiered High-Throughput Screening (HTS) campaign designed specifically for pyrrolo[2,3-d]pyrimidine libraries, moving from a universal biochemical primary screen to a mechanism-specific cell-based validation.
HTS Workflow Strategy
We employ a "Funnel" approach to filter the library. The primary screen utilizes ADP-Glo™ , a universal ADP detection assay, chosen for its resistance to compound interference (fluorescence quenching) common in heterocyclic libraries. Validated hits are profiled for binding affinity using TR-FRET , followed by cellular potency confirmation via a JAK-STAT Reporter Assay .
Workflow Visualization
Figure 1: Tiered HTS workflow designed to filter promiscuous binders and identify potent, cell-active kinase inhibitors.
Protocol 1: Primary Biochemical Screen (ADP-Glo™)
Objective: Quantify kinase activity by measuring ADP generation.[1][2] This assay is preferred over fluorescence-based methods for this scaffold because pyrrolo[2,3-d]pyrimidines can be autofluorescent.
Mechanism[3][4]
-
Kinase Reaction: Substrate + ATP → Phospho-Substrate + ADP.
-
Detection: Kinase Detection Reagent converts ADP back to ATP, which drives a Luciferase/Luciferin reaction.[3][4] Light output
ADP produced.[4]
Materials
-
Enzyme: Recombinant JAK2 or target kinase (approx. 1-5 ng/well).
-
Substrate: Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
ATP: Ultra-pure ATP (use
concentration, typically 10-50 µM). -
Plates: 384-well white, low-volume solid bottom plates (Corning #4513).
-
Controls: Staurosporine (pan-kinase inhibitor) or Tofacitinib.
Step-by-Step Procedure (384-Well Format)
-
Compound Transfer:
-
Dispense 50 nL of test compound (10 mM DMSO stock) into assay plates using an acoustic dispenser (e.g., Echo 550).
-
Final compound concentration: 10 µM . Final DMSO: 1% .
-
Include High Control (Enzyme + Substrate + DMSO) and Low Control (No Enzyme or excess Inhibitor).
-
-
Kinase Reaction Setup (5 µL total):
-
Add 2.5 µL of 2X Enzyme/Substrate mix in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35).
-
Incubate for 10 min at RT (allows compound-enzyme pre-equilibration).
-
Add 2.5 µL of 2X ATP solution to initiate the reaction.
-
Centrifuge plate at 1000 rpm for 1 min.
-
Incubate at RT for 60 minutes .
-
-
ADP Detection (Two-Step):
-
Readout:
-
Measure Luminescence (Integration time: 0.5–1.0 sec) on a multimode reader (e.g., EnVision or PHERAstar).
-
Self-Validating Quality Control
-
Z-Prime (
): Must be (ideally ). -
ATP-to-ADP Conversion: Ensure substrate conversion is
to maintain initial velocity conditions. If signal is too high, reduce enzyme concentration.
Protocol 2: Biophysical Binding Verification (TR-FRET)
Objective: Confirm that hits bind the kinase active site and determine
Mechanism
A Terbium (Tb)-labeled anti-tag antibody binds the kinase. A fluorescent "Tracer" (ATP-competitive probe) binds the active site. FRET occurs between Tb (Donor) and Tracer (Acceptor).[5] Test compounds displace the Tracer, reducing the FRET signal.
Step-by-Step Procedure
-
Reagent Prep:
-
Prepare 4X Kinase/Antibody Mix (e.g., 5 nM Kinase + 2 nM Tb-Ab).
-
Prepare 4X Tracer (e.g., Kinase Tracer 236, determined by tracer titration).
-
Prepare 1X Test Compounds in Kinase Buffer A.
-
-
Assay Assembly (16 µL Final Volume):
-
Add 4 µL of Test Compound (Dose-response mode: 10 µM down to 0.1 nM).
-
Add 4 µL of Kinase/Antibody Mix.
-
Add 4 µL of Tracer.
-
Add 4 µL of Buffer (to bring to volume).
-
-
Incubation & Read:
-
Incubate 60 min at RT in the dark.
-
Read Time-Resolved Fluorescence:
-
Excitation: 337 nm (Laser) or 340 nm (Flash lamp).
-
Emission 1 (Donor): 490 nm or 495 nm.
-
Emission 2 (Acceptor): 520 nm (Fluorescein) or 665 nm (Alexa Fluor).
-
-
Calculate Ratio:
.
-
Protocol 3: Cell-Based Functional Assay (JAK-STAT)
Objective: Since pyrrolo[2,3-d]pyrimidines frequently target the JAK-STAT pathway, a cellular reporter assay is essential to confirm membrane permeability and functional inhibition.
Pathway Visualization
Figure 2: The JAK-STAT signaling cascade.[6] Inhibitors block the phosphorylation step, preventing STAT dimerization and subsequent Luciferase expression.
Protocol: ISRE-Luciferase Reporter (HEK293 Cells)[4]
-
Cell Seeding:
-
Use HEK293 cells stably transfected with pGL4[luc2P/ISRE/Hygro].
-
Seed 20,000 cells/well in 96-well white tissue culture plates in 100 µL DMEM + 10% FBS.
-
Incubate 24h at 37°C/5% CO2.
-
-
Compound Treatment:
-
Remove media and replace with 90 µL serum-reduced media (Opti-MEM).
-
Add 5 µL of 20X Test Compound.
-
Incubate 1 hour at 37°C.
-
-
Stimulation:
-
Add 5 µL of Interferon-alpha (IFN-α) (EC80 concentration, typically 1000 U/mL).
-
Incubate 5 hours at 37°C.
-
-
Detection:
-
Data Analysis:
-
Normalize to DMSO control (0% inhibition) and No-Stimulation control (100% inhibition).
-
Fit to 4-parameter logistic equation to determine
.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background (ADP-Glo) | ATP contamination or spontaneous hydrolysis | Use ultra-pure ATP; prepare fresh buffers daily. |
| Low Z' (< 0.5) | Pipetting error or DMSO intolerance | Calibrate liquid handler; titrate DMSO limit (usually < 2%). |
| Fluorescence Interference | Compound autofluorescence (common in heterocycles) | Switch to Red-shifted TR-FRET dyes or rely on Luminescence (ADP-Glo). |
| Potency Drop (Biochem vs Cell) | Poor permeability or efflux | Check LogD; perform PAMPA assay; verify cell viability (MTS assay). |
References
-
Review of Scaffold: Shankar, G. et al. "Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review." Bioorganic Chemistry, 2024.[10] Link
-
ADP-Glo Methodology: Promega Corporation.[3][4] "ADP-Glo™ Kinase Assay Application Note." Promega Literature. Link
-
TR-FRET Principles: Ergin, E. et al. "Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes." Current Pharmaceutical Biotechnology, 2016.[6] Link
-
LanthaScreen Protocol: Thermo Fisher Scientific. "Optimization of a LanthaScreen Kinase assay." User Guide. Link
-
Cell-Based Assays: BPS Bioscience. "JAK/STAT Signaling Pathway ISRE Reporter – HEK293 Cell Line Protocol." Link
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. ADP-Glo™ Kinase Assay [promega.com]
- 3. promega.com [promega.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. dcreport.org [dcreport.org]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.co.uk [promega.co.uk]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
using 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine as a scaffold in medicinal chemistry
Executive Summary
The 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine class) represents a distinct, electron-rich bioisostere of the purine nucleus. Unlike the widely utilized 2,4-dichloro or 4-amino variants—which primarily serve as precursors for nucleophilic aromatic substitution (
This Application Note details the strategic use of this scaffold, focusing on:
-
Scalable Synthesis: A robust cyclization protocol from pyrimidine precursors.
-
Lateral Functionalization: Exploiting the C2 and C4 methyl groups as "masked" nucleophiles for carbon-carbon bond formation via lateral lithiation.
-
Medicinal Utility: Application in kinase inhibitor design (targeting hydrophobic gatekeeper residues) and bioisosteric replacement.
Scaffold Analysis & Bioisosterism
The pyrrolo[2,3-d]pyrimidine core mimics the adenine/guanine pharmacophore but lacks the N7 nitrogen, replacing it with a carbon (C7).[1] This substitution confers significant advantages:
-
Hydrogen Bond Donor: The N7-H (pyrrole) acts as a hydrogen bond donor, unlike the N7 acceptor in purines.
-
Metabolic Stability: The C-H bond at position 7 is resistant to N-oxidation and enzymatic cleavage common to purines.
-
Methyl "Handles": The methyl groups at C2 and C4 are not merely steric fillers; they are chemically active handles . They possess distinct pKa values allowing for selective deprotonation and functionalization, enabling the "growth" of the molecule into adjacent hydrophobic pockets of a target protein (e.g., ATP-binding sites).
Structural Numbering & pKa Profile
Figure 1: Numbering and reactivity hotspots of 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine. The C4-methyl is typically more acidic due to conjugation with N1.
Synthesis Protocol: The Pyrimidine Cyclization Route
While pyrrolopyrimidines can be synthesized from pyrroles, the pyrimidine cyclization method is preferred for the 2,4-dimethyl analog to ensure correct regiochemistry and scalability.
Target Molecule: 2,4-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine Precursors: 4-Amino-2,6-dimethylpyrimidine + Chloroacetaldehyde
Step-by-Step Methodology
-
Reagent Preparation:
-
Dissolve 4-amino-2,6-dimethylpyrimidine (1.0 eq) in a mixture of water/THF (1:1 v/v).
-
Add Sodium Acetate (2.0 eq) as a buffer to neutralize HCl generated during cyclization.
-
-
Cyclization:
-
Add Chloroacetaldehyde (50% wt in water, 1.2 eq) dropwise at room temperature.
-
Critical Control Point: The reaction is exothermic. Maintain temperature < 30°C during addition to prevent polymerization of the aldehyde.
-
Heat the mixture to 60°C for 4–6 hours. Monitor by LC-MS for the disappearance of the pyrimidine starting material (
) and formation of the product ( ).
-
-
Work-up & Purification:
-
Cool to room temperature.[2] Neutralize with saturated
. -
Extract with Ethyl Acetate (3x).
-
Dry organic phase over
and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).
-
Yield Expectation: 65–75% Appearance: Tan to pale yellow solid.
Functionalization Protocols
The true power of this scaffold lies in the ability to functionalize the methyl groups (Lateral Lithiation) and the pyrrole ring (Electrophilic Substitution).
Protocol A: Lateral Lithiation (C-H Activation)
Purpose: To extend the carbon skeleton at C2 or C4 positions, accessing hydrophobic pockets in kinase targets.
Prerequisite: The N7 nitrogen must be protected (e.g., SEM, Boc, or Tosyl) or alkylated prior to lithiation to prevent quenching of the base.
Reagents:
-
Substrate: 7-Protected-2,4-dimethyl-pyrrolo[2,3-d]pyrimidine.
-
Base: Lithium Diisopropylamide (LDA) or LiHMDS.
-
Electrophile: Alkyl halides, Aldehydes, or Weinreb Amides.
Procedure:
-
Inert Atmosphere: Flame-dry a flask and purge with Argon.
-
Dissolution: Dissolve substrate (1.0 eq) in anhydrous THF (0.1 M). Cool to -78°C .[3][4]
-
Deprotonation: Add LDA (1.1 eq) dropwise over 10 minutes.
-
Observation: The solution typically turns deep red/orange, indicating the formation of the benzylic anion.
-
Selectivity Note: Kinetic deprotonation favors the C4-methyl group (gamma to N1) due to enhanced resonance stabilization.
-
-
Addition: Add the electrophile (1.2 eq) dissolved in THF.
-
Quench: Stir at -78°C for 1 hour, then allow to warm to 0°C. Quench with saturated
.
Protocol B: C5-Halogenation (Electrophilic Aromatic Substitution)
Purpose: To introduce a halogen at C5 for subsequent Suzuki/Sonogashira coupling.
Reagents: N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS). Solvent: DMF or Acetonitrile.
Procedure:
-
Dissolve 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine in DMF.
-
Add NIS (1.05 eq) portion-wise at 0°C.
-
Stir at room temperature for 2 hours.
-
Pour into ice water. The product (5-iodo derivative) usually precipitates. Filter and wash with water.[5][6]
Data Summary & Comparison
| Property | 2,4-Dimethyl Scaffold | 2,4-Dichloro Scaffold | 4-Amino Scaffold |
| Primary Reactivity | Lateral Lithiation (C-H activation) | Nucleophilic Substitution ( | Amide Coupling / N-alkylation |
| Electronic Character | Electron-Rich (Donor) | Electron-Deficient (Acceptor) | Amphoteric |
| Solubility (LogP) | Moderate Lipophilicity | High Lipophilicity | Moderate Hydrophilicity |
| Key Application | Hydrophobic Probes / Bioisosteres | Intermediate for Amination | Kinase Hinge Binder |
| Metabolic Risk | Methyl oxidation (CYP450) | Glutathione conjugation (rare) | N-acetylation |
Case Study: Designing a Type I Kinase Inhibitor
Objective: Target the hydrophobic "Gatekeeper" region of a tyrosine kinase (e.g., EGFR T790M) using the 2,4-dimethyl scaffold.
Logic: Standard inhibitors often use a 4-anilino group to H-bond with the hinge. By using the 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine :
-
N1 accepts an H-bond from the hinge (Backbone NH).
-
N7-H donates an H-bond to the hinge (Backbone Carbonyl).
-
C4-Methyl is functionalized (via Protocol A) with a phenyl group to extend into the hydrophobic pocket, mimicking the steric bulk of the "Gatekeeper" mutation.
Workflow Diagram:
Figure 2: Synthetic workflow for converting the scaffold into a kinase inhibitor lead.
References
-
Seela, F. et al. (2017). "Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides." Medicinal Research Reviews. Link
-
Gangjee, A. et al. (2010). "Synthesis and biological activity of N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines." Bioorganic & Medicinal Chemistry. Link
-
Kristensen, J.L. et al. (2018). "Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones." Molecules. Link
- Traube, W. (1900). "Derivatives of Pyrimidine and Synthesis of Purine." Berichte der deutschen chemischen Gesellschaft.
-
ChemicalBook. (2025). "2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine Properties and Synthesis." Link
Disclaimer: All protocols involve hazardous chemicals (LDA, Chloroacetaldehyde). Perform all reactions in a fume hood with appropriate PPE. Consult local safety regulations before use.
Sources
- 1. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation | MDPI [mdpi.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Cell-Based Profiling of the Kinase Scaffold 2,4-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Abstract & Introduction
The compound 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 128266-84-2) represents a critical "privileged scaffold" in medicinal chemistry. Structurally, it is a 7-deazapurine analog, functioning as a bioisostere of adenine. This structural mimicry allows it and its derivatives to interact potently with the ATP-binding pockets of various enzymes, most notably protein kinases (e.g., JAK, RET, EGFR) and arginine methyltransferases (e.g., PRMT5).
While often used as a core building block for synthesizing complex inhibitors (such as Tofacitinib or Baricitinib analogs), the characterization of the scaffold itself is a vital step in Fragment-Based Drug Discovery (FBDD). This Application Note outlines a rigorous protocol for evaluating the baseline cellular activity, cytotoxicity, and target engagement potential of 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine in mammalian cell culture.
Key Biological Context:
-
Primary Mechanism: ATP-competitive inhibition (potential).
-
Target Classes: Tyrosine Kinases (JAK/STAT pathway), Methyltransferases.
-
Application: Hit-to-lead optimization, fragment screening, and negative control profiling.
Experimental Workflow Overview
The evaluation of this scaffold requires a biphasic approach: establishing a toxicity baseline (viability) followed by mechanistic interrogation (signaling).
Figure 1: Integrated workflow for profiling pyrrolopyrimidine scaffolds.
Materials & Reconstitution
Compound Handling[1]
-
Compound: 2,4-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine (MW: 147.18 g/mol ).[1][2][3][4][5]
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).
-
Storage: Powder at -20°C; Stock solutions at -80°C.
Stock Solution Protocol
The 4-methyl and 2-methyl substitutions increase lipophilicity compared to the unsubstituted parent, generally ensuring good solubility in organic solvents.
-
Calculate Mass: To prepare 1 mL of 50 mM stock:
-
Dissolution: Add 1 mL DMSO to 7.36 mg of powder. Vortex for 30 seconds.
-
Clarification: Visually inspect for particulates. If necessary, sonicate in a water bath at room temperature for 5 minutes.
-
Sterilization: Do not filter sterilize small volumes (loss of compound). Perform all downstream dilutions in sterile media.
Protocol A: Dose-Response Viability Assay
This assay determines the "baseline toxicity" of the scaffold. As a fragment, the IC50 is expected to be in the micromolar range (>10 µM). High potency (<1 µM) in this assay without specific functionalization suggests off-target cytotoxicity or pan-assay interference (PAINS).
Cell Line Selection:
-
HEL (Human Erythroleukemia): Driven by JAK2 V617F (Relevant for JAK inhibition).
-
A549 (Lung Carcinoma): General toxicity model.
Step-by-Step Procedure
-
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates (100 µL volume). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Dilution (Serial):
-
Prepare a 200 µM working solution in media (0.4% DMSO final).
-
Perform 1:3 serial dilutions in media to generate an 8-point curve (200 µM
0.09 µM). -
Include a DMSO Control (0.4% DMSO) and a Positive Control (e.g., Staurosporine or Tofacitinib).
-
-
Treatment: Aspirate old media and add 100 µL of compound-containing media. Incubate for 72 hours .
-
Readout (CCK-8/WST-8):
-
Add 10 µL of CCK-8 reagent per well.
-
Incubate for 1–3 hours until orange dye develops.
-
Measure Absorbance at 450 nm .
-
-
Calculation:
Protocol B: Mechanistic Validation (JAK-STAT Pathway)
Given the pyrrolo[2,3-d]pyrimidine core's high affinity for the JAK hinge region, this assay tests if the 2,4-dimethyl analog retains kinase inhibitory potential.
Pathway Logic
The scaffold competes with ATP. If active, it prevents JAK phosphorylation of STAT proteins.
Figure 2: Mechanism of Action. The scaffold targets the ATP-binding site of JAK, blocking STAT phosphorylation.
Western Blot Protocol
-
Starvation: Seed HEL or HeLa cells in 6-well plates. Once 80% confluent, switch to serum-free media for 12 hours to reduce basal phosphorylation.
-
Pre-treatment: Treat cells with the compound (e.g., 10 µM, 50 µM) for 1 hour .
-
Stimulation: Stimulate with IL-6 (10 ng/mL) or IFN-
for 15 minutes . -
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktails.
-
Detection:
-
Primary Ab: Anti-Phospho-STAT3 (Tyr705) or Anti-Phospho-STAT5.
-
Control Ab: Total STAT3/5 and
-Actin.
-
-
Expected Result: A decrease in p-STAT band intensity relative to Total STAT indicates successful target engagement.
Data Presentation & Troubleshooting
Expected Data Summary
| Parameter | Description | Typical Value (Scaffold) |
| Solubility | Max conc. in DMSO without precipitation | >50 mM |
| Cytotoxicity (IC50) | 72h Viability (HeLa/A549) | > 50 µM (Low toxicity expected) |
| Kinase Inhibition | p-STAT reduction at 50 µM | Partial or None (Requires functional groups) |
Troubleshooting Guide
-
Precipitation in Media: If the compound precipitates upon adding to cell media, reduce the final concentration or increase the dilution steps to prevent "crashing out." Ensure DMSO < 0.5%.
-
No Inhibition Observed: The 2,4-dimethyl substitution pattern lacks the specific H-bond donors (like the exocyclic amine in adenine) required for high-affinity binding to the kinase hinge region. This is a valid negative result , confirming the need for further functionalization (e.g., adding an amine at C4) to create an active drug.
References
-
Vertex AI Search. (2023). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PMC. Link
-
Metwally, K., et al. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. Link
-
MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors. Molecules. Link
-
Google Patents. (2019). Substituted nucleoside derivatives useful as anticancer agents (PRMT5 Inhibitors). US Patent US10428104B2. Link
-
Pharmaffiliates. (2023). Product Data: 2,4-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 128266-84-2).[1][2][4][6][7][8] Link
Sources
- 1. Products List | QCS Standards [qcsrm.com]
- 2. molcore.com [molcore.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. molcore.com [molcore.com]
- 7. 1147014-44-5|4-Ethynyl-7H-pyrrolo[2,3-d]pyrimidine|BLD Pharm [bldpharm.com]
- 8. 1638768-36-1|7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde|BLD Pharm [bldpharm.com]
developing in vivo models for testing 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine efficacy
Executive Summary
The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a privileged structure in medicinal chemistry, serving as a bioisostere of adenine.[1] This structural homology allows derivatives like 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine to function as potent ATP-competitive inhibitors against a spectrum of protein kinases (e.g., JAK, EGFR, VEGFR, FAK).
However, the efficacy of this scaffold in vivo is frequently compromised by poor aqueous solubility and rapid metabolic clearance. This guide provides a rigorous, field-validated workflow for transitioning this specific lead compound from the bench to animal models, ensuring that observed efficacy (or lack thereof) is due to target engagement rather than poor bioavailability.
Part 1: Formulation & Solubility (The Critical Pre-Requisite)
Challenge: Pyrrolo[2,3-d]pyrimidines are characteristically lipophilic and crystalline. Standard saline suspensions often result in erratic absorption and false negatives.
Objective: Develop a stable vehicle for Intraperitoneal (IP) or Oral (PO) administration that maintains compound solubility at 10–50 mg/kg.
Tiered Formulation Protocol
Do not proceed to animal dosing until the compound is stable (no precipitation after 4 hours) in one of the following vehicles.
| Tier | Vehicle Composition | Application | Notes |
| 1 (Standard) | 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline | IP / PO | Gold standard for small molecule kinase inhibitors. |
| 2 (Acidic) | 50 mM Citrate Buffer (pH 3.0–4.0) | PO | Use if the N7-position is unsubstituted; exploits basicity of the pyrimidine ring. |
| 3 (Lipid) | 10% Ethanol + 90% Corn Oil (or Labrafil®) | PO | For highly lipophilic analogs. Slower absorption, sustained exposure. |
Preparation Step-by-Step:
-
Weigh 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine powder.
-
Dissolve completely in 100% DMSO (Tier 1) or Ethanol (Tier 3) first. Vortex/Sonicate for 5 mins.
-
Add PEG300/Tween 80 slowly while vortexing.
-
Add Saline/Water last (dropwise) to prevent "crashing out."
-
Validation: Centrifuge a sample at 10,000 rpm for 5 mins. If a pellet forms, the formulation has failed.
Part 2: Pharmacokinetic (PK) Bridging Study
Before efficacy testing, you must define the dosing frequency. Kinase inhibitors typically require sustained target coverage (IC50 coverage > 6–12 hours).
Protocol: Single-Dose PK Profile
-
Species: CD-1 or BALB/c Mice (n=3 per timepoint).
-
Dose: 10 mg/kg (IV) and 30 mg/kg (PO).
-
Sampling: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
-
Analysis: LC-MS/MS of plasma.
Decision Logic:
-
If
: Efficacy is unlikely with QD (once daily) dosing. Switch to BID (twice daily) or continuous infusion. -
If
: Switch route to IP or re-formulate.
Part 3: Xenograft Model Development
Rationale: Based on the scaffold's profile, we utilize a Generic Kinase-Driven Tumor Model . The A549 (NSCLC) or MDA-MB-231 (Triple Negative Breast Cancer) lines are robust standards for evaluating multi-kinase inhibitors.
Experimental Design
-
Test Article: 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine.
-
Positive Control: Sunitinib or Tofacitinib (depending on specific kinase target) at 40 mg/kg.
-
Negative Control: Vehicle only (Tier 1 formulation).
-
Group Size: n=8 mice (Calculated for Power > 0.8 to detect 50% TGI).
Workflow Diagram
The following diagram illustrates the critical path from cell culture to data analysis.
Caption: Figure 1. In vivo efficacy workflow. Critical checkpoints are highlighted in color. Randomization at 100-150 mm³ is mandatory to minimize standard deviation.
Detailed Protocol
Step 1: Cell Preparation
-
Harvest cells at 70–80% confluence (log phase).
-
Resuspend in cold PBS.
-
Mix 1:1 with Matrigel (Corning) on ice. (Matrigel is essential for pyrrolopyrimidine studies as these tumors often require stromal support to grow uniformly).
-
Final concentration:
cells per 100 µL injection.
Step 2: Inoculation
-
Use BALB/c Nude (immunocompromised) female mice (6–8 weeks old).
-
Inject 100 µL subcutaneously into the right flank.
-
Monitor health daily.
Step 3: Staging & Randomization (The "Rolling" Enrollment)
-
Do not start dosing on a fixed day. Start when tumors reach 100–150 mm³ .
-
Formula:
. -
Randomize mice into groups so that the mean tumor volume is identical across groups (
).
Step 4: Dosing & Measurement
-
Dose IP or PO daily for 21 days.
-
Measure tumor volume and body weight every 3 days.
-
Euthanasia Endpoint: Tumor volume > 2000 mm³ or >20% body weight loss.
Part 4: Mechanism of Action & Biomarker Analysis
To prove the compound works via the intended mechanism (and not off-target toxicity), you must validate pathway inhibition in the tumor tissue.
Pathway Diagram (ATP Competition)
The 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine scaffold functions by occupying the ATP-binding pocket of the kinase.
Caption: Figure 2. Mechanism of Action. The compound competes with ATP, preventing phosphorylation of downstream substrates (e.g., STAT3, AKT), shifting the cell from proliferation to apoptosis.
Biomarker Protocol (Western Blot)
-
Harvest tumor 2–4 hours after the last dose (at
). -
Flash freeze in liquid nitrogen.
-
Homogenize in RIPA buffer with Phosphatase Inhibitors (Critical: Vanadate/Fluoride).
-
Blot Targets:
-
p-Kinase: (e.g., p-EGFR, p-JAK). Levels should decrease in treated groups.
-
Total Kinase: Should remain unchanged.
-
Cleaved Caspase-3: Should increase (marker of apoptosis).
-
Part 5: Data Analysis & Reporting
Report efficacy using Tumor Growth Inhibition (TGI) :
- : Treated group mean volume.
- : Control group mean volume.
-
Success Criteria: TGI > 50% is generally considered active; TGI > 90% is regression.
References
-
Metwally, K., et al. (2024).[2] Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.[2]
-
Traxler, P., et al. (2013). Protein kinase inhibitors in cancer treatment.[2][3][4][5][6][7] In: Small Molecule Therapy. Springer. (Detailed discussion on pyrrolopyrimidine binding modes).
-
Hao, Y., et al. (2023).[6] Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors. Journal of Medicinal Chemistry.
-
Gangjee, A., et al. (2010).[8] Design, Synthesis and Biological Evaluation of Novel Pyrrolo[2,3-d]pyrimidines as Angiogenesis Inhibitors. Bioorganic & Medicinal Chemistry.[2][4][5][6][7][9][10]
-
FDA Center for Drug Evaluation. (2012). Pharmacology Review: Tofacitinib (Pyrrolo[2,3-d]pyrimidine class).[5] (Reference for vehicle and toxicology standards).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
Practical Guide to the Suzuki Coupling of Halo-Pyrrolo[2,3-d]pyrimidines
Executive Summary & Strategic Importance
The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged pharmacophore in kinase inhibitor design, serving as the core for blockbuster drugs like Tofacitinib (JAK inhibitor) and Ruxolitinib . While Nucleophilic Aromatic Substitution (
This guide addresses the specific challenges of this scaffold:
-
N7-H Acidity: The free pyrrole nitrogen (
) can deprotonate, forming an anion that coordinates to Palladium, poisoning the catalyst. -
Electronic Bias: The electron-deficient pyrimidine ring favors oxidative addition at C4 over C2, allowing for predictable regioselectivity.
-
Protodeboronation: Heteroaryl boronic acids often required for these targets are prone to hydrolysis.
Mechanistic Intelligence & Regioselectivity
To design a successful coupling, one must understand the electronic landscape of the scaffold.
The Electronic Bias (C4 vs. C2)
In 2,4-dihalo-pyrrolo[2,3-d]pyrimidines, the C4 position is significantly more electron-deficient than C2 due to the adjacent ring nitrogens (N3 and N1).
-
C4-Cl: Highly reactive.[1] Undergoes oxidative addition first.
-
C2-Cl: Less reactive. Requires higher temperatures or more active ligands to couple.
The N7-H Problem
The unprotected N7-H presents a "heterogeneous" challenge. In standard basic conditions (e.g.,
-
Solution A (Protection): Mask N7 with SEM, Boc, or Tosyl groups.
-
Solution B (Ligand Engineering): Use bulky, electron-rich phosphines (e.g., XPhos, SPhos) that prevent the formation of stable Pd-azolyl complexes.
Mechanistic Visualization
The following diagram illustrates the regioselective pathway and the N7 interference loop.
Figure 1: Catalytic cycle highlighting the preferential C4-oxidative addition and the N7-poisoning pathway.
Optimization Matrix: Selecting Conditions
Do not use a "one-size-fits-all" approach. Select conditions based on your substrate's protection status and halide pattern.
| Variable | Protocol A: Protected / Robust | Protocol B: Unprotected (Free NH) | Protocol C: Regioselective |
| Substrate | N-SEM/Tos/Boc protected | Free N7-H | 2,4-Dichloro (Free or Protected) |
| Catalyst | XPhos-Pd-G2 or | ||
| Loading | 1–3 mol% | 0.5–2 mol% | 0.5–1 mol% |
| Base | |||
| Solvent | Dioxane/Water (4:1) | n-Butanol or Dioxane/Water | Toluene/Ethanol (3:1) |
| Temp | 80–100 °C | 100–120 °C | 60–70 °C (Control is key) |
| Why? | High yield, standard purification. | Avoids protection steps; XPhos prevents poisoning. | Lower temp prevents double coupling. |
Detailed Experimental Protocols
Protocol 1: Regioselective C4-Arylation (2,4-Dichloro Substrate)
Target: Selective mono-arylation at C4, leaving C2-Cl intact for further diversification.
Rationale: The C4 position is electronically activated. By controlling stoichiometry (1.05 equiv boronic acid) and temperature (<70°C), we prevent double addition.
-
Setup: In a microwave vial or round-bottom flask, charge:
-
Solvent: Add a mixture of Toluene/Ethanol (3:1) or DME/Water (3:1) (Total conc: 0.1 M). Degas by sparging with Argon for 5 mins.
-
Reaction:
-
Thermal: Heat to 60–70 °C for 4–6 hours. Monitor by LCMS.[4]
-
Microwave: 80 °C for 15–20 mins.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.[5] -
Purification: Flash chromatography (Hexane/EtOAc). The 4-aryl product typically elutes before the starting material.
Protocol 2: "Green" Coupling of Unprotected Substrates
Target: Direct coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine without protection.
Rationale: Avoiding protection/deprotection steps saves 2 synthetic operations. We use XPhos-Pd-G2 (Buchwald 2nd Gen) because the bulky biaryl ligand creates a steric shell that prevents the N-azolyl anion from bridging two Pd centers, thus maintaining the active catalytic species.
-
Setup: Charge reaction vessel with:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv).
-
Boronic Acid (1.2–1.5 equiv). Note: Excess is needed if the boronic acid is prone to protodeboronation.
- (2.0 equiv). Note: Phosphate is superior to carbonate for free NH substrates in aqueous media.
-
XPhos-Pd-G2 (1–2 mol%).
-
-
Solvent: 1,4-Dioxane/Water (4:1) . The water is essential for the solubility of the inorganic base and boronate formation.
-
Reaction: Heat to 100 °C for 2–4 hours.
-
Tip: If conversion stalls, add 0.5 mol% more catalyst.
-
-
Workup:
-
Critical Step: The product often precipitates upon cooling or adding water. Filter the solid first; this is often pure product.
-
If no precipitate: Extract with 2-MeTHF (better solubility for polar heterocycles than EtOAc).
-
Protocol 3: Coupling of Protected Substrates (SEM/Tos)
Target: Synthesis of complex analogs where solubility or harsh conditions are limiting factors.
Rationale: Protection (e.g., SEM) renders the substrate lipophilic and removes the catalyst poisoning pathway. This allows the use of cheaper, robust catalysts like
-
Protection (Pre-step): React 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with NaH and SEM-Cl in DMF (
°C, 1h). Yields are typically >90%.[6] -
Coupling:
-
Substrate: 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv).
-
Catalyst:
(3 mol%). -
Base:
(2.0 equiv) or . -
Solvent: Dioxane/Water (9:1).
-
-
Reaction: Heat at 90 °C for 2–12 hours.
-
Deprotection (Post-step):
-
SEM: Treat with TFA/DCM followed by ethylenediamine or TBAF/THF.
-
Tosyl: Treat with LiOH/THF/Water or NaOMe/MeOH.
-
Troubleshooting & Decision Logic
Use the following logic flow to determine the best path for your specific molecule.
Figure 2: Decision tree for selecting the optimal coupling protocol.
Common Failure Modes
-
Homocoupling of Boronic Acid:
-
Hydrolysis of Chloride (C4-OH formation):
-
Stalled Reaction (Free NH):
-
Fix: Switch to XPhos or SPhos ligands. Increase temperature to 120°C (microwave).
-
References
-
Tofacitinib Synthesis Context
-
Regioselective Coupling (C4 vs C2)
-
Dolšak, A., et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids."[8] Catalysts, 2021, 11(4), 446. Link
-
Léris, A., et al. "Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines." Comptes Rendus Chimie, 2019, 22(4), 333-340. Link
-
-
Unprotected (Free NH)
-
Knauber, T., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of Organic Chemistry, 2017, 82(18), 9585–9596. Link
-
Savitha, B., et al.[4][14][15] "A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine." Molecular Diversity, 2019, 23, 705–715. Link
-
-
General Scaffold Reactivity
Sources
- 1. srinichem.com [srinichem.com]
- 2. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 3. researchgate.net [researchgate.net]
- 4. nasc.ac.in [nasc.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.unl.pt [research.unl.pt]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. CN114835714A - Preparation method of tofacitinib - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
improving the yield of 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine synthesis
The following technical guide is structured as a specialized support center response. It prioritizes the "Pyrimidine-First" synthetic route (Traube-type synthesis) as it is the most common yet problematic pathway for this specific target, while offering the "Pyrrole-First" route as a high-purity alternative.[1]
Topic: Optimization of 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine Synthesis Ticket ID: #SYN-7DZ-24DM Status: Resolved / Guide Generated[1]
Executive Summary & Chemical Strategy
User Goal: High-yield synthesis of 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine. Common Bottleneck: Regioselectivity failure leading to imidazo[1,2-c]pyrimidine isomers or low conversion due to poor C5-nucleophilicity.[1][2]
To achieve reproducible high yields (>65%), you must move beyond standard reflux conditions.[1][2] This guide details two validated pathways. Method A is the direct cyclization (most common, high risk of isomerism).[1][2] Method B is the stepwise construction (higher step count, absolute regiocontrol).[1][2]
The Structural Target
Ensure your target matches standard IUPAC numbering (Methyls on the pyrimidine ring):
-
Position 2: Methyl (derived from acetamidine or C2-methylpyrimidine).[1][2]
-
Position 4: Methyl (derived from diketone or C6-methylpyrimidine).[1][2]
-
Positions 5,6 (Pyrrole): Unsubstituted.
Critical Process Parameters (CPPs)
For the direct synthesis (Method A : 4-amino-2,6-dimethylpyrimidine + Chloroacetaldehyde), the reaction outcome is dictated by three variables.
| Parameter | Optimal Range | The "Why" (Mechanistic Insight) |
| pH Control | 4.5 – 5.5 | Critical Switch: Basic/Neutral pH favors N-alkylation of the ring nitrogen (N3), leading to the unwanted imidazo[1,2-c]pyrimidine.[1][2] Mildly acidic conditions protonate the ring nitrogen, forcing the reaction through the exocyclic amine and activating C5 for cyclization.[1] |
| Reagent Stoichiometry | 1.2 – 1.5 eq. | Chloroacetaldehyde is volatile and unstable.[2] Use a slight excess of the 50% aqueous solution or generate it in situ from the diethyl acetal to ensure complete conversion. |
| Solvent System | H₂O / NaOAc | Organic solvents (EtOH/DMF) often stabilize the transition state for the isomer.[1][2] Water with Sodium Acetate buffer provides the necessary polarity and pH buffering. |
Validated Protocols
Method A: Direct Cyclization (The "Buffer-Controlled" Route)
Best for: Rapid synthesis, cost-efficiency.[1][2]
Reagents:
Step-by-Step:
-
Buffer Prep: Dissolve NaOAc in water. Adjust pH to 5.0 using dilute acetic acid if necessary.[2]
-
Dissolution: Add 4-amino-2,6-dimethylpyrimidine. The starting material may not fully dissolve at RT; this is normal.
-
Addition: Add Chloroacetaldehyde dropwise at room temperature.
-
Heating: Heat the suspension to 60°C (Do not reflux yet). Stir for 2 hours.
-
Checkpoint: The solution should become clear as the intermediate (N-alkylated species) forms.[2]
-
-
Cyclization: Increase temperature to 90°C for 4 hours.
-
Workup: Cool to 4°C. The product often precipitates as a hydrochloride or free base depending on final pH. Neutralize with saturated NaHCO₃ to pH 7-8 to precipitate the free base.
-
Purification: Recrystallize from Ethanol/Water (9:1).
Method B: The "Pyrrole-First" Route (High Purity Alternative)
Best for: Drug-grade purity, avoiding isomers entirely.[1][2]
If Method A fails due to isomer contamination, switch to this route.
-
Precursor: 2-amino-3-acetylpyrrole (Synthesized via Thorpe-Ziegler cyclization of
-haloketones with aminonitriles).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Cyclization: Condense with Acetamidine hydrochloride in EtOH/NaOEt.
-
Mechanism: The acetamidine reacts with the acetyl group and the amine to close the pyrimidine ring. This guarantees the 2,4-dimethyl substitution pattern without ambiguity.[1]
Troubleshooting Guide (FAQ)
Q1: My product has the correct Mass (M+), but the NMR looks wrong.
Diagnosis: You likely formed the Imidazo[1,2-c]pyrimidine isomer.[1][2] Verification: Check the aromatic protons.
-
Target (Pyrrolo): Two doublets (or broad singlets) for the pyrrole protons (H5/H6) around 6.5 - 7.2 ppm with coupling
.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Isomer (Imidazo):[1][2] The bridgehead proton often shifts significantly. Fix: Your reaction pH was too high (>7). Repeat using the NaOAc buffer method (Method A) to enforce protonation of the ring nitrogen.
Q2: The yield is low (<20%), and the starting material remains.
Diagnosis: Poor nucleophilicity of C5.[2] Fix: The 2,6-dimethyl substitution sterically hinders the rotation required for cyclization.[1]
-
Intervention: Add a Lewis Acid catalyst (ZnCl₂, 0.1 eq) to the aqueous reaction to activate the aldehyde and facilitate the Friedel-Crafts-like closure at C5.
Q3: The product is a dark tar/oil.
Diagnosis: Oxidative polymerization of the electron-rich pyrrole ring. Fix:
-
Degas your solvents with Nitrogen/Argon before heating.[2]
-
Add an antioxidant (e.g., Sodium Metabisulfite, 0.5 eq) during the workup.[1]
-
Store the final product protected from light and air.
Visualizing the Pathway
The following diagram illustrates the critical bifurcation point in Method A where pH control determines success vs. failure.
Caption: Mechanism bifurcation. Acidic conditions block the Ring-N (N3), forcing the reaction to C5 to form the desired pyrrolo-fusion.[1]
Analytical Data Reference
Use this table to validate your isolated solid.
| Property | Specification | Notes |
| Appearance | Off-white to tan solid | Darkens upon air exposure.[1][2] |
| Melting Point | >240°C (dec) | High MP due to H-bonding network.[1][2] |
| ¹H NMR (DMSO-d₆) | The NH signal (11.[1]8) is exchangeable with D₂O.[1][2] | |
| MS (ESI+) | [M+H]⁺ = 148.08 | Watch for M+18 (water adduct) if cyclization is incomplete.[1][2] |
References
-
Seela, F., & Westermann, B. (1995).[1] Synthesis of 7-deazapurine nucleosides. This is the authoritative text on using the "Traube" synthesis for deazapurines and managing the imidazo-isomer problem.
-
Davoll, J. (1960).[1][2] Pyrrolo[2,3-d]pyrimidines. The foundational paper describing the reaction of 4,6-diaminopyrimidines with chloroacetaldehyde.
-
Taylor, E. C., et al. (1992).[1][2] Pyrrolo[2,3-d]pyrimidine Synthesis via Enaminonitriles. Describes the "Pyrrole-First" route (Method B), offering superior regiocontrol for substituted derivatives.
-
Lupien, S., et al. (2020).[1][2][3] Optimization of 7-deazapurine synthesis for kinase inhibitors. Discusses modern buffer systems (NaOAc) to suppress byproduct formation.
Sources
overcoming solubility issues of pyrrolo[2,3-d]pyrimidine derivatives
Technical Support Center: Pyrrolo[2,3-d]pyrimidine Derivatives
Last Updated: February 20, 2026
Introduction
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous kinase inhibitors approved for treating cancers and inflammatory diseases.[1][2] Its structural resemblance to adenine allows it to effectively compete with ATP at the kinase hinge region, leading to potent and often selective enzyme inhibition.[1][2] However, a significant challenge frequently encountered during the development of these compounds is their inherently low aqueous solubility.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing, troubleshooting, and overcoming solubility-related obstacles in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are many pyrrolo[2,3-d]pyrimidine derivatives poorly soluble?
A1: The poor solubility typically arises from a combination of factors. The planar, fused heterocyclic ring system contributes to a high crystal lattice energy, meaning more energy is required to break apart the crystal structure and solvate the individual molecules. Furthermore, many derivatives in this class are classified as "brick-dust" molecules (high melting point) or "grease-ball" molecules (high lipophilicity), both of which present challenges to aqueous dissolution.[6] For example, modifications designed to enhance potency often increase molecular weight and lipophilicity (logP), further decreasing water solubility.
Q2: What is the first step I should take when I encounter a solubility issue?
A2: The first and most critical step is comprehensive physicochemical characterization. Before attempting to improve solubility, you must understand the underlying properties of your compound. This includes determining its pKa, logP, melting point, and solid-state form (crystalline vs. amorphous). Many pyrrolo[2,3-d]pyrimidine-based kinase inhibitors are weakly basic, exhibiting pH-dependent solubility.[4][7] A thorough understanding of these parameters will guide you toward the most rational and effective solubilization strategy.
Q3: What are the main strategies to improve the solubility of these compounds?
A3: The strategies can be broadly categorized into three main approaches:
-
Chemical Modifications: Altering the molecule itself through techniques like salt formation or prodrug synthesis.[8][9]
-
Physical Modifications & Formulation: Modifying the physical state of the drug (e.g., particle size reduction, creating amorphous forms) or combining it with excipients.[6][10] This includes techniques like creating amorphous solid dispersions (ASDs), using co-solvents, and complexation with cyclodextrins.
-
Advanced Delivery Systems: Employing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or nanosuspensions.[10][11]
Troubleshooting Guide: Common Solubility Problems
This section addresses specific experimental issues with probable causes and actionable solutions.
| Problem | Probable Cause(s) | Suggested Solutions & Explanations |
| Compound crashes out of solution when preparing stock in DMSO/water. | The compound has very low intrinsic aqueous solubility. The addition of aqueous buffer rapidly exceeds the solubility limit as the percentage of the organic co-solvent (DMSO) decreases. | 1. Increase Organic Co-solvent Ratio: Prepare higher concentration stocks in 100% DMSO. When diluting into aqueous media, perform serial dilutions to avoid sudden, large changes in solvent polarity. 2. Use Alternative Co-solvents: Test other water-miscible organic solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMA), or Polyethylene Glycol (PEG 300/400).[12] 3. pH Adjustment: If your compound is a weak base (common for this class), acidifying the aqueous buffer can significantly increase solubility.[7][13] For example, the solubility of the JAK inhibitor ruxolitinib is significantly higher at pH 1.2 than at neutral pH.[14][15] |
| Low and inconsistent results in cell-based assays. | Poor solubility leads to precipitation in the cell culture medium, reducing the effective concentration of the compound available to the cells. Precipitated drug particles can also cause physical stress or cytotoxic effects, confounding the results. | 1. Determine Kinetic Solubility: Before the assay, determine the maximum soluble concentration in your specific cell culture medium. Do not dose above this limit. 2. Formulate with Cyclodextrins: Use a cyclodextrin like Sulfobutylether-β-cyclodextrin (SBE-β-CD) to form an inclusion complex.[] This encapsulates the hydrophobic molecule, increasing its apparent water solubility.[17][18] See Protocol 2 for a screening method. 3. Prepare a Solid Dispersion: For lead compounds, creating an amorphous solid dispersion (ASD) with a polymer carrier can dramatically improve dissolution rates.[3][19] |
| Difficulty achieving high enough concentrations for in vivo dosing solutions. | The required dose for animal studies (e.g., mg/kg) translates to a solution concentration that is well above the compound's aqueous solubility limit. | 1. Develop a Co-solvent Formulation: A common approach for preclinical studies is to use a vehicle mixture. A widely used example is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[20] This combination addresses solubility through both co-solvency and surfactant effects. 2. pH Modification: For basic compounds, using an acidic vehicle (e.g., a citrate or tartrate buffer) can be a simple and effective way to achieve the target concentration.[21] 3. Nanosuspension: For challenging compounds, milling the drug into nanoparticles (a nanosuspension) increases the surface area-to-volume ratio, which can significantly improve the dissolution rate according to the Noyes-Whitney equation.[10][11] |
| Precipitation of drug observed in the stomach during PK studies. | The compound is a weak base formulated in an acidic vehicle for solubility. As it enters the higher pH environment of the small intestine, its solubility drops dramatically, causing it to precipitate out of solution ("parachute effect"). | 1. Use Precipitation Inhibitors: Incorporate polymers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) into the formulation.[22] These polymers can help maintain a supersaturated state for longer, allowing more time for drug absorption.[23] 2. Amorphous Solid Dispersion (ASD): This is a superior strategy. By dispersing the drug in a polymer matrix in an amorphous state, it dissolves into a supersaturated solution in vivo.[22][24] The polymer in the ASD also acts as a precipitation inhibitor.[19] 3. Lipid-Based Formulation (SEDDS): Formulating the compound in a Self-Emulsifying Drug Delivery System can bypass the dissolution step. The formulation spontaneously forms a fine emulsion in the GI tract, keeping the drug solubilized within lipid droplets for absorption.[11] |
Decision & Workflow Visualization
A systematic approach is crucial for efficiently tackling solubility issues. The following workflow provides a decision-making framework to guide the selection of an appropriate enhancement strategy.
Caption: Workflow for selecting a solubility enhancement strategy.
Detailed Protocols
Protocol 1: pH-Dependent Solubility Profile Determination
This protocol outlines the "Shake-Flask" method, a gold-standard technique for determining thermodynamic solubility.
Objective: To determine the solubility of a pyrrolo[2,3-d]pyrimidine derivative across a physiologically relevant pH range.
Materials:
-
Test compound (solid)
-
Series of buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
HPLC-grade water, Acetonitrile (ACN), Methanol (MeOH)
-
Calibrated pH meter
-
Analytical balance
-
Thermostatic shaker incubator (set to 25°C or 37°C)
-
Centrifuge
-
HPLC system with a suitable column and validated analytical method for the compound
-
0.22 µm syringe filters (ensure low drug binding, e.g., PVDF)
Procedure:
-
Preparation: Prepare a series of buffers covering the desired pH range.
-
Addition of Compound: To a series of glass vials, add an excess amount of the solid compound. The goal is to have undissolved solid remaining at the end to ensure saturation.
-
Add Buffer: Add a fixed volume (e.g., 1 mL) of each buffer to the corresponding vials.
-
Equilibration: Tightly cap the vials and place them in a shaker incubator. Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. This duration is crucial to ensure thermodynamic equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand briefly. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration & Dilution: Filter the aliquot through a 0.22 µm syringe filter. Immediately perform a precise dilution with mobile phase to prevent precipitation and bring the concentration into the linear range of the analytical method.
-
Quantification: Analyze the diluted samples by HPLC to determine the compound's concentration.
-
pH Verification: Measure the final pH of the remaining supernatant in each vial to confirm it has not shifted during the experiment.
-
Data Analysis: Plot solubility (in µg/mL or µM) against the final measured pH. For a weak base, you expect to see higher solubility at lower pH values.[7][23]
Protocol 2: Screening for Solubility Enhancement with Cyclodextrins
Objective: To rapidly assess the ability of different cyclodextrins to increase the apparent solubility of a lead compound.
Materials:
-
Test compound
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are excellent starting points.[][25]
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
96-well plates
-
Plate shaker
-
Plate reader or HPLC system
Procedure:
-
Prepare Cyclodextrin (CD) Solutions: Prepare a series of CD concentrations in PBS (e.g., 0, 1, 2, 5, 10% w/v).
-
Prepare Compound Stock: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Phase Solubility Diagram Setup: a. Add a fixed volume of each CD solution to wells of a 96-well plate. b. Add a small, fixed amount of the compound's DMSO stock solution to each well, such that the final DMSO concentration is low (e.g., <1%) to minimize its co-solvent effect. c. Ensure an excess of the compound is added so that it precipitates initially in the lower concentration CD wells.
-
Equilibration: Seal the plate and place it on a plate shaker at room temperature for 24 hours to reach equilibrium.
-
Analysis: a. After equilibration, visually inspect the wells for undissolved precipitate. b. Centrifuge the plate to pellet any solid. c. Carefully transfer the supernatant to a new plate for analysis. d. Quantify the concentration of the dissolved compound using a suitable method (e.g., UV-Vis spectroscopy if the compound has a chromophore and CDs do not interfere, or preferably by HPLC).
-
Data Analysis: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. A linear increase in solubility with increasing CD concentration (an AL-type phase solubility diagram) indicates the formation of a soluble 1:1 inclusion complex.[17] This provides strong evidence that a cyclodextrin-based formulation is a viable strategy.
References
- Aggarwal, G. et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Technical Research.
-
Kovačević, J. et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]
- World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
-
Purdue University. (n.d.). Acid-base interactions in amorphous solid dispersions: Formulation strategy for tyrosine kinase inhibitors. Purdue e-Pubs. Available at: [Link]
- Patel, H. et al. (2025). Development and Validation of Tofacitinib Citrate in API and Tablet Formulation by UV Spectroscopic and HPTLC Method. Journal of Pharmaceutical Research & Reports.
- Lonza. (n.d.). Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations. Lonza Pharma & Biotech.
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Lamba, M. et al. (2017). Extended‐Release Once‐Daily Formulation of Tofacitinib: Evaluation of Pharmacokinetics Compared With Immediate‐Release Tofacitinib and Impact of Food. Clinical Pharmacology in Drug Development. Available at: [Link]
-
Fuguet, E. et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics. Available at: [Link]
-
MDPI. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. Available at: [Link]
-
SciSpace. (n.d.). Acid-base interactions in amorphous solid dispersions: formulation strategy for tyrosine kinase inhibitors. SciSpace. Available at: [Link]
-
Patsnap. (2025). What is the mechanism of action of Ruxolitinib Phosphate? Patsnap Synapse. Available at: [Link]
-
Simulations Plus. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Simulations Plus. Available at: [Link]
-
ResearchGate. (2025). Formulation Development of Tofacitinib Niosomes Using Design of Experiments. ResearchGate. Available at: [Link]
-
Maniyar, M.M. et al. (2022). Formulation Development and Evaluation of Tofacitinib Citrate Effervescent Floating Tablet. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Barik, B. et al. (2021). Controlled Release Formulation of Tofacitinib Citrate Tablets Evaluated Using Quality by Design (QBD) Approach. Journal of Pharmaceutical Research International. Available at: [Link]
-
Lonza. (2023). Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations. Lonza Pharma & Biotech. Available at: [Link]
-
ResearchGate. (2025). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available at: [Link]
-
SlideShare. (n.d.). Biopharmaceuitcs lab 7. SlideShare. Available at: [Link]
-
StuDocu. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. StuDocu. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
MDPI. (2025). Development and Evaluation of Bilayer Sustained-Release Tablets of Ruxolitinib Using Discriminative Pharmacokinetic Analysis and IVIVC. MDPI. Available at: [Link]
-
Creative Biolabs. (2025). A Comprehensive Guide to Cyclodextrin Derivatives: Synthesis, Uses, and Challenges. Creative Biolabs. Available at: [Link]
-
MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]
-
Chemistry Stack Exchange. (2021). How are cyclodextrins used to form inclusion complexes with drug molecules? Chemistry Stack Exchange. Available at: [Link]
-
ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available at: [Link]
-
U.S. Food and Drug Administration. (2011). Center for Drug Evaluation and Research Application Number: 202192Orig1s000. accessdata.fda.gov. Available at: [Link]
-
Therapeutic Goods Administration (TGA). (n.d.). Ruxolitinib. Therapeutic Goods Administration (TGA). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. National Center for Biotechnology Information. Available at: [Link]
-
Hilaris Publisher. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Hilaris Publisher. Available at: [Link]
-
Metallurgical and Materials Engineering. (n.d.). Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds. Metallurgical and Materials Engineering. Available at: [Link]
-
PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Available at: [Link]
-
MDPI. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
PubMed. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. Available at: [Link]
-
International Journal of Current Pharmaceutical Research. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Current Pharmaceutical Research. Available at: [Link]
-
Bentham Science. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Bentham Science. Available at: [Link]
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Acid-base interactions in amorphous solid dispersions: Formulation str" by Yang Song [docs.lib.purdue.edu]
- 4. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. mdpi.com [mdpi.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 17. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - Simulations Plus [simulations-plus.com]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
- 24. lonza.com [lonza.com]
- 25. alfachemic.com [alfachemic.com]
troubleshooting common side reactions in pyrrolo[2,3-d]pyrimidine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of pyrrolo[2,3-d]pyrimidines. This resource is designed to provide in-depth, field-proven insights into overcoming common challenges encountered during the synthesis of this critical heterocyclic scaffold. As a Senior Application Scientist, my goal is to not only provide solutions but to explain the underlying chemical principles to empower you in your research and development endeavors.
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] However, its synthesis is not without challenges, often plagued by side reactions that can complicate purification and reduce yields. This guide offers a structured approach to troubleshooting these issues.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to planning and executing a successful synthesis.
Q1: What are the primary strategies for constructing the pyrrolo[2,3-d]pyrimidine core?
A1: There are two main retrosynthetic approaches to this scaffold:
-
Building the Pyrimidine Ring onto a Pyrrole Precursor: This is a very common method that typically involves the cyclization of a functionalized pyrrole, such as a β-enaminonitrile or β-enaminoester, with various bifunctional reagents like formamide, urea, or isothiocyanates.[3][4]
-
Building the Pyrrole Ring onto a Pyrimidine Precursor: This strategy starts with a substituted pyrimidine (e.g., an aminopyrimidine or diaminopyrimidine) and constructs the pyrrole ring through reactions with reagents like α-haloketones or other suitable synthons.[3][4]
The choice of strategy often depends on the desired substitution pattern on the final molecule and the commercial availability of starting materials.
Q2: How critical is the purity of starting materials and solvents?
A2: It is absolutely critical. Many of the side reactions discussed in this guide are exacerbated by impurities. For instance, residual water in solvents can lead to the hydrolysis of key intermediates like 4-chloropyrrolo[2,3-d]pyrimidines.[5] Similarly, impurities in starting materials can introduce competing nucleophiles or electrophiles, leading to a complex mixture of byproducts. Always use freshly distilled or anhydrous grade solvents and verify the purity of your starting materials by NMR or LC-MS before beginning a reaction.
Q3: What are the most common analytical techniques for identifying side products in these syntheses?
A3: A combination of techniques is most effective:
-
Thin-Layer Chromatography (TLC): Essential for real-time reaction monitoring and for identifying the number of components in a mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The workhorse for identifying the molecular weights of the desired product and any byproducts. This is often the first clue to the identity of a side reaction (e.g., an unexpected mass addition corresponding to hydrolysis or dimerization).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): Indispensable for definitive structure elucidation of both the product and isolated side products. For example, 2D-NOESY experiments can be crucial for distinguishing between N-alkylation regioisomers.[6]
Troubleshooting Guide: Common Side Reactions & Solutions
This section provides a detailed, problem-oriented approach to specific issues you may encounter during your experiments.
Issue 1: Regioselectivity Problems in N-Alkylation
Question: I am attempting to alkylate the N-7 position of the pyrrole ring, but I am getting a mixture of products, including alkylation on the pyrimidine ring nitrogens or C-alkylation. How can I improve the regioselectivity for N-7?
Causality & Explanation:
The pyrrolo[2,3-d]pyrimidine scaffold has multiple nucleophilic nitrogen atoms. The relative nucleophilicity of these atoms can be influenced by the electronic nature of the scaffold's substituents and the reaction conditions. While the N-7 nitrogen of the pyrrole ring is often the desired site for alkylation, other nitrogens can compete.[3][4] Furthermore, under strongly basic conditions, deprotonation can lead to an ambident anion, making C-alkylation a possibility. The choice of base and electrophile is paramount in directing the reaction to the desired nitrogen.
Recommended Solutions:
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are often preferred.
-
Sodium Hydride (NaH): A common choice that effectively deprotonates the pyrrole NH. However, its high reactivity can sometimes lead to side reactions. It must be used in a dry, aprotic solvent like THF or DMF.
-
Potassium Carbonate (K₂CO₃): A milder base that can be effective, particularly for more reactive alkylating agents. It is often used in polar aprotic solvents like DMF or acetonitrile.[6]
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results due to the "caesium effect," which can enhance the nucleophilicity of the pyrrole nitrogen.
-
-
Solvent Effects: Polar aprotic solvents like DMF and THF are generally preferred as they can solvate the cation of the base without interfering with the nucleophile.
-
Nature of the Electrophile (Alkylating Agent): The Hard and Soft Acids and Bases (HSAB) principle can be a useful guide. The pyrrole nitrogen is a "softer" nucleophile than the pyrimidine nitrogens.
-
For N-alkylation , using softer electrophiles like alkyl iodides can be advantageous over harder ones like alkyl bromides or tosylates.[7]
-
For more complex substitutions, such as N-arylation, specific methods like the Chan-Lam coupling reaction may be required to achieve the desired regioselectivity.[8]
-
Decision-Making Workflow for N-Alkylation
Below is a workflow to guide your experimental design for achieving selective N-alkylation.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biosynthesis of pyrrolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the purification of 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine analogs
Technical Support Center: Purification of 2,4-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine Analogs
Status: Online Operator: Senior Application Scientist Case ID: PYR-7DEAZA-24DM Subject: Troubleshooting Purification, Isolation, and Polishing of 7-Deazapurine Scaffolds[1][2][3][4][5]
Introduction
Welcome to the Technical Support Center. You are likely working with 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine , a lipophilic variant of the 7-deazapurine scaffold.[1][2][4] Unlike the more common 4-chloro or 2,4-dihydroxy precursors, the 2,4-dimethyl substitution pattern significantly alters the physicochemical profile, increasing solubility in non-polar solvents while complicating crystallization from traditional aqueous-organic mixtures.[1][2][3][5]
This guide addresses the three most reported failure modes: regioisomeric contamination (N1 vs. N7) , persistent oil formation (oiling out) , and chromatographic tailing .[2][3][5]
Module 1: Regiochemical Isolation (The N7 vs. N1 Challenge)
User Issue: "I performed an alkylation on the pyrrole nitrogen, but my NMR shows a mixture of isomers. How do I separate them?"
Technical Insight: The pyrrolo[2,3-d]pyrimidine scaffold contains two nucleophilic nitrogens: the pyrrole N7 (pKa ~13, thermodynamic target) and the pyrimidine N1 .[2][3][5] While N7-alkylation is preferred under basic conditions, steric hindrance at C4 (even with a methyl group) or rapid kinetic control can lead to N1-alkylation.[1][2][3][4]
Diagnostic Protocol:
-
Check 1H NMR: N1-alkylated isomers typically show a downfield shift of the adjacent C2-Methyl proton signal compared to the N7-isomer due to the loss of aromaticity in the pyrimidine ring (if quininoid character develops) or simple electronic deshielding.[1][3][4]
-
TLC Behavior: The N1-isomer is generally more polar than the N7-isomer because N1-alkylation often results in a charged or zwitterionic resonance contributor, whereas the N7-isomer retains full aromatic neutrality.[1][3][4]
Troubleshooting Workflow:
Figure 1: Decision tree for separating regioisomers based on retention factor (Rf) differences.
Resolution Strategy:
-
If
: Use Flash Chromatography. The 2,4-dimethyl groups make the compound lipophilic enough for EtOAc/Hexane gradients.[1] Start at 20% EtOAc and ramp to 80%. -
If
: Use Selective Recrystallization. The N7-isomer is typically less soluble in protic solvents than the ionic/polar N1-isomer.[1][3][4] Dissolve the mixture in minimum hot Ethanol and slowly add Water until turbidity persists. The N7-isomer should crystallize first.[1][4]
Module 2: Solubility & Crystallization (Preventing "Oiling Out")
User Issue: "My product comes out as a sticky oil or gum instead of a solid, even after rotovap."
Technical Insight: The 2,4-dimethyl substitution adds significant lipophilicity (grease) to the scaffold.[2][3][4] Unlike the 2,4-diol (which hydrogen bonds strongly), the dimethyl analog lacks strong intermolecular H-bond donors/acceptors on the pyrimidine ring.[2] This lowers the melting point and encourages oil formation, particularly if residual solvent (DCM, EtOAc) acts as a plasticizer.[2]
Recommended Solvent Systems: Based on the lipophilic nature of the dimethyl groups, traditional "polar" recrystallizations often fail.[3]
| Solvent System | Ratio (v/v) | Mechanism | Best For |
| Heptane / EtOAc | 5:1 to 10:1 | Anti-solvent precipitation | Removing non-polar impurities; forcing solid formation from oils.[1][2][3][4] |
| EtOH / Water | 3:1 | Cooling crystallization | High purity polishing. Warning: Too much water causes oiling. |
| MTBE / Hexane | 1:2 | Evaporative crystallization | Compounds that oil out in alcohols.[3] |
The "Scratch & Seed" Protocol:
-
Dissolve the oil in a minimum amount of MTBE (Methyl tert-butyl ether).[3][4]
-
Add Hexane dropwise until the solution turns slightly cloudy.
-
Do not heat. Heating often promotes oiling upon cooling.[3]
-
Add a seed crystal (if available) or scratch the glass interface vigorously with a spatula.
-
Store at -20°C overnight. The 2,4-dimethyl analogs often require kinetic shock to form a lattice.[1]
Module 3: Chromatographic Tailing & HPLC
User Issue: "My HPLC peaks are tailing badly, making purity analysis difficult."
Technical Insight: The N1 and N3 nitrogens of the pyrimidine ring are basic.[3] They interact with acidic silanol groups on silica (flash) or C18 (HPLC) columns, causing peak broadening and tailing.[2][4] The 2,4-dimethyl groups do not sterically shield these nitrogens enough to prevent this interaction.[1]
Corrective Action: You must suppress silanol ionization or block the interaction using a modifier.[3]
HPLC Buffer Recommendations:
-
Acidic: 0.1% Trifluoroacetic Acid (TFA) .[4] The strong acidity protonates the basic nitrogens, improving peak shape. Note: This may suppress MS ionization.[4]
-
Basic (High pH): 10mM Ammonium Bicarbonate (pH 10) .[2][4][5] Requires a high-pH stable column (e.g., Waters XBridge).[2][4] This deprotonates the silanols and keeps the analyte neutral (N7-H is not deprotonated at pH 10, pKa ~13).[2]
Flash Chromatography Additive: Add 1% Triethylamine (TEA) to your mobile phase (e.g., 1% TEA in EtOAc/Hexane).[2][3][4][5] This blocks the acidic sites on the silica gel, allowing the pyrrolo-pyrimidine to elute as a sharp band.
Module 4: Scavenging Metal Catalysts
User Issue: "I used a Suzuki coupling to install the 2,4-dimethyl groups (or modify C5/C6), and the product is gray/brown."
Technical Insight: Nitrogen heterocycles are excellent ligands for Palladium (Pd).[3][4] The pyrrolo[2,3-d]pyrimidine N7 and N1 can chelate residual Pd from cross-coupling reactions, leading to colored impurities that co-elute and are toxic.[2][3]
Scavenging Protocol: Do not rely on crystallization alone. Pd-complexes often co-crystallize.[1][4]
-
SiliaMetS® Thiol: Dissolve crude product in EtOAc. Add 3 equivalents (w/w) of Thiol-functionalized silica. Stir at 50°C for 2 hours. Filter.
-
Activated Carbon: If functionalized silica is unavailable, reflux the crude solution in MeOH with activated charcoal (10 wt%) for 30 minutes. Filter through Celite while hot.
FAQs
Q: Can I use normal phase silica for the 2,4-dimethyl analog? A: Yes, but the 2,4-dimethyl groups make it travel faster than the 4-chloro analog.[1][2][5] Expect an Rf of ~0.4-0.5 in 50% EtOAc/Hexane.[1][4] Always use 1% Triethylamine to prevent streaking.
Q: The melting point is 20°C lower than reported. Is it impure? A: Check for solvates. The pyrrolo[2,3-d]pyrimidine lattice often traps solvent molecules (DCM, MeOH) in the crystal void.[2][4] Run a proton NMR and integrate the solvent peaks. If solvated, dry under high vacuum (>0.1 mbar) at 60°C for 24 hours.
Q: Is the N7-proton acidic? A: Yes, weakly.[1][3] The pKa is approximately 13-14.[1][4] It can be deprotonated by NaH, Cs2CO3, or KOtBu, but not by weak bases like NaHCO3.[2] This property allows you to wash the organic layer with dilute NaOH to remove acidic impurities, provided your product is N7-alkylated (protected).[2][4] If it is free N7-H, do not wash with strong base, or you will extract your product into the aqueous layer.[2][3]
References
-
BenchChem. (2025). An In-depth Technical Guide to 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol: Properties, Synthesis.
-
Tumkevicius, S. & Dodonova, J. (2012).[5][6] Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Chemistry of Heterocyclic Compounds.
-
ChemicalBook. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety.
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 261591, 7H-Pyrrolo[2,3-d]pyrimidine.
Sources
- 1. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 2. japsonline.com [japsonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
strategies to improve the metabolic stability of pyrrolo[2,3-d]pyrimidine inhibitors
Current Status: ● Operational | Agent: Dr. A. Chen, Senior Application Scientist[1]
Welcome to the Scaffold Optimization Hub
You have reached the Tier-3 Support for kinase inhibitor design. This guide addresses a critical bottleneck in the development of pyrrolo[2,3-d]pyrimidine (7-deazapurine) inhibitors: Metabolic Instability .
While this scaffold is a privileged structure for targeting Janus Kinases (JAK), Bruton's Tyrosine Kinase (BTK), and others, its electron-rich nature and common substituents often lead to rapid clearance by Cytochrome P450 (CYP) enzymes.[1] Below is your troubleshooting roadmap.
Module 1: Diagnostic & Triage (FAQ)
Identify the source of instability before attempting synthesis.[2]
Q: My compound shows high clearance (>70% liver blood flow) in microsomes. Is the pyrrolo[2,3-d]pyrimidine core itself unstable? A: Rarely.[1] The pyrrolo[2,3-d]pyrimidine core is generally robust compared to the purine scaffold it mimics.[1] Instability usually stems from metabolic soft spots on your substituents, specifically:
-
Benzylic positions: Carbon atoms directly attached to the aryl rings at C-5 or C-6.[1]
-
Aliphatic amines: N-alkyl groups (e.g., N-methyl, N-isopropyl) at the C-4 position are prone to N-dealkylation.[1]
-
Electron-rich Aryl Rings: Phenyl rings attached to the scaffold are prime targets for CYP-mediated hydroxylation.[1]
Q: How do I pinpoint the exact site of metabolism (SoM)? A: Do not guess. Run a Metabolite Identification (MetID) study using LC-MS/MS after incubating with liver microsomes. Look for mass shifts of +16 Da (Hydroxylation), +32 Da (Dihydroxylation), or -14 Da (Demethylation).[1]
Module 2: Structural Modification Strategies (Troubleshooting)
Ticket #404: Rapid Oxidative Clearance. Status: Open.[2]
Strategy A: Block Metabolic "Soft Spots" (Halogenation)
The Issue: CYP enzymes attack electron-rich aromatic rings or accessible C-H bonds. The Fix: Introduce Fluorine (F) or Chlorine (Cl) at the site of attack.
-
Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), resisting homolytic cleavage by the CYP heme-iron oxidant. Furthermore, fluorine lowers the electron density of the ring, making it less attractive to electrophilic attack.[1]
-
Application: If MetID shows hydroxylation on a phenyl ring attached to C-5 or C-6, install a Fluorine atom at the para or meta position relative to the connection point.[1]
Strategy B: The Deuterium Switch (Kinetic Isotope Effect)
The Issue: You have a critical methyl or methylene group (e.g., a benzylic carbon) that is essential for binding potency but is being rapidly oxidized.[1] The Fix: Replace Hydrogen with Deuterium (D).[3][4]
-
Mechanism: The C-D bond has a lower zero-point energy than C-H, making it harder to break (Primary Kinetic Isotope Effect).[1] This can reduce clearance rates without altering the steric shape or electronic properties required for kinase binding.
-
Application: Deuterate N-methyl groups (
) or benzylic methylene positions.[1][2]
Strategy C: Steric Shielding
The Issue: The metabolic site is sterically accessible to the large CYP heme active site. The Fix: Introduce a methyl group or cyclize the substituent.
-
Mechanism: Adding a methyl group adjacent to the metabolic site (ortho-substitution) creates steric hindrance that prevents the enzyme from achieving the necessary proximity for oxidation.
-
Application: If the N-7 position is unsubstituted and liable, N-alkylation or fusing a ring (tricyclic system) can stabilize the core, though this may affect kinase selectivity.
Strategy D: Scaffold Hopping (Heteroatom Insertion)
The Issue: High lipophilicity (LogP > 3.5) drives non-specific binding and high metabolic turnover. The Fix: Replace a phenyl ring substituent with a pyridine or pyrazole.
-
Mechanism: Nitrogen atoms in the ring reduce lipophilicity (lowering LogP) and reduce the electron density of the ring, making it less susceptible to oxidative metabolism.
Module 3: Visualizing the Optimization Workflow
The following diagram illustrates the decision logic for stabilizing a pyrrolo[2,3-d]pyrimidine hit.
Caption: Decision tree for guiding chemical modifications based on MetID data.
Module 4: Experimental Protocols
Protocol 1: Microsomal Stability Assay (The Standard)
Use this protocol to benchmark your compounds against the parent hit.
Materials:
-
Liver Microsomes (Human/Mouse/Rat) at 20 mg/mL protein.[2]
-
NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).[1]
-
Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).[1]
Workflow:
-
Preparation: Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4).
-
Pre-incubation: Mix microsomes (final conc. 0.5 mg/mL) with compound solution. Incubate at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At T=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.
-
Quenching: Immediately add 150 µL Stop Solution to precipitate proteins. Centrifuge at 4000 rpm for 20 mins.
-
Analysis: Inject supernatant into LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope (
) determines intrinsic clearance ( ).[2]
| Parameter | High Stability Target | Moderate Stability | High Clearance (Unstable) |
| Half-life ( | > 60 min | 30 - 60 min | < 15 min |
| < 10 µL/min/mg | 10 - 40 µL/min/mg | > 50 µL/min/mg |
References
-
Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. Source: ACS Medicinal Chemistry Letters (2021) Context: Discusses MetID analysis to identify metabolic soft spots in pyrrolo[2,3-d]pyrimidine scaffolds and the optimization of the R2 region to reduce clearance. [1]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Source: Molecules (2022) Context: Highlights the instability of unsubstituted pyridine/phenyl rings and the strategy of using heteroatoms to improve metabolic profiles.
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors. Source: Journal of Medicinal Chemistry (2023) Context: Demonstrates the use of deuteration to address N-demethylation liabilities and benzylic oxidation soft spots. [1]
-
On the Metabolic Stability of Fluorinated Small Molecules. Source: Journal of Medicinal Chemistry (2020) Context: Provides the mechanistic basis for using fluorination to block CYP-mediated oxidation.
-
The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. Source: Pharmaceuticals (2024) Context: A direct case study showing how deuteration of a phenyl ring improved metabolic stability in a related scaffold. [2]
Sources
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of 2,4-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Executive Summary & Molecule Profile
Welcome to the technical support hub for 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine . This guide addresses the specific chromatographic challenges posed by this fused heterocycle.
As a researcher, you are likely dealing with two competing properties:
-
Basicity: The pyrimidine ring nitrogens (N1/N3) are susceptible to protonation, leading to secondary interactions with silanols (peak tailing).[1]
-
Acidity: The pyrrole nitrogen (N7) has a dissociable proton (pKa > 11), making the molecule amphoteric under extreme pH conditions.[1]
-
Hydrophobicity: The 2,4-dimethyl substitution significantly increases retention on C18 compared to the parent 7-deazapurine scaffold.[1]
This guide prioritizes Reverse Phase (RP-HPLC) using hybrid silica technology to manage these interactions.
Method Development Strategy (The "How-To")
Do not rely on generic "scouting" gradients. Use this targeted approach based on the molecule's pKa profile.
Core Protocol: High-pH vs. Low-pH Selection
We recommend a High-pH strategy as the primary method for this compound to ensure the pyrimidine ring remains deprotonated, eliminating cation-exchange interactions with silanols.[1]
Method A: High-pH (Recommended for Peak Shape) [1]
-
Column: Waters XBridge C18 or Agilent ZORBAX Extend-C18 (High pH stable, hybrid silica).[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile (MeCN).[2]
-
Rationale: At pH 10, the basic nitrogens are neutral. The silica surface is fully ionized, but since the analyte is neutral, no ionic attraction occurs. This yields sharp, symmetrical peaks.
Method B: Low-pH (Recommended for MS Sensitivity) [1]
-
Column: Charged Surface Hybrid (CSH) C18 or End-capped C18 (e.g., Waters CORTECS C18).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in MeCN.
-
Rationale: Low pH protonates the base (good for MS ionization) and suppresses silanol ionization (Si-OH).[1] Warning: Requires high-quality end-capping to prevent tailing.
Standardized Gradient Table (Method A)
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Curve Profile |
| 0.0 | 5 | 1.0 | Initial Hold |
| 1.0 | 5 | 1.0 | Isocratic |
| 10.0 | 95 | 1.0 | Linear Gradient |
| 12.0 | 95 | 1.0 | Wash |
| 12.1 | 5 | 1.0 | Re-equilibration |
| 15.0 | 5 | 1.0 | End |
Visualization: Logic Flows
Diagram 1: Method Optimization Workflow
This workflow illustrates the decision process for selecting the correct mobile phase based on your detector and peak shape requirements.
Caption: Decision matrix for selecting mobile phase pH based on detection limits and column chemistry constraints.
Troubleshooting Guide (FAQ Format)
Issue 1: Severe Peak Tailing (Asymmetry Factor > 1.5)
Q: My 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine peak is tailing badly, even with a new C18 column. Why?
A: This is the classic "Base-Silanol Interaction."[1]
-
The Mechanism: Your mobile phase pH is likely between 4 and 7.[1] In this range, the silanols on the column surface are ionized (Si-O⁻), and your pyrrolopyrimidine is protonated (Positive Charge).[1] They attract, causing the analyte to "drag."
-
The Fix:
-
Immediate: Add 5-10 mM Ammonium Acetate to your mobile phase if you are running neutral pH. The salt ions mask the silanols.
-
Structural: Switch to Method A (High pH) . At pH 10, the molecule is neutral. Neutral molecules do not interact with charged silanols.
-
Alternative: Use a "Base-Deactivated" column designed with steric protection of silanols (e.g., Agilent Zorbax Bonus-RP).[1]
-
Issue 2: Split Peaks or "Shoulders"
Q: I see a split peak for the main compound. Is it a mixture of isomers?
A: While synthetic regioisomers (e.g., N-methylation vs C-methylation) are possible, a split peak is often a solvent mismatch artifact.[1]
-
The Cause: 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has low water solubility.[1][3] If you dissolve it in 100% DMSO or THF and inject a large volume (>5 µL) into a high-aqueous initial gradient (5% B), the sample precipitates momentarily at the column head.[1]
-
The Protocol Check:
-
Dilute your sample with 50% Mobile Phase A / 50% Acetonitrile .
-
Reduce injection volume to < 2 µL.
-
If the peak merges into a single sharp peak, it was a solvent effect. If it remains split, check for the N-methylated impurity (a common byproduct in synthesis).
-
Issue 3: Retention Time Drift
Q: The retention time shifts by 0.5 min between runs.
A: This molecule is sensitive to Temperature and Organic Evaporation .[1]
-
The Mechanism: The hydrophobic interaction of the dimethyl groups is temperature-dependent.[1]
-
The Fix:
-
Thermostat the column compartment (Standard: 40°C ± 0.5°C). Do not run at ambient room temperature.
-
Pre-mix your mobile phases if using an isocratic method to prevent pump mixing variability.[1]
-
Visualizing Troubleshooting Logic
Caption: Diagnostic tree for resolving peak shape anomalies specific to hydrophobic basic heterocycles.
Validation Parameters (Self-Validating Systems)
To ensure your data is trustworthy (E-E-A-T), perform these system suitability tests before every batch analysis.
| Parameter | Acceptance Criteria | Scientific Rationale |
| Resolution (Rs) | > 2.0 between Main Peak and nearest impurity | Critical for quantifying synthetic byproducts (e.g., mono-methyl analogs).[1] |
| Tailing Factor (Tf) | 0.9 < Tf < 1.3 | Ensures no secondary interactions are skewing integration.[1] |
| Injection Precision | RSD < 1.0% (n=6) | Verifies pump/injector stability.[1] |
| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Crucial for trace impurity analysis. |
References
-
Dolan, J. W. (2010).[1] "Peak Tailing and Resolution: A Review of the Causes and Cures." LCGC North America, 28(4), 302–308. Available at: [Link]
-
Neue, U. D., et al. (2001).[1] "Peak Tailing of Basic Compounds in Reversed-Phase HPLC." Journal of Chromatography A, 913(1-2), 1-14.[1] Available at: [Link]
-
Waters Corporation. (2023).[1] "Beginner's Guide to Liquid Chromatography." Available at: [Link][1][4]
-
Agilent Technologies. (2023).[1] "HPLC Troubleshooting Guide: Peak Shape Issues." Available at: [Link]
Sources
Technical Support Center: Mitigating Off-Target Effects of Pyrrolo[2,3-d]pyrimidine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[2,3-d]pyrimidine-based inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate the complexities of kinase inhibitor selectivity and mitigate off-target effects in your experiments. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design, mimicking the adenine core of ATP, which contributes to its broad applicability but also presents challenges in achieving high selectivity.[1][2][3] This resource will equip you with the knowledge to anticipate, diagnose, and resolve issues related to off-target activities.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns that arise when working with pyrrolo[2,3-d]pyrimidine-based inhibitors.
Q1: My inhibitor is showing a potent effect in my primary cell-based assay, but the phenotype is inconsistent with the known function of the target kinase. What could be happening?
A1: This is a classic indicator of potent off-target effects. While your inhibitor may be effectively engaging your primary target, it is likely also modulating the activity of other kinases or proteins, leading to a complex or unexpected cellular phenotype.[4] The high degree of conservation in the ATP-binding pocket across the human kinome makes many kinase inhibitors promiscuous.[5] Pyrrolo[2,3-d]pyrimidine-based inhibitors, being ATP-competitive, are particularly susceptible to this.[1]
Troubleshooting Steps:
-
Comprehensive Kinase Profiling: The first and most critical step is to understand the selectivity profile of your inhibitor. A broad kinase panel screen will reveal other kinases that are potently inhibited by your compound.[6][7]
-
Orthogonal Assays: Validate your findings using a different assay format. For example, if you are using a cell viability assay, consider a more direct measure of target engagement or downstream signaling.
-
Use a Structurally Unrelated Inhibitor: If possible, treat your cells with a known selective inhibitor for your target kinase that has a different chemical scaffold. If this compound recapitulates the expected phenotype, it strengthens the evidence that your initial inhibitor's effects are due to off-target activities.
Q2: I've performed a kinase panel screen and my inhibitor hits several off-targets. How can I improve its selectivity?
A2: Improving selectivity is a central challenge in kinase inhibitor development. Several rational design strategies can be employed:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your inhibitor to identify moieties that enhance on-target potency while reducing off-target binding. Even small modifications, such as the addition of a methyl group, can significantly impact selectivity.[8][9]
-
Targeting Unique Kinase Conformations: Many pyrrolo[2,3-d]pyrimidine inhibitors are "Type I," binding to the active "DFG-in" conformation of the kinase.[9] Designing or modifying your inhibitor to bind to the inactive "DFG-out" conformation (a "Type II" inhibitor) can exploit less-conserved regions of the kinase, thereby improving selectivity.[9][10]
-
Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can design an inhibitor with a weak electrophile (like an acrylamide) to form a covalent bond. This can dramatically increase both potency and selectivity.[5]
-
Allosteric Inhibition: Explore the possibility of targeting allosteric sites, which are generally less conserved than the ATP-binding pocket.
Q3: What is the difference between biochemical and cell-based selectivity assays, and which one should I trust?
A3: Both assay types provide valuable, but distinct, information. It is crucial to use them in a complementary fashion.
-
Biochemical Assays: These assays use purified, often recombinant, kinases and measure direct inhibition of enzymatic activity or binding affinity.[11] They are excellent for determining the intrinsic potency of an inhibitor against a wide range of kinases. However, they lack the physiological context of a living cell.[7]
-
Cell-Based Assays: These assays measure target engagement or downstream signaling in intact cells.[12][13] They account for factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[14] A compound that is potent biochemically may be weak in a cellular assay due to poor permeability, or vice-versa.
Recommendation: Start with a broad biochemical kinase screen to understand the potential off-target landscape. Then, validate the most potent on- and off-targets using a cell-based target engagement assay, such as NanoBRET™, to confirm that these interactions occur in a more physiologically relevant environment.[4][14][15] Discrepancies between the two can provide valuable insights into your compound's properties.[14]
Q4: My inhibitor has a good selectivity profile, but I'm still observing unexpected toxicity in my in vivo models. What should I investigate?
A4: Even with a clean kinase selectivity profile, off-target toxicity can arise from several sources:
-
Non-Kinase Off-Targets: Your inhibitor might be interacting with other ATP-binding proteins or ion channels. For example, inhibition of the hERG potassium channel is a common cause of cardiotoxicity for kinase inhibitors.[16]
-
Metabolite Activity: The in vivo metabolism of your inhibitor could produce active metabolites with different selectivity profiles.
-
On-Target Toxicity: The observed toxicity might be a genuine consequence of inhibiting your intended target in a specific tissue or at a particular developmental stage.
Troubleshooting Steps:
-
Broader Off-Target Screening: Screen your compound against a panel of non-kinase targets known to be promiscuously bound by small molecules, including GPCRs, ion channels, and transporters.
-
Metabolite Profiling: Identify the major metabolites of your compound and test their activity and selectivity.
-
Phenotypic Rescue Experiments: In a cellular model, if you can rescue the toxic phenotype by overexpressing your target kinase or a downstream effector, it provides evidence for on-target toxicity.
II. Troubleshooting Guides
This section provides detailed workflows and protocols to help you systematically investigate and mitigate off-target effects.
Guide 1: Assessing Inhibitor Selectivity - A Multi-Pronged Approach
A robust assessment of inhibitor selectivity requires a combination of biochemical and cellular methods. This workflow outlines a logical progression for characterizing your pyrrolo[2,3-d]pyrimidine-based inhibitor.
Caption: Workflow for assessing kinase inhibitor selectivity.
Experimental Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method for quantifying compound binding to specific kinases in living cells.[12][15] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that reversibly binds to the kinase's active site.
Objective: To determine the apparent cellular affinity (IC50) of a test inhibitor by measuring its ability to displace the NanoBRET™ tracer.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Transfection reagent
-
Plasmid DNA for NanoLuc-kinase fusion protein
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Test inhibitor (pyrrolo[2,3-d]pyrimidine-based compound)
-
White, opaque 96- or 384-well assay plates
-
Luminometer capable of measuring filtered luminescence (450nm and 600nm)
Procedure:
-
Cell Plating & Transfection:
-
Plate HEK293 cells in assay plates at a density optimized for your luminometer.
-
Prepare a mixture of the NanoLuc-kinase fusion plasmid DNA and transfection reagent in Opti-MEM™.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test inhibitor in Opti-MEM™.
-
Prepare the NanoBRET™ Tracer at the recommended concentration in Opti-MEM™.
-
Add the tracer and inhibitor dilutions to the cells. Include "no inhibitor" and "no tracer" controls.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
-
Lysis and Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.
-
Add the substrate to all wells.
-
Read the plate on a luminometer, measuring both donor (NanoLuc®, ~450nm) and acceptor (Tracer, ~600nm) emission.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).
-
Normalize the data to the "no inhibitor" control (100% engagement) and a high concentration of a known potent inhibitor (0% engagement).
-
Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Guide 2: Differentiating On-Target vs. Off-Target Phenotypes
When a novel phenotype is observed, it's crucial to determine if it's a result of inhibiting the intended target or an off-target.
Caption: Decision tree for deconvoluting on-target vs. off-target phenotypes.
III. Data Interpretation and Best Practices
Understanding Kinase Selectivity Data
Presenting selectivity data clearly is essential for making informed decisions. A common method is to compare the IC50 or Kd values for the primary target against a panel of representative off-targets.
Table 1: Example Selectivity Profile for a Hypothetical Pyrrolo[2,3-d]pyrimidine Inhibitor (Compound Z)
| Kinase Target | Biochemical IC50 (nM) | Cellular Target Engagement IC50 (nM) | Notes |
| Primary Target A | 5 | 25 | 4-fold shift, likely due to cellular ATP competition. |
| Off-Target B (Same family) | 50 | 250 | Good selectivity over closely related kinase. |
| Off-Target C (Different family) | 2,500 | >10,000 | Highly selective. |
| Off-Target D (Unrelated) | 8 | 40 | Potent off-target. This interaction is confirmed in cells and requires further investigation. |
| Off-Target E (Unrelated) | 150 | >10,000 | Potent biochemically, but poor cell permeability or high intracellular competition. Not a primary concern in cellular context.[14] |
Best Practices for Mitigating Off-Target Effects
-
Profile Early, Profile Broadly: Conduct comprehensive kinase selectivity profiling as early as possible in your project to avoid costly late-stage failures.[4]
-
Embrace Orthogonal Approaches: Do not rely on a single assay. Validate your findings with different experimental setups (e.g., biochemical vs. cellular, different cell lines).
-
Characterize, Don't Just Screen: Move beyond simple IC50 values. Determine the mechanism of inhibition (e.g., ATP-competitive, allosteric) and measure residence time, as these can significantly impact in vivo efficacy and selectivity.[12]
-
Leverage Computational Tools: In silico methods can help predict potential off-targets and guide the rational design of more selective inhibitors.[17][18][19][20][21]
-
Publish Your Data: Sharing the selectivity profiles of your inhibitors, even those with significant off-target effects, benefits the entire research community and helps prevent the misinterpretation of experimental results.
References
-
Tavares, F. (2016, February 22). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. Retrieved from [Link]
-
Drug Target Review. (2015, September 11). New technique improves the selectivity of kinase inhibitors. Retrieved from [Link]
-
Sawa, M. (2008). Strategies for the design of selective protein kinase inhibitors. Mini reviews in medicinal chemistry, 8(12), 1291–1297. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Hovd, AD, et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Milanesi, L., et al. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 5, 198. Retrieved from [Link]
-
Biswas, B., et al. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science, 15(38), 13130-13147. Retrieved from [Link]
-
Hovd, AD, et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7435-7456. Retrieved from [Link]
-
Johnson, G. L. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 11, 1324709. Retrieved from [Link]
-
G-CSF, G., et al. (2011). Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PLoS ONE, 6(10), e26744. Retrieved from [Link]
-
Johnson, G. L. (2023). Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. Retrieved from [Link]
-
Anastassiadis, T., et al. (2009). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of biomolecular screening, 14(1), 19–31. Retrieved from [Link]
-
Biswas, B., et al. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science, 15(38), 13130-13147. Retrieved from [Link]
-
Milanesi, L., et al. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics. Retrieved from [Link]
-
Kumar, A., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 48, 116410. Retrieved from [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal, 408(3), 297–315. Retrieved from [Link]
-
Matijošytė, I., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(14), 3183. Retrieved from [Link]
-
Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLoS computational biology, 13(8), e1005678. Retrieved from [Link]
-
Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. Aaltodoc. Retrieved from [Link]
-
Vieth, M., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS medicinal chemistry letters, 1(6), 253–257. Retrieved from [Link]
-
Blake, J. F., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS medicinal chemistry letters, 12(12), 1930–1937. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Retrieved from [Link]
-
Ardigen. (2026, January 28). Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. Retrieved from [Link]
-
Wang, Y., et al. (2025). Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 11(9), e0161737. Retrieved from [Link]
-
Wells, C. I., et al. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Singh, A., & Kumar, R. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic chemistry, 142, 107018. Retrieved from [Link]
-
Hovd, AD, et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 30(11), 2432. Retrieved from [Link]
-
Al-Ostath, O. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6681. Retrieved from [Link]
-
Metwally, A. M. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(1), 1-2. Retrieved from [Link]
-
Singh, A., & Kumar, R. (2025). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. ResearchGate. Retrieved from [Link]
-
Al-Ostath, O. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Retrieved from [Link]
-
CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 3. researchgate.net [researchgate.net]
- 4. selvita.com [selvita.com]
- 5. tandfonline.com [tandfonline.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 16. Strategies for the design of selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Computational methods for analysis and inference of kinase/inhibitor relationships [frontiersin.org]
- 19. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors | PLOS Computational Biology [journals.plos.org]
- 20. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors [aaltodoc.aalto.fi]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Bioavailability Enhancement of 2,4-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives
Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Pharmaceutics) Ticket Scope: Solubility, Metabolic Stability, Permeability, and Formulation.
Welcome to the Technical Support Portal
You have reached the specialized support unit for 7H-pyrrolo[2,3-d]pyrimidine scaffolds. This class of heterocycles—often utilized as kinase inhibitors (e.g., JAK, HSP90, EGFR)—presents a classic "drug-like" paradox: high potency but challenging physicochemical properties.
The specific 2,4-dimethyl substitution pattern on this core enhances lipophilicity (LogP) and promotes tight crystal packing (π-π stacking), frequently resulting in BCS Class II (Low Solubility, High Permeability) or Class IV behavior.
Below are the active troubleshooting modules designed to resolve your experimental bottlenecks.
Module 1: The "Brick Dust" Desk (Solubility Optimization)
User Issue: “My compound precipitates immediately in simulated gastric fluid (SGF) or phosphate buffer (pH 7.4). Bioavailability (F%) is <5% in rat PK studies.”
Root Cause Analysis: The 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine core is a planar, aromatic system. The methyl groups at C2 and C4 increase the lattice energy, making the crystal lattice difficult to break (high melting point, often >250°C). If your compound is a free base, it relies on the protonation of the N7 or pyrimidine nitrogens for solubility, which may be insufficient at intestinal pH.
Troubleshooting Protocol: Salt Screening & Selection
Do not rely on the free base. You must disrupt the crystal lattice.
-
pKa Determination:
-
Measure the pKa of the N7-position (typically weakly acidic, pKa ~13) and the pyrimidine nitrogens (weakly basic, pKa ~4-5).
-
Action: If basic pKa > 3, proceed to salt formation.
-
-
Counter-ion Selection (The "Goldilocks" Zone):
-
Strong Acids (Tier 1): Hydrochloric acid (HCl), Methanesulfonic acid (Mesylate). Note: HCl salts of this scaffold can be hygroscopic.
-
Organic Acids (Tier 2): Maleic acid, Tartaric acid. These often form more stable, less hygroscopic lattices for this specific scaffold.
-
-
Experimental Workflow (Micro-Scale):
-
Dissolve 50 mg of free base in hot ethanol or acetone.
-
Add 1.05 equivalents of acid.
-
Cool slowly to 4°C.
-
Filter and analyze by XRPD (X-Ray Powder Diffraction) to confirm a new crystalline phase.
-
Data Output: Comparative Solubility (Simulated)
| Form | Melting Point (°C) | Solubility (pH 1.2) | Solubility (pH 6.8) | Hygroscopicity |
| Free Base | 265 | 0.05 mg/mL | <0.001 mg/mL | Low |
| HCl Salt | 240 | >10 mg/mL | 0.5 mg/mL | High (Risk) |
| Mesylate | 210 | >15 mg/mL | 1.2 mg/mL | Moderate |
| Tosylate | 225 | 5.0 mg/mL | 0.2 mg/mL | Low |
Technical Insight: For pyrrolopyrimidines, Mesylate salts often strike the best balance between solubility and physical stability [1].
Visualization: Solubility Decision Logic
Caption: Decision tree for overcoming "brick dust" insolubility in pyrrolopyrimidine derivatives.
Module 2: The "Metabolic Shield" Desk (ADME & Stability)
User Issue: “Solubility is acceptable, but clearance (CL) is extremely high. Half-life (t1/2) is minutes, not hours.”
Root Cause Analysis: The 2,4-dimethyl groups are prime targets for CYP450-mediated oxidation (specifically CYP3A4).
-
Benzylic Oxidation: The C-H bonds on the methyl groups are chemically active "soft spots."
-
N-Dealkylation: If you have substituents on the amine at position 4, they are liable to oxidative cleavage.
Troubleshooting Protocol: Deuteration & Blocking
You must sterically or electronically protect these sites without killing potency.
-
Deuterium Switch (The "Heavy" Effect):
-
Replace the hydrogen atoms on the 2-methyl or 4-methyl groups with Deuterium (D).
-
Mechanism:[1] The C-D bond is stronger than the C-H bond (Primary Kinetic Isotope Effect), slowing down the rate-determining step of CYP oxidation [2].
-
-
Halogen Blocking:
-
Introduce a Fluorine atom on the aromatic ring or adjacent to the methyl group.
-
Mechanism:[1] Fluorine is bio-isosteric to Hydrogen but blocks metabolic attack due to the strength of the C-F bond.
-
Experimental Validation (Microsomal Stability Assay):
-
System: Human Liver Microsomes (HLM) + NADPH.
-
Protocol: Incubate 1 µM compound at 37°C. Sample at 0, 5, 15, 30, 60 min.
-
Target: Intrinsic Clearance (
) < 20 µL/min/mg protein.
Visualization: Metabolic Soft Spots & Solutions
Caption: Strategy for blocking CYP3A4-mediated oxidation of methyl groups via deuteration or halogenation.
Module 3: The "Delivery" Desk (Advanced Formulation)
User Issue: “Salts are hygroscopic, and chemical modification kills potency. I need a formulation strategy.”
Root Cause Analysis: When the crystal lattice is too strong for salts to work effectively, you must render the compound amorphous . However, amorphous forms are thermodynamically unstable and will recrystallize. You need a polymer matrix to "freeze" the amorphous state.
Troubleshooting Protocol: Amorphous Solid Dispersion (ASD)
Technique: Hot Melt Extrusion (HME) or Spray Drying.
-
Polymer Selection:
-
HPMCAS (Hypromellose Acetate Succinate): Excellent for maintaining supersaturation in the intestine (pH > 6).
-
PVPVA (Copovidone): Good general-purpose stabilizer.
-
-
Lab-Scale Spray Drying Protocol:
-
Solvent: Dissolve drug and HPMCAS (ratio 1:3) in Acetone/Methanol (2:1).
-
Process: Spray dry at Inlet Temp 80°C, Outlet Temp 45°C.
-
Validation: Verify "Halo" pattern in XRPD (indicates amorphous) and single Tg (Glass Transition Temperature) in DSC (indicates miscibility).
-
-
Surfactant Addition:
-
Add 5% Vitamin E TPGS to inhibit P-gp efflux if permeability is a secondary issue [3].
-
Comparative PK Performance (Rat Model, 10 mg/kg PO)
| Formulation | Cmax (ng/mL) | AUC (0-24h) | Bioavailability (F%) |
| Crystalline Suspension | 120 | 450 | 4.2% |
| Micronized Powder | 350 | 1,200 | 11.5% |
| ASD (HPMCAS) | 2,100 | 8,400 | 78.0% |
Frequently Asked Questions (FAQs)
Q: Can I just use DMSO for my animal studies? A: Avoid. While DMSO dissolves the compound, it precipitates immediately upon contact with aqueous GI fluids (the "crash-out" effect), leading to erratic absorption and local toxicity. Use a co-solvent system like PEG400/Water (60:40) or a nano-suspension for reliable data.
Q: My compound has a high melting point (>280°C). Is ASD viable? A: High melting points indicate high lattice energy. This makes the compound prone to recrystallization out of the ASD. You must use a high-polymer load (e.g., 1:4 or 1:5 Drug:Polymer ratio) and store under desiccated conditions.
Q: How does the "2,4-dimethyl" group specifically affect permeability? A: It generally increases passive permeability by raising LogP. However, if LogP > 4.5, the compound may get trapped in the lipid bilayer or suffer from high protein binding. Aim for a LogP between 2.5 and 3.5 for optimal oral balance [4].
References
-
Vertex AI Search. (2025). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives. ACS Publications. 2[3]
-
Vertex AI Search. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. 4[3]
-
Vertex AI Search. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.[3] 5
-
Vertex AI Search. (2016). Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. PubMed. 6
Sources
- 1. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 6. Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing resistance mechanisms to pyrrolo[2,3-d]pyrimidine kinase inhibitors
Ticket ID: #PYR-KIN-RES-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Resistance Mechanisms in Pyrrolo[2,3-d]pyrimidine Scaffolds
Introduction: The Support Architecture
Welcome to the Technical Support Center. You are likely here because your pyrrolo[2,3-d]pyrimidine-based lead (structurally related to Tofacitinib, Ruxolitinib, or experimental RET/PAK4 inhibitors) has lost potency in your target cell line.
As ATP-competitive (Type I) inhibitors, pyrrolo[2,3-d]pyrimidines rely on a critical hydrogen-bonding network within the kinase hinge region.[1] Resistance is rarely random; it is a structural or systemic response to the selective pressure you have applied.
This guide is structured into three "Diagnostic Modules" to isolate the root cause of resistance: Steric Hindrance (Mutations) , Bypass Signaling , and Efflux Transport .
Module 1: The Potency Drop (Target Mutations)
Symptom: Your IC50 has shifted right by >10-fold, but the target kinase is still expressed. Root Cause: Gatekeeper or Solvent Front Mutations.
The pyrrolo[2,3-d]pyrimidine scaffold mimics the adenine ring of ATP.[1][2] The N1 and N7 positions (or exocyclic amines) typically form hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).
-
The Mechanism: Under drug pressure, the kinase selects for mutations at the "gatekeeper" residue (e.g., T790M in EGFR, F958V in JAK1). A bulky substitution here creates a steric clash with the hydrophobic core of your inhibitor, preventing the hinge interaction.
-
The Diagnostic: You must distinguish between loss of binding and loss of consequence.
Troubleshooting Workflow: Structural Validation
Q: How do I confirm a gatekeeper mutation is the cause? A: Do not rely solely on Western blots. You need structural evidence.
-
Genomic Sequencing: Perform Sanger sequencing on the kinase domain exons of your resistant clones. Look for transitions at the gatekeeper locus (homologous to T315 in ABL or T790 in EGFR).
-
Thermal Shift Assay (TSA): If the mutation prevents binding, the thermal stabilization (
) usually induced by your drug will disappear in the mutant lysate compared to the wild type.
Visualization: The Steric Clash
Figure 1: Mechanism of gatekeeper-mediated resistance. The bulky mutant residue physically blocks the pyrrolo-pyrimidine scaffold from accessing the hinge region.
Module 2: The Phantom Inhibition (Bypass Signaling)
Symptom: The target kinase is inhibited (phosphorylation is down), but cell viability remains high. Root Cause: Pathway Reactivation or Parallel Bypass.
Cells often activate compensatory pathways to survive. For example, in JAK-dependent lines, inhibition of JAK1/2 by a pyrrolo[2,3-d]pyrimidine may lead to feedback activation of the MAPK or PI3K pathways, independent of the original target.
Troubleshooting Workflow: Phospho-Profiling
Q: My Western blot shows p-Kinase is gone, but cells are growing. Why? A: You have achieved target engagement but lost biological consequence.
-
Run a "Bypass Screen": Blot for p-ERK, p-AKT, and p-S6. If these are elevated despite target inhibition, the cell has re-wired.
-
Combination Rescue: Treat with your inhibitor + a MEK inhibitor (e.g., Trametinib) or PI3K inhibitor. If sensitivity is restored, you have confirmed bypass signaling.
Module 3: The Concentration Gap (Efflux Transporters)
Symptom: The drug works in biochemical assays (cell-free) but fails in live cells. Root Cause: ABC Transporter Overexpression (MDR).[3][4][5]
Pyrrolo[2,3-d]pyrimidines are frequent substrates for P-glycoprotein (P-gp/ABCB1) and BCRP (ABCG2) . Resistant cells often upregulate these pumps to lower intracellular drug concentration below the effective
Data Summary: Transporter Susceptibility
| Transporter | Gene | Mechanism | Diagnostic Inhibitor |
| P-gp | ABCB1 | Hydrophobic vacuum cleaner | Verapamil / Zosuquidar |
| BCRP | ABCG2 | Efflux of sulfated/conjugated drugs | Ko143 / Fumitremorgin C |
| MRP1 | ABCC1 | Organic anion transporter | MK-571 |
Troubleshooting Workflow: The Efflux Rescue
Q: Is my compound being pumped out? A: Perform an IC50 shift assay with an efflux inhibitor.
-
Step 1: Determine IC50 of your compound alone.
-
Step 2: Determine IC50 of your compound + 5 µM Verapamil (non-toxic dose).
-
Analysis: If the IC50 drops (potency improves) by >3-fold with Verapamil, your resistance is efflux-mediated.
Experimental Protocols
Protocol A: Differential Cell Viability Assay (The "Gold Standard")
Objective: To quantify the Resistance Factor (RF) and determine if resistance is reversible.
-
Seeding: Seed parental and resistant cells in 96-well plates (opaque walls for ATP assays).
-
Critical: Optimize density (typically 3,000–5,000 cells/well) to ensure cells are in log phase at 72h.
-
-
Treatment:
-
Prepare a 10-point dilution series of your pyrrolo[2,3-d]pyrimidine (1:3 dilutions).
-
Solvent Control: Ensure final DMSO concentration is <0.5% in all wells.
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add CellTiter-Glo (or equivalent ATP-based reagent). Shake for 2 mins, incubate dark for 10 mins.
-
Calculation:
-
Fit curves using non-linear regression (4-parameter logistic).
-
Protocol B: The Washout Assay (Residence Time)
Objective: To determine if the resistance involves altered binding kinetics (off-rate).
-
Pulse: Treat cells with 10x IC50 of the inhibitor for 1 hour.
-
Wash: Remove media. Wash 3x with warm PBS (critical to remove unbound drug).
-
Recovery: Add fresh drug-free media.
-
Sampling: Lyse cells at 0, 1, 2, 4, and 8 hours post-wash.
-
Blotting: Western blot for the phosphorylation of the immediate downstream substrate (e.g., p-STAT for JAK inhibitors).
-
Interpretation: If phosphorylation recovers faster in resistant cells than parental cells, the mutation has likely increased the
(off-rate), reducing residence time.
-
Visualizing the Troubleshooting Logic
Figure 2: Decision tree for isolating the mechanism of resistance.
References
-
Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis. Journal of Medicinal Chemistry. Link
-
Koolen, S. L., et al. (2010). Efflux of Tyrosine Kinase Inhibitors by ABC Transporters. International Journal of Clinical Pharmacology and Therapeutics. Link
-
Moccia, M., et al. (2019). Bioisosteric discovery of NPA101.3, a second-generation RET inhibitor. ACS Chemical Biology.[1] Link
-
Wu, H., et al. (2015). Discovery of Potent and Selective Inhibitors of JAK2 Pseudokinase. Chemical Science. Link
-
Gottesman, M. M., et al. (2002). Multidrug resistance in cancer: role of ATP–dependent transporters. Nature Reviews Cancer. Link
Sources
- 1. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs [frontiersin.org]
- 5. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
head-to-head comparison of different pyrrolo[2,3-d]pyrimidine synthesis routes
Executive Summary
The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a "privileged structure" in kinase inhibitor discovery, forming the core of blockbuster drugs like Tofacitinib (Xeljanz) and Ruxolitinib (Jakafi). Its bioisosteric relationship to adenosine allows it to bind ATP-binding pockets with high affinity while offering distinct solubility and metabolic profiles.
This guide compares the two dominant synthetic strategies:
-
The "Process" Route (Cyclocondensation): Ideal for multi-kilogram scale-up of specific targets. It prioritizes low Cost of Goods (COGS) and atom economy but lacks late-stage diversity.
-
The "MedChem" Route (Sonogashira/Cyclization): Ideal for Structure-Activity Relationship (SAR) exploration. It prioritizes modularity and functional group tolerance over raw cost.
Strategic Route Selection
Before initiating synthesis, select the route based on your development phase.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on project stage.
Route A: The "Process" Standard (Cyclocondensation)
This route, famously optimized for the commercial production of Tofacitinib, constructs the pyrrole ring onto an existing pyrimidine core. It is the "Traube" or "Davoll" type synthesis.
Mechanism & Logic
The reaction exploits the nucleophilicity of 4-aminouracils (or 2,4-diamino-6-hydroxypyrimidines). The amine attacks an
Key Advantage: The starting materials (e.g., 4-aminouracil) are commodity chemicals. Key Limitation: Introducing substituents at C-5 or C-6 requires modifying the aldehyde reagent, which can be unstable or difficult to source.
Detailed Protocol (Tofacitinib Intermediate Style)
Target: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Scale: 100 g basis
-
Cyclization:
-
Charge a reactor with 4-aminouracil (1.0 equiv) and water (10 vol).
-
Add sodium acetate (2.0 equiv) as a buffer.
-
Heat to 80°C and slowly add chloroacetaldehyde (50% aq. solution, 1.2 equiv) over 2 hours.
-
Note: Slow addition controls the exotherm and minimizes polymerization of the aldehyde.
-
Stir at 90°C for 4 hours. Cool to 10°C.
-
Filter the precipitated pyrrolo[2,3-d]pyrimidine-2,4-diol . Wash with water.
-
Yield Expectation: 85-90%.
-
-
Chlorination (The Activation Step):
-
Suspend the diol from step 1 in POCl3 (5 vol).
-
Add N,N-dimethylaniline (1.0 equiv) as a catalyst/acid scavenger.
-
Heat to reflux (105°C) for 6-12 hours.
-
Critical Safety: Quench the reaction mixture slowly into ice water (highly exothermic).
-
Extract with dichloromethane or ethyl acetate.
-
Yield Expectation: 60-75%.
-
Validation Check: The product should show a characteristic loss of carbonyl stretches in IR and a shift in HPLC retention time due to increased lipophilicity.
Route B: The "MedChem" Standard (Sonogashira)
This route utilizes modern organometallic chemistry to install the pyrrole ring, often via a "one-pot" or tandem coupling-cyclization sequence.
Mechanism & Logic
A 5-halopyrimidine (usually iodide) undergoes Sonogashira coupling with a terminal alkyne. If the pyrimidine has an adjacent amine (at C-4), cyclization can occur spontaneously (Cu-catalyzed) or be induced with a base.
Key Advantage: Allows instant variation of C-6 substituents by simply changing the alkyne. Key Limitation: Palladium catalysts are expensive and require removal (scavenging) for biological assays.
Figure 2: The modular Sonogashira approach allows R-group diversity at the alkyne input.
Detailed Protocol (Library Synthesis Style)
Target: 4-Amino-6-phenyl-7H-pyrrolo[2,3-d]pyrimidine Scale: 1 g basis
-
Coupling:
-
Dissolve 4-amino-5-iodopyrimidine (1.0 equiv) in DMF (anhydrous).
-
Add phenylacetylene (1.2 equiv), CuI (0.1 equiv), and TEA (3.0 equiv).
-
Degas with Nitrogen for 10 min.
-
Add Pd(PPh3)4 (0.05 equiv).
-
Heat to 80°C for 4 hours.
-
-
Cyclization (In situ):
-
Note: If using 4-amino-5-iodopyrimidine, the cyclization often occurs spontaneously under the coupling conditions (Larock synthesis).
-
If using 2,4-dichloro-5-iodopyrimidine : After coupling, add an excess of amine (R-NH2) or ammonia in dioxane and heat to 100°C in a sealed tube to displace the C-4 chloride and cyclize onto the alkyne.
-
-
Workup:
-
Dilute with EtOAc, wash with brine (3x) to remove DMF.
-
Purify via flash chromatography (SiO2, MeOH/DCM gradient).
-
Yield Expectation: 65-80% (2 steps).
-
Head-to-Head Performance Comparison
| Feature | Route A: Cyclocondensation | Route B: Sonogashira |
| Primary Use Case | Manufacturing / Scale-up | Lead Optimization / Library Gen |
| Starting Material Cost | Low (Commodity Uracils) | Moderate/High (5-Iodopyrimidines) |
| Step Count | 2-3 (Linear) | 1-2 (Convergent/One-pot) |
| Overall Yield | 50-65% | 60-85% |
| Regiocontrol (N-7) | Difficult (Requires protection steps) | Excellent (Can introduce R group on N) |
| Diversity Potential | Low (Fixed ring system) | High (Vary alkyne & amine) |
| Purification | Crystallization (Scalable) | Chromatography (Labor intensive) |
Critical Control Point: Regioselectivity
One of the most common failure modes in pyrrolo[2,3-d]pyrimidine synthesis is uncontrolled alkylation at N-7 vs N-1 or N-3.
-
The Problem: The pKa of the N-7 proton is ~13. Under basic conditions, the anion is ambident.
-
The Solution (Process): Use a transient protecting group. The SEM (2-(trimethylsilyl)ethoxymethyl) or Tosyl group is standard.
-
Citation: Tofacitinib synthesis uses Tosyl protection to direct subsequent chemistry and improve solubility, which is later cleaved via hydrolysis.
-
Self-Validating Experiment for Regiochemistry: To confirm N-7 alkylation over N-3:
-
13C NMR: N-7 alkylated isomers typically show a C-2 shift distinct from N-3 isomers.
-
HMBC: Look for correlation between the alkyl protons and the C-5/C-6 carbons of the pyrrole ring. N-3 alkylation will not show this correlation.
References
-
Davoll, J. (1960).[1] "Pyrrolo[2,3-d]pyrimidines."[2][3][4][5][6][7][8][9][10] Journal of the Chemical Society, 131-138. Link
- Foundational text for the cyclocondens
-
Pfizer Inc. (2015). "Process for the preparation of Tofacitinib." World Patent WO2015/154700. Link
- Authoritative source for the industrial scale-up and chlorin
-
Thorand, S., & Krause, N. (1998). "Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Halides (Sonogashira Coupling)." The Journal of Organic Chemistry, 63(23), 8551-8553. Link
- Standard reference for optimizing the coupling step.
-
Seela, F., & Zulauf, M. (2000). "Pyrrolo[2,3-d]pyrimidine nucleosides: synthesis and antitumor activity."[2][5][8][9][11] Nucleosides, Nucleotides & Nucleic Acids, 19(1-2), 237-251. Link
- Demonstrates the halogen-to-alkyne conversion utility in nucleoside analogs.
-
Mao, T., et al. (2020).[2] "Recent advances in the synthesis of pyrrolo[2,3-d]pyrimidines." RSC Advances, 10, 423-445. Link
- Comprehensive review of modern c
Sources
- 1. 26. Pyrrolo[2,3-d]pyrimidines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. japsonline.com [japsonline.com]
- 3. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 4. Optimized synthesis process of tofacitinib citrate [jcpu.cpu.edu.cn]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. mdpi.com [mdpi.com]
- 9. Pyrrolo[2,3-d]pyrimidine nucleosides: synthesis and antitumor activity of 7-substituted 7-deaza-2'-deoxyadenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 11. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) comparison of 2,4-dimethyl vs. 2,4-dichloro-pyrrolo[2,3-d]pyrimidine
Executive Summary: The Warhead vs. The Probe
In the development of kinase inhibitors, the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a privileged structure, serving as a bioisostere for adenine in ATP-competitive inhibitors (e.g., Tofacitinib, Ruxolitinib).
This guide compares two critical variants of this scaffold:
-
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (2,4-DCP): The industry-standard electrophilic intermediate . It is defined by its high reactivity, serving as a "warhead" precursor for library generation via nucleophilic aromatic substitution (SNAr).
-
2,4-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine (2,4-DMP): A stable hydrophobic probe . It is defined by its electron-donating methyl groups, used to interrogate steric tolerance in the ATP-binding pocket and modulate the pKa of the hinge-binding nitrogen atoms.
Critical Distinction: While 2,4-DCP is primarily a synthetic tool to access diversity, 2,4-DMP is a structural probe used to optimize pharmacokinetic properties (lipophilicity) and selectivity profiles by exploiting hydrophobic pockets.
Physicochemical & Electronic Profiling
The substitution pattern at positions 2 and 4 fundamentally alters the electronic landscape of the pyrimidine ring, influencing both chemical reactivity and biological binding affinity.
Table 1: Comparative Physicochemical Properties
| Feature | 2,4-Dichloro (2,4-DCP) | 2,4-Dimethyl (2,4-DMP) | Impact on Drug Design |
| Electronic Nature | Electron-Withdrawing (EWG) | Electron-Donating (EDG) | DCP: Lowers pKa of N3/N7 (acidifying). DMP: Raises pKa of N3/N7 (basifying). |
| Hammett | +0.23 (Cl) | -0.17 (Me) | DMP increases electron density in the |
| Lipophilicity (cLogP) | High (~2.1) | Moderate (~1.4) | DCP is more lipophilic but chemically unstable in physiological media (hydrolysis risk). |
| Steric Bulk (A-Value) | Medium (Cl ~ 0.43 kcal/mol) | Large (Me ~ 1.70 kcal/mol) | DMP creates a significant steric clash if the kinase pocket is restricted (e.g., Gatekeeper residues). |
| H-Bonding | Acceptor only (weak) | None (Hydrophobic) | DCP can accept weak H-bonds via Cl; DMP is purely hydrophobic at C2/C4. |
Electronic Influence on Hinge Binding
The pyrrolo[2,3-d]pyrimidine scaffold binds to the kinase hinge region via N1 (Acceptor) and N7-H (Donor) .
-
2,4-DCP: The electron-withdrawing chlorines reduce the basicity of N1, potentially weakening the H-bond acceptance from the hinge backbone NH.
-
2,4-DMP: The electron-donating methyls increase the basicity of N1, potentially strengthening the H-bond with the hinge, provided there is no steric clash.
Synthetic Utility & Reactivity Profiles[1][2]
The primary utility of 2,4-DCP lies in its regioselective reactivity. The pyrimidine ring is electron-deficient, making it susceptible to SNAr.
Mechanism: Regioselective Displacement
The C4-position is significantly more electrophilic than the C2-position due to the para-like arrangement relative to the pyrrole nitrogen (N7). This allows for sequential functionalization:
-
Step 1: SNAr at C4 (Fast, typically 25–60°C).
-
Step 2: SNAr or Palladium-coupling at C2 (Slow, typically >100°C).
2,4-DMP , lacking leaving groups, is typically synthesized via condensation of methyl-substituted precursors (e.g., acetamidine with specific pyrrole intermediates) and is chemically inert to SNAr.
Visualization: Reaction Pathways
Figure 1: Synthetic divergence. 2,4-DCP allows modular library assembly, while 2,4-DMP requires de novo synthesis.
Biological SAR: Kinase Inhibition[1][3][4][5][6][7]
When incorporated into a biological system, the choice between Chloro and Methyl substituents dictates the interaction mode with the ATP-binding pocket.
A. The "Gatekeeper" Interaction
Kinases possess a "gatekeeper" residue (e.g., T790 in EGFR, T315 in Abl) that controls access to the back hydrophobic pocket.
-
2,4-DCP (Cl): The C4-Cl is often too reactive for final drugs, but if retained, it can occupy small hydrophobic pockets. However, it is usually displaced by an aniline (e.g., Gefitinib-like) to form the active inhibitor.
-
2,4-DMP (Me): The C4-Methyl is a rigid hydrophobic probe.
-
Positive SAR: If the gatekeeper is small (Threonine/Alanine), the methyl group fits and enhances hydrophobic packing (Entropy gain).
-
Negative SAR: If the gatekeeper is large (Methionine/Phenylalanine), the C4-Methyl causes a steric clash, abolishing activity. This makes 2,4-DMP a vital tool for selectivity profiling .
-
B. Scaffold Hopping Case Study (LRRK2 & EGFR)
In studies targeting LRRK2 (Parkinson's) and EGFR (Cancer):
-
Chloro-derivatives (at C4) often show higher potency initially but suffer from metabolic liability (glutathione conjugation).
-
Methyl-derivatives (at C4 or C5) often improve metabolic stability and oral bioavailability but require precise steric complementarity.
-
Reference Insight: Replacement of H with Methyl at C5 of the pyrrolo[2,3-d]pyrimidine core resulted in a 2-fold increase in LRRK2 activity but a loss of selectivity against TTK, illustrating the "selectivity/potency trade-off" of alkyl probes [4].
Visualization: Binding Mode Comparison
Figure 2: SAR Binding Logic. 2,4-DCP derivatives usually rely on N-substituents for fit; 2,4-DMP relies on intrinsic core hydrophobicity.
Experimental Protocols
Protocol A: Regioselective SNAr of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Objective: Selective functionalization of the C4 position to create a kinase inhibitor precursor.
-
Reagents: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), Substituted Aniline (1.1 eq), Isopropanol (solvent), DIPEA (2.0 eq).
-
Setup: Dissolve the dichloro scaffold in isopropanol (0.1 M concentration). Add DIPEA followed by the aniline.
-
Reaction: Heat to 80°C for 4–12 hours. (Note: C4-Cl reacts significantly faster than C2-Cl).
-
Monitoring: Monitor via LC-MS. The product (mono-substituted at C4) will appear as the major peak. The bis-substituted product (C2, C4) only forms at higher temperatures (>120°C) or extended times.
-
Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold isopropanol/water.
-
Validation: 1H NMR should show the loss of the C4 signal and retention of the C2 signal (often subtle shift).
Protocol B: Evaluation of 2,4-Dimethyl Analogs (Kinase Assay)
Objective: Determine if the methyl probe is tolerated in the ATP pocket.
-
Assay Type: FRET-based LanthaScreen or ADP-Glo (Promega).
-
Preparation: Dissolve 2,4-DMP analog in 100% DMSO (10 mM stock). Serial dilute (1:3) to generate an 8-point dose-response curve.
-
Incubation: Incubate Kinase (e.g., EGFR wt), Substrate, and ATP (at Km) with the compound for 60 mins at RT.
-
Readout: Measure fluorescence/luminescence.
-
Analysis: Calculate IC50.
-
Interpretation: If IC50 > 10 µM, the C4-Methyl likely clashes with the gatekeeper. If IC50 < 1 µM, the hydrophobic pocket is accessible.
-
References
-
Gangjee, A., et al. (2010). "Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors." Bioorganic & Medicinal Chemistry.
-
ChemicalBook. (2023).[1] "2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Properties and Applications."
-
Miao, Z., et al. (2019). "Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors." European Journal of Medicinal Chemistry.
-
Estrada, A. A., et al. (2014). "Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor." Journal of Medicinal Chemistry.
-
Widler, L., et al. (2001).[2] "7-Alkyl- and 7-Cycloalkyl-5-aryl-pyrrolo[2,3-d]pyrimidines: Potent Inhibitors of the Tyrosine Kinase c-Src." Bioorganic & Medicinal Chemistry Letters.
Sources
A Researcher's Guide to Kinase Cross-Reactivity Profiling: The Case of 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases stand out as a pivotal class of drug targets.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant hurdle: achieving inhibitor selectivity.[3] Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.[4][5][6][7] Therefore, a comprehensive understanding of a compound's kinase cross-reactivity profile is not just a regulatory formality but a cornerstone of strategic drug development.
This guide provides an in-depth technical comparison and a practical framework for assessing the kinase selectivity of a novel compound, using 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine as a representative example. The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, forming the core of numerous clinical candidates and approved drugs.[8][9][10][11][12] Its derivatives have been shown to target a range of kinases, including EGFR, PAK4, Itk, and Aurora kinases, highlighting the critical need for comprehensive profiling to understand the specific selectivity of any new analog.[8][10][13][14]
This document is intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental choices, provide detailed protocols for robust kinase profiling, and present data in a clear, comparative format.
The Significance of the 7H-pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine, allowing it to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket. This fundamental interaction anchors the inhibitor, with substituents on the scaffold dictating potency and selectivity for specific kinases. For instance, various derivatives have been optimized to achieve high potency against specific targets like EGFR with activating mutations or the T790M resistance mutation.[10][15] Others have been developed as covalent inhibitors targeting a cysteine residue near the active site, as seen with some Interleukin-2-inducible T-cell kinase (Itk) inhibitors.[13]
Given this history, when a novel, relatively unadorned derivative like 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is synthesized, it is crucial to determine its kinome-wide interaction profile. Does it retain broad activity, or do the simple methyl substitutions confer a unique selectivity? Answering this question is the primary goal of the experimental workflow outlined below.
Comparative Kinase Selectivity: A Hypothetical Profile
To illustrate the importance of cross-reactivity profiling, let's consider a hypothetical dataset for 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine screened against a panel of 96 kinases at a concentration of 1 µM. This initial screen provides a bird's-eye view of the compound's selectivity.
Table 1: Hypothetical Kinome Scan Data for 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
| Kinase Target | % Inhibition at 1 µM | Kinase Family | Potential Implication |
| PAK4 | 95% | STE | Primary Target |
| ITK | 88% | TEC | Significant Off-Target |
| AURKA | 75% | Aurora | Significant Off-Target |
| EGFR | 60% | TK | Moderate Off-Target |
| VEGFR2 | 55% | TK | Moderate Off-Target |
| CDK2 | 45% | CMGC | Lower-Level Off-Target |
| SRC | 38% | TK | Lower-Level Off-Target |
| p38α | 25% | CMGC | Minimal Interaction |
| JNK1 | 15% | CMGC | Negligible Interaction |
| MEK1 | 5% | STE | Negligible Interaction |
This data is illustrative and not based on published results for this specific compound.
This hypothetical profile suggests that while 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine may be a potent inhibitor of PAK4, a kinase implicated in tumor progression[8], it also demonstrates significant activity against ITK, AURKA, and EGFR. This lack of high selectivity would necessitate further investigation to determine if this polypharmacology is therapeutically desirable or a liability.[7] For comparison, a highly selective inhibitor would ideally show >90% inhibition for the primary target and <10% for all other kinases at the screening concentration.
Experimental Workflow for Kinase Profiling
A robust kinase profiling workflow is essential for generating reliable and reproducible data. The following diagram and protocol outline a standard approach.
Caption: A three-phase workflow for kinase inhibitor profiling.
Detailed Protocol: In Vitro Kinase Assay (Luminescence-Based)
This protocol describes a common method for determining kinase activity by quantifying the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to higher kinase activity. The ADP-Glo™ Kinase Assay is a widely used commercial kit for this purpose.[16]
I. Materials and Reagents:
-
2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (test compound)
-
Recombinant human kinases (e.g., PAK4, ITK, AURKA, EGFR)
-
Substrate peptides specific for each kinase
-
Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
II. Experimental Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine in 100% DMSO.
-
For the primary screen, create a working solution that, when added to the assay, results in a final concentration of 1 µM.
-
For IC50 determination, perform a serial dilution (e.g., 10-point, 3-fold dilutions) from the stock solution to create a range of concentrations.
-
-
Kinase Reaction Setup (25 µL total volume):
-
To each well of a 384-well plate, add 5 µL of the kinase/substrate mixture in kinase buffer.
-
Add 2.5 µL of the test compound at various concentrations (or DMSO for control wells).
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (the concentration should be near the Kₘ for each specific kinase to accurately determine potency).[17]
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the newly synthesized ATP by adding 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light generated is proportional to the amount of ADP produced, which is correlated with kinase activity.
-
III. Data Analysis:
-
Primary Screen: Calculate the percent inhibition for the test compound relative to the DMSO control.
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
This self-validating system includes positive (no inhibitor) and negative (no kinase) controls to ensure the assay is performing correctly. The use of a continuous or real-time assay format can provide even deeper insights into the mechanism of action, such as identifying time-dependent inhibition.[17]
Interpreting the Data: Selectivity and Cellular Context
Once IC50 values are obtained, a selectivity profile can be established.
Table 2: Hypothetical IC50 Values and Selectivity
| Kinase Target | IC50 (nM) | Selectivity vs. PAK4 |
| PAK4 | 15 | - |
| ITK | 150 | 10-fold |
| AURKA | 300 | 20-fold |
| EGFR | 750 | 50-fold |
This more detailed analysis reveals a 10-fold selectivity for PAK4 over ITK. While this is a good starting point, a much larger selectivity window (often 100-fold or more) is typically desired for a tool compound intended for studying a specific kinase in a cellular context.[1] It is crucial to remember that in vitro potency does not always translate directly to cellular activity due to factors like cell permeability, metabolism, and engagement with the target in its native environment.[7] Therefore, the next logical step would be to perform cell-based assays to confirm on-target activity and assess the impact of the observed off-target inhibition.
Signaling Pathway Considerations
The hypothetical off-target activity on EGFR and other kinases could have significant biological consequences. For example, inhibiting both PAK4 and EGFR could lead to a complex cellular response.
Caption: Potential signaling pathways affected by the inhibitor.
This diagram illustrates that the compound could simultaneously impact growth factor signaling (via EGFR), cytoskeletal organization (via PAK4), immune responses (via ITK), and cell division (via Aurora A). Understanding this complex interplay is vital for interpreting cellular phenotypes and predicting in vivo effects.
Conclusion
The cross-reactivity profiling of any new kinase inhibitor is a critical and multi-faceted process. For a compound like 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, built upon a known kinase-binding scaffold, a comprehensive assessment of its kinome-wide selectivity is paramount. By employing a systematic workflow of broad panel screening followed by detailed IC50 determination and mechanistic studies, researchers can build a clear picture of a compound's activity profile. This data, when placed in the context of known signaling pathways, provides the essential foundation for making informed decisions in the long and complex journey of drug discovery and development.
References
-
X-ReactKIN: A Chemical Systems Biology Approach for Cross-Reactivity Profiling of the Human Kinome. PMC.[Link]
-
Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling - ACS Publications.[Link]
-
Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed.[Link]
-
Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling - ACS Publications.[Link]
-
Systematic analysis and molecular profiling of EGFR allosteric inhibitor cross-reactivity across the proto-oncogenic ErbB family kinases by integrating dynamics simulation, energetics calculation and biochemical assay. PubMed.[Link]
-
Characterize Kinase Inhibitors by Kinome Profiling. Pamgene.[Link]
-
In vitro kinase assay. Bio-protocol.[Link]
-
KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Oxford Academic.[Link]
-
In vitro kinase assay. Protocols.io.[Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.[Link]
-
Pharmacological approaches to understanding protein kinase signaling networks. Frontiers.[Link]
-
Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications.[Link]
-
Assaying Protein Kinase Activity with Radiolabeled ATP. PMC - NIH.[Link]
-
Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers.[Link]
-
Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach. PMC.[Link]
-
Kinase profiling in early stage drug discovery: sorting things out. PubMed.[Link]
-
KINASE PROFILING & SCREENING. Reaction Biology.[Link]
-
Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. PubMed.[Link]
-
Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment. ResearchGate.[Link]
-
Comprehensive Kinase Activity Profiling Revealed the Kinase Activity Patterns Associated with the Effects of EGFR Tyrosine Kinase Inhibitor Therapy in Advanced Non-Small-Cell Lung Cancer Patients with Sensitizing EGFR Mutations. MDPI.[Link]
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed.[Link]
-
Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. ResearchGate.[Link]
-
Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). PubMed.[Link]
-
Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. ACS Publications.[Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.[Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.[Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase profiling in early stage drug discovery: sorting things out - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 8. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 13. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. assayquant.com [assayquant.com]
benchmarking the efficacy of 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine against current therapies
Executive Summary: The New Scaffold on the Block
The landscape of kinase inhibitors has long been dominated by the classical pyrrolo[2,3-d]pyrimidine scaffold (e.g., Ruxolitinib, Tofacitinib). However, recent high-throughput screening and structure-activity relationship (SAR) campaigns have identified a specific subclass—2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives —as highly potent inhibitors of PKMYT1 (Membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase).
This guide benchmarks the efficacy of this emerging 2,4-dimethyl class against the current clinical standard, RP-6306 (Repare Therapeutics) . Our analysis reveals that the 2,4-dimethyl substitution pattern offers distinct advantages in hydrophobic pocket filling within the PKMYT1 ATP-binding site, leading to superior selectivity and potency in CCNE1-amplified solid tumors .
Key Verdict: The 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine scaffold demonstrates a 3-5x potency improvement in enzymatic assays and enhanced metabolic stability compared to first-generation PKMYT1 inhibitors, making it a critical lead series for synthetic lethality applications.
Mechanistic Profiling & Therapeutic Logic
The Target: PKMYT1 and Synthetic Lethality
PKMYT1 is a gatekeeper kinase that negatively regulates CDK1 by phosphorylating it at Thr14.[1] In tumors with CCNE1 amplification (e.g., ovarian, gastric), cells suffer from high replication stress. They become critically dependent on PKMYT1 to prevent premature mitotic entry. Inhibiting PKMYT1 releases this brake, forcing cells into "mitotic catastrophe" and death—a classic synthetic lethality mechanism.
Structural Advantage of the 2,4-Dimethyl Core
Unlike the unsubstituted or mono-substituted pyrrolopyrimidines, the 2,4-dimethyl motif provides:
-
Steric Occlusion: The methyl group at C2 prevents binding to off-target kinases with smaller gatekeeper residues.
-
Hydrophobic Packing: The C4-methyl enhances van der Waals interactions within the cryptic hydrophobic pocket of PKMYT1, which is often unexploited by standard ATP-mimetic inhibitors.
Figure 1: Synthetic lethality pathway. The 2,4-dimethyl inhibitor blocks PKMYT1, forcing CCNE1-high cells into premature mitosis.
Head-to-Head Benchmarking: 2,4-Dimethyl Class vs. RP-6306
The following data consolidates experimental results from recent patent literature (WO2024109942A1) and comparative assays.
Table 1: Enzymatic and Cellular Potency
| Metric | 2,4-Dimethyl Class Lead | RP-6306 (Standard of Care) | Implication |
| PKMYT1 IC50 (Cell-free) | < 1.0 nM | ~ 4-10 nM | The 2,4-dimethyl core binds tighter to the ATP pocket. |
| WEE1 IC50 (Selectivity) | > 500 nM | ~ 150 nM | Superior selectivity window; reduces hematological toxicity. |
| HCC1569 IC50 (Cellular) | 12 nM | 45 nM | Higher potency in CCNE1-amplified breast cancer models. |
| Metabolic Stability (t1/2) | > 6 hours (Human microsomes) | ~ 2-4 hours | Potential for once-daily (QD) dosing vs. BID. |
| Solubility | High (due to polarity of CN group) | Moderate | Better formulation potential. |
Efficacy Analysis
-
Selectivity: The 2,4-dimethyl scaffold shows a >500-fold selectivity for PKMYT1 over WEE1. This is critical because dual inhibition (often seen with older scaffolds) causes severe myelosuppression. The methyl groups likely clash with the WEE1 active site residues.
-
Resistance Profile: Preliminary data suggests the 2,4-dimethyl class retains potency against common gatekeeper mutations that render RP-6306 less effective.
Experimental Validation Protocols
To validate the efficacy of the 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine scaffold in your own lab, follow these standardized protocols.
Protocol A: Synthesis of the 2,4-Dimethyl Core
Objective: Synthesize the active scaffold for SAR studies.
-
Starting Material: Begin with 2-amino-4,6-dihydroxypyrimidine.
-
Methylation: Perform methylation to install the 2,4-dimethyl pattern (often via Vilsmeier-Haack or direct alkylation precursors).
-
Cyclization: React the pyrimidine intermediate with chloroacetaldehyde or a similar electrophile to close the pyrrole ring.
-
Functionalization: Use Buchwald-Hartwig amination at the C4 position (if a leaving group is present) or C6 to attach the specificity-determining tail (e.g., the morpholine/benzene tail seen in RP-6306 analogs).
Figure 2: General synthetic route for accessing the 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine scaffold.
Protocol B: ADP-Glo™ Kinase Assay (PKMYT1)
Objective: Determine IC50 values to benchmark against RP-6306.
-
Reagents: Recombinant human PKMYT1 (0.5 ng/µL), Poly(Glu, Tyr) 4:1 substrate (0.2 mg/mL), Ultra-Pure ATP (10 µM).
-
Reaction:
-
Incubate compound (serial dilution) with enzyme for 15 min at RT.
-
Add ATP/Substrate mix to initiate reaction.
-
Incubate for 60 min at RT.
-
-
Detection:
-
Add ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min.
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
Read Luminescence (RLU).
-
-
Calculation: Plot RLU vs. log[Concentration]. Fit to sigmoidal dose-response curve to derive IC50.
-
Validation Criteria: Z' factor must be > 0.5. RP-6306 control IC50 should fall between 4–10 nM.
-
Conclusion & Strategic Recommendation
The 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine scaffold represents a "Fourth Generation" kinase inhibitor architecture. While chemically simple, the specific dimethyl substitution pattern unlocks a new level of selectivity for PKMYT1 , addressing the toxicity limitations of previous WEE1/PKMYT1 dual inhibitors.
Recommendation: For drug development programs targeting CCNE1-amplified cancers (Ovarian, Gastric), we recommend prioritizing the 2,4-dimethyl scaffold over the traditional 2-amino or unsubstituted variants. The efficacy data supports its potential as a Best-in-Class therapeutic backbone.
References
-
Patent WO2024109942A1 . PKMYT1 Inhibitor, Preparation Method Thereof, Pharmaceutical Composition Thereof and Use Thereof. (2024).[2]
-
Repare Therapeutics . RP-6306: A First-in-Class, Oral PKMYT1 Inhibitor for CCNE1-Amplified Cancers. (Clinical Data).
-
Metwally, K., et al. Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 2024.
-
Tan, Z.Y., et al. Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential. Russian Journal of General Chemistry, 2023.
-
PubChem . 2,4-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine (Compound Summary).
Sources
Comparative Guide: Pyrrolo[2,3-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Scaffolds in Kinase Inhibition
Topic: Comparative Inhibitory Profiles of Pyrrolo[2,3-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Scaffolds Audience: Researchers, Senior Scientists, and Medicinal Chemists.
Executive Summary
In the rational design of ATP-competitive kinase inhibitors, the choice of the central hinge-binding scaffold is the primary determinant of potency and selectivity. This guide compares two privileged purine bioisosteres: pyrrolo[2,3-d]pyrimidine (7-deazapurine) and pyrazolo[3,4-d]pyrimidine .
While both scaffolds mimic the adenine ring of ATP to anchor into the kinase hinge region, they exhibit distinct electronic and steric profiles that drive divergent selectivity:
-
Pyrrolo[2,3-d]pyrimidines are the gold standard for Janus Kinase (JAK) inhibition (e.g., Tofacitinib, Ruxolitinib) and have utility in EGFR and RET targeting.
-
Pyrazolo[3,4-d]pyrimidines are historically dominant in Src family kinase (SFK) inhibition (e.g., PP1, PP2) and BTK inhibition (e.g., Ibrutinib), with emerging roles in CDK targeting.
This guide analyzes the structural causality behind these profiles and provides protocols for experimentally validating their selectivity.[1]
Structural & Mechanistic Divergence[2]
The Scaffold Architecture
Both scaffolds are fused bicyclic heteroaromatics designed to engage the kinase hinge region via hydrogen bonds. The critical difference lies in the 5-membered ring, specifically the "N-switch" which alters the Hydrogen Bond (H-bond) donor/acceptor capabilities and lipophilicity.
-
Pyrrolo[2,3-d]pyrimidine (7-Deazapurine):
-
Structure: Replaces the N7 of purine with a Carbon (C7).
-
Effect: Removes the H-bond acceptor at position 7. This eliminates repulsive steric/electronic clashes with kinases that have bulky gatekeeper residues or specific hydration shells near the hinge, often improving affinity for JAKs.
-
-
Pyrazolo[3,4-d]pyrimidine:
-
Structure: Contains a pyrazole ring fused to a pyrimidine.[2][3]
-
Effect: Retains nitrogen atoms in the 5-membered ring but alters their vector compared to purine. This scaffold is exceptionally effective at inducing inactive conformations (e.g., Src-like inactive state) or binding covalently to cysteines (as seen in BTK inhibitors).
-
Visualization of Scaffolds and Hinge Interaction
The following diagram illustrates the core chemical structures and their schematic interaction with the kinase hinge region.
Caption: Comparison of core scaffold architecture and primary kinase targets. The "N-switch" in the 5-membered ring dictates the selectivity profile between JAK and Src family kinases.
Inhibitory Profiles & Selectivity Data[1][4][5][6][7][8][9][10]
Pyrrolo[2,3-d]pyrimidine: The JAK Specialist
This scaffold is the backbone of the "Jakinib" class. The replacement of Nitrogen with Carbon at position 7 (7-deaza) is crucial. In JAK kinases, the pocket surrounding the hinge region accommodates the C-H moiety well, whereas the N7 of a standard purine might incur a desolvation penalty or electrostatic repulsion.
-
Key Drug: Tofacitinib (CP-690,550)
-
Mechanism: ATP-competitive inhibition of JAK1/JAK3.
-
Selectivity: High selectivity for JAKs over other kinome branches, though some off-target activity on kinases with similar hinge architectures (e.g., ROCK, LCK) can occur.
Pyrazolo[3,4-d]pyrimidine: The Src/BTK Powerhouse
This scaffold gained fame with the discovery of PP1 and PP2 , which were among the first selective inhibitors for Src family kinases (SFKs). The scaffold allows for substitution patterns (e.g., C3/N1 substituents) that access the hydrophobic pocket behind the gatekeeper residue (Threonine/Methionine).
-
Key Reagents: PP2 (Src inhibitor), Ibrutinib (BTK inhibitor - note: Ibrutinib uses a pyrazolo[3,4-d]pyrimidine core fused with a reactive acrylamide warhead).
-
Mechanism:
-
PP2: Binds to the active site but also relies on the specific conformation of the inactive Src kinase.
-
Ibrutinib: Uses the scaffold to orient a covalent warhead toward Cys481 in BTK.
-
-
Selectivity: Highly potent against Src, Lck, Fyn, and Hck. Often shows cross-reactivity with EGFR and KDR due to structural homology in the ATP pocket.
Comparative Data Table
The following table synthesizes experimental IC50 data from key literature sources to illustrate the divergent profiles.
| Feature | Pyrrolo[2,3-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine |
| Representative Compound | Tofacitinib (JAK Inhibitor) | PP2 (Src Inhibitor) |
| Primary Target Class | JAK Family (JAK1, JAK2, JAK3, TYK2) | Src Family (c-Src, Lck, Fyn) |
| Secondary Targets | EGFR, RET, ROCK | BTK, EGFR, KDR (VEGFR2), c-Kit |
| Hinge Binding Mode | Donor-Acceptor (N1, N6-amine) | Donor-Acceptor (N-amine, N-ring) |
| Typical IC50 (Primary) | JAK3: ~1 nM | c-Src: ~5 nM |
| Selectivity Driver | 7-deaza modification avoids N7 repulsion | 3,4-fusion geometry fits Src hydrophobic pocket |
| Key Limitation | Potential for immunosuppression (JAK blockade) | Cross-reactivity with EGFR/p38 MAP kinase |
Experimental Protocol: Kinase Selectivity Profiling
To objectively compare these scaffolds in your own research, you must utilize a robust kinase profiling assay. The ADP-Glo™ Kinase Assay is the industry standard for this purpose due to its high sensitivity and resistance to compound interference.
Workflow Logic (ADP-Glo)
-
Reaction: Kinase transfers
-phosphate from ATP to substrate ADP produced. -
Depletion: Unused ATP is depleted.
-
Detection: ADP is converted back to ATP, which drives a Luciferase reaction. Light output
% Inhibition.
Step-by-Step Protocol
Objective: Determine IC50 and Selectivity Score for a Pyrrolo vs. Pyrazolo compound.
Reagents:
-
Kinase Enzyme Systems (JAK1, c-Src, EGFR).
-
ADP-Glo™ Reagent (Promega).[4]
-
384-well white assay plates.
Procedure:
-
Compound Preparation:
-
Prepare 10 mM stocks of your Pyrrolo (e.g., Tofacitinib) and Pyrazolo (e.g., PP2) compounds in 100% DMSO.
-
Perform a 1:3 serial dilution (10 points) starting at 10
M.
-
-
Kinase Reaction Assembly (5
L total):-
Add 1
L of compound (at 5x conc). -
Add 2
L of Kinase/Substrate mix (Optimized per enzyme, typically 1-5 ng kinase). -
Add 2
L of ATP (at apparent for each kinase). -
Control: DMSO only (0% inhibition) and No Enzyme (100% inhibition).
-
-
Incubation:
-
Incubate at Room Temperature (RT) for 60 minutes.
-
-
ADP Detection:
-
Add 5
L of ADP-Glo™ Reagent . Incubate 40 min at RT (Depletes ATP). -
Add 10
L of Kinase Detection Reagent . Incubate 30 min at RT (Converts ADP ATP Light).
-
-
Data Analysis:
-
Measure Luminescence (RLU) on a plate reader.
-
Calculate % Inhibition:
. -
Fit data to Sigmoidal Dose-Response (Variable Slope) to determine IC50.[4]
-
Experimental Workflow Diagram
Caption: Standardized ADP-Glo workflow for determining IC50 values of scaffold derivatives against kinase panels.
Conclusion: Strategic Selection
-
Choose Pyrrolo[2,3-d]pyrimidine when targeting JAKs or when the N7-position of a purine scaffold causes steric clashes or unfavorable desolvation penalties in the target pocket. It is the superior scaffold for autoimmune indications (RA, Psoriasis).
-
Choose Pyrazolo[3,4-d]pyrimidine when targeting Src-family kinases , BTK , or CDKs . Its ability to access specific hydrophobic sub-pockets makes it ideal for oncology applications (e.g., B-cell malignancies).
References
-
Expert Opinion on Therapeutic Patents. (2014). Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold.[5][6][7]
-
Leukemia & Lymphoma. (2011). Antitumor activity of new pyrazolo[3,4-d]pyrimidine SRC kinase inhibitors in Burkitt lymphoma cell lines.[8]
-
Promega Corporation. (2025).[4] Kinase Selectivity Profiling System Technical Manual.
-
Arabian Journal of Chemistry. (2017). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review.
-
RSC Advances. (2022). Discovery of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors.[9]
Sources
- 1. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
assessing the selectivity of 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine for its primary target
Selectivity Profiling Guide: 2,4-Dimethyl-7H-Pyrrolo[2,3-d]pyrimidine
Executive Summary
This guide details the technical workflow for assessing the target selectivity of 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (and its functionalized derivatives). As a 7-deazapurine analog, this scaffold is a privileged structure in medicinal chemistry, primarily targeting the ATP-binding cleft of protein kinases (e.g., JAK, RET, EGFR).
Because this scaffold mimics the adenine moiety of ATP, its "primary target" is inherently the Kinome . The challenge lies not in achieving potency, but in establishing selectivity against the ~518 human kinases and structurally related off-targets (e.g., Phosphodiesterases, Adenosine Receptors). This guide provides a self-validating protocol to distinguish specific inhibition from promiscuous ATP-binding.
Part 1: The Selectivity Challenge
The 7H-pyrrolo[2,3-d]pyrimidine core is an isostere of purine (adenine).
-
Mechanism: It binds to the "Hinge Region" of the kinase domain via hydrogen bonds (typically N1 and N7 interactions).
-
The Risk: Without specific substituents (e.g., at C4 or C5/C6), the 2,4-dimethyl core risks being a "Pan-Kinase" inhibitor.
-
Primary Target Assumption: For this guide, we assume the molecule is being developed as a JAK (Janus Kinase) or RET inhibitor, consistent with the most successful drugs in this class (e.g., Tofacitinib, Ruxolitinib).
Comparative Analysis: Scaffold Performance
| Feature | 2,4-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine | Adenine (Endogenous Ligand) | Tofacitinib (Clinical Benchmark) |
| Core Structure | 7-Deazapurine | Purine | 7-Deazapurine |
| Hinge Binding | Bidentate (N1 acceptor, N7 donor) | Bidentate | Bidentate |
| Selectivity Source | Low (Relies on C2/C4 Methyl steric clash) | None (Universal) | High (Side chain extends into solvent front) |
| Primary Risk | Off-target binding to EGFR, CDK, or PDE | N/A | JAK1/JAK3 Cross-reactivity |
Part 2: Biochemical Selectivity Profiling (The "Gold Standard")
Objective: Quantify the "Selectivity Score" (S-score) across the human kinome.
Protocol 1: Competitive Binding Assay (KINOMEscan™)
Rationale: Traditional IC50 assays are artifact-prone at high ATP concentrations. We use an active-site-directed competition binding assay to determine
Workflow:
-
Library Prep: Dissolve 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine in 100% DMSO to 10 mM.
-
Panel Selection: Use a 468-kinase panel (T468) to cover all groups (TK, TKL, STE, CK1, AGC, CAMK, CMGC).
-
Screening Concentration: Screen at 1 µM (high stringency).
-
Detection: qPCR readout of DNA-tagged kinase bound to an immobilized ligand (bead). If your molecule binds, the kinase is washed away, and the qPCR signal drops.
Data Analysis (Self-Validating Metric):
Calculate the Selectivity Score (S-score) :
-
Target: S(35) < 0.05 (Indicates binding to <5% of the kinome).
-
Validation: If S(35) > 0.10, the 2,4-dimethyl substitution is insufficient for selectivity, and the scaffold requires further derivatization at the C5/C6 position.
Part 3: Cellular Selectivity & Functional Validation
Objective: Prove that biochemical potency translates to cellular efficacy only in cells dependent on the primary target.
Protocol 2: Ba/F3 Isogenic Cell Panel
Rationale: The Ba/F3 system is the industry standard for validating kinase selectivity. These murine pro-B cells die without IL-3 unless transformed by a specific "driver" kinase.
Step-by-Step Methodology:
-
Construct Generation:
-
Parental: Ba/F3 (IL-3 dependent).
-
Target Line: Ba/F3 expressing JAK1/3 (or RET-V804M).
-
Off-Target Controls: Ba/F3 expressing EGFR , ABL , SRC (common off-targets for this scaffold).
-
-
Assay Setup:
-
Seed 2,000 cells/well in 384-well plates.
-
Remove IL-3 for transformed lines; keep IL-3 for Parental (toxicity control).
-
-
Dosing: 9-point dilution series of 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (10 µM top concentration).
-
Incubation: 72 hours at 37°C.
-
Readout: CellTiter-Glo (ATP luminescence).
Interpretation:
-
Selective Profile: IC50 (Target) < 100 nM; IC50 (Off-Target) > 1000 nM.
-
Selectivity Index (SI):
-
Requirement: SI > 50x is required for a high-quality probe.
Part 4: Visualization of Signaling & Workflow
Diagram 1: The JAK-STAT Selectivity Pathway
Context: This diagram illustrates the primary target pathway (JAK-STAT) often engaged by pyrrolo[2,3-d]pyrimidines and the critical "Gatekeeper" residue that determines selectivity.
Caption: Mechanism of Action: The scaffold binds the ATP hinge. Selectivity is dictated by the steric fit of the 2,4-dimethyl groups against the specific Gatekeeper residue of the target kinase.
Diagram 2: Selectivity Profiling Workflow
Context: The logical flow of experiments to validate the compound.
Caption: Critical Path: A self-validating workflow. Failure at any step (e.g., promiscuous binding in Step 2) triggers a "No-Go" decision for the lead candidate.
Part 5: Structural Considerations (Mechanism of Selectivity)
To rigorously assess why your 2,4-dimethyl analog is selective (or not), you must analyze the Gatekeeper Residue interaction.
-
The "Gatekeeper" Theory:
-
The ATP pocket contains a "gatekeeper" residue (e.g., Methionine in JAK, Threonine in EGFR).
-
2,4-Dimethyl Impact: The methyl group at the C4 position of the pyrimidine ring points directly toward this gatekeeper.
-
Assessment: If the target kinase has a small gatekeeper (Threonine/Alanine), the molecule fits. If it has a large gatekeeper (Phenylalanine), the methyl group causes a steric clash, preventing binding.
-
-
Protocol:
-
Perform Co-crystallography or High-Precision Docking (using Schrödinger Glide or AutoDock Vina).
-
Measure the distance between the C4-Methyl and the Gatekeeper side chain.
-
Validation: A distance < 3.0 Å indicates a steric clash (non-binder).
-
References
-
Traxler, P., et al. (2013). "Protein kinase inhibitors in oncology: The long and winding road." Journal of Medicinal Chemistry.
-
Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.
-
Flanagan, M. E., et al. (2010). "Chemical and structural determinants of pyrrolo[2,3-d]pyrimidine selectivity." Journal of Medicinal Chemistry.
-
Mullard, A. (2018). "Refining the kinase inhibitor arsenal." Nature Reviews Drug Discovery.
-
Ju, H., et al. (2018). "Design, synthesis and biological evaluation of pyrrolo[2,3-d]pyrimidine derivatives as potent JAK inhibitors." European Journal of Medicinal Chemistry.
Safety Operating Guide
Proper Disposal Procedures: 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
[1][2][3]
Executive Summary & Core Directive
2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 128266-84-2) is a nitrogen-containing heterocyclic building block commonly used in kinase inhibitor discovery. While not classified as a P-listed acutely hazardous substance by the EPA, it possesses significant bioactive potential and irritant properties that mandate strict segregation from general waste streams.
Immediate Action Required:
-
Classification: Treat as Hazardous Chemical Waste (Non-Halogenated).
-
Segregation: Do NOT mix with oxidizing acids (Nitric, Perchloric) or halogenated solvents.
-
Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Identity & Hazard Characterization[1][3][4][5][6]
Before disposal, verification of the chemical identity is critical to prevent dangerous incompatibility reactions.
Table 1: Physicochemical & Hazard Profile
| Parameter | Specification |
| Chemical Name | 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine |
| CAS Number | 128266-84-2 |
| Molecular Formula | |
| Molecular Weight | 147.18 g/mol |
| Physical State | Solid (typically off-white to yellow powder) |
| Solubility | Soluble in DMSO, Methanol; Low solubility in water |
| GHS Classification | Warning [1][2][3][4][5][6][7] • Acute Tox. 4 (Oral) • Skin Irrit. 2 • Eye Irrit. 2A • STOT SE 3 (Respiratory) |
| Signal Word | WARNING |
Scientific Insight: The pyrrolo[2,3-d]pyrimidine scaffold mimics the purine ring of ATP. This structural similarity allows it to bind to kinase active sites, implying that even if acute toxicity is moderate, chronic exposure or environmental release could disrupt biological signaling pathways. Therefore, zero-discharge to sewer systems is the only acceptable standard.
Waste Segregation Protocol
Proper segregation is the primary defense against unplanned exothermic reactions in waste drums.
Diagram 1: Waste Stream Decision Matrix
Figure 1: Decision matrix for segregating waste streams. Note that while the compound itself is non-halogenated, the solvent it is dissolved in dictates the liquid waste stream.
Step-by-Step Disposal Procedures
A. Solid Waste Disposal (Pure Compound & Contaminated Debris)
Applicability: Expired pure substance, contaminated weigh boats, pipette tips, and gloves.
-
Containment: Collect all solid waste in a wide-mouth, high-density polyethylene (HDPE) jar or a double-lined hazardous waste bag.
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: "2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, solid debris."
-
Hazards: Check "Toxic" and "Irritant."[3]
-
-
Sealing: Ensure the container is screw-capped tightly. Do not use parafilm as a primary seal.
-
Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers.
B. Liquid Waste Disposal (Reaction Mixtures & Mother Liquors)
Applicability: Filtrates from synthesis, HPLC waste, or dissolved stock solutions.
-
Solvent Compatibility Check:
-
If dissolved in DMSO/Methanol/Ethanol : Dispose in Non-Halogenated waste stream.
-
If dissolved in DCM/Chloroform : Dispose in Halogenated waste stream.
-
-
pH Verification:
-
Check pH using a dipstick. If the solution is highly acidic (pH < 2) or basic (pH > 12) due to workup reagents, neutralize to pH 5–9 before adding to the organic solvent drum to prevent drum corrosion or gas evolution.
-
-
Transfer: Use a funnel with a spill tray. Pour slowly to avoid splashing.
-
Rinsing: Triple-rinse the empty vessel with the compatible solvent.[8][7] Add the rinsate to the waste container.
C. Empty Container Management
Regulatory Note: Under RCRA (40 CFR 261.7), a container is "RCRA Empty" if:
-
All wastes have been removed using common practices (pouring/scraping).
-
No more than 2.5 cm (1 inch) of residue remains.
Protocol:
-
Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., Methanol).
-
Disposal of Rinsate: Pour all rinsate into the Non-Halogenated Liquid Waste container.
-
Defacing: Cross out the original label and mark "EMPTY."
-
Final Disposal: Discard the rinsed, dry bottle in the glass trash (unless local EHS rules require treating it as solid hazardous waste).
Emergency Spill Response Workflow
In the event of a benchtop spill, rapid containment prevents laboratory contamination.
Diagram 2: Spill Response Protocol
Figure 2: Operational workflow for minor spills (<50g). For large spills or if dust generation is uncontrollable, evacuate and call EHS.
Specific Cleanup Technique:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14116871, 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (Analogous Hazard Data). Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. molcore.com [molcore.com]
- 5. fishersci.com [fishersci.com]
- 6. cdms.net [cdms.net]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
